molecular formula C14H10N2O4 B187394 Azobenzene-4,4'-dicarboxylic Acid CAS No. 586-91-4

Azobenzene-4,4'-dicarboxylic Acid

Cat. No.: B187394
CAS No.: 586-91-4
M. Wt: 270.24 g/mol
InChI Key: NWHZQELJCLSKNV-UHFFFAOYSA-N
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Description

Azobenzene-4,4'-dicarboxylic acid (ADCA) is a versatile organic linker prized for its role in constructing smart, photo-responsive materials. Its core scientific value lies in the reversible trans-cis photoisomerization of its azo group (-N=N-), which can be toggled using ultraviolet (UV) and visible light . This molecular-level motion enables the remote control of material properties, making ADCA a cornerstone molecule in the development of advanced Metal-Organic Frameworks (MOFs) for applications such as controlled gas storage and release, heterogeneous catalysis, and high-resolution biological imaging . Research has demonstrated that MOFs incorporating ADCA linkers can function as highly effective adsorbents. For instance, aluminium-based MOFs built with ADCA have shown a dye adsorption capacity exceeding 95% for Congo red in contaminated water, highlighting their potential in environmental remediation . The isomerization kinetics of the free ADCA ligand are solvent-dependent, and its integration into a MOF structure must be carefully designed, as the crystalline environment can sometimes sterically hinder the switching process . Beyond its photochemical applications, the thermal decomposition kinetics and associated hazard characteristics of ADCA are also a critical area of study. The breaking of the N=N double bond during thermal decomposition releases significant energy, and understanding this behavior is essential for ensuring safety throughout the chemical's lifecycle in research and development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-carboxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHZQELJCLSKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277651
Record name 4,4′-(1,2-Diazenediyl)bis[benzoic acid]
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-91-4
Record name 4,4′-(1,2-Diazenediyl)bis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-91-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azobenzoate
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Record name 4,4′-(1,2-Diazenediyl)bis[benzoic acid]
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Record name 4,4'-azobisbenzoic acid
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Foundational & Exploratory

Synthesis of Azobenzene-4,4'-dicarboxylic Acid from p-Nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Azobenzene-4,4'-dicarboxylic acid from p-nitrobenzoic acid, a key process for obtaining a versatile photoresponsive molecule. This compound is a valuable building block in the development of advanced materials, including metal-organic frameworks (MOFs), photoswitchable polymers, and systems for controlled drug release. Its utility stems from the photoisomerizable azobenzene (B91143) core and the reactive carboxylic acid functional groups that allow for further chemical modifications.[1][2] This document details the prevalent synthetic methodology, presents quantitative data from various reported procedures, and offers a step-by-step experimental protocol.

I. Reaction Pathway and Mechanism

The synthesis of this compound from p-nitrobenzoic acid is primarily achieved through a reductive coupling reaction. In an alkaline medium, typically a concentrated solution of sodium hydroxide (B78521), the nitro groups of two p-nitrobenzoic acid molecules are reduced and subsequently coupled to form the characteristic azo (-N=N-) linkage. Common reducing agents for this transformation include glucose and zinc dust. The carboxylic acid groups remain intact throughout the reaction. The overall transformation is a bimolecular reduction.

II. Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental procedures for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions.

ParameterMethod 1 (Glucose Reduction)Method 2 (Glucose Reduction)Method 3 (Zinc Dust Reduction)
p-Nitrobenzoic Acid 8.0 g (48.0 mmol)5.0 g (29.9 mmol)250 g (2.0 mol, of nitrobenzene)
Sodium Hydroxide 26.8 g (670 mmol)17.0 g (425 mmol)325 g (8.1 mol)
Reducing Agent Not specified, but implied glucose30.0 g Glucose (166.5 mmol)265 g Zinc Dust (4.1 mol)
Solvent (Water) 120 mLNot specified750 mL (plus 2.5 L Methanol)
Reaction Temperature Room Temperature, then 50°CRoom TemperatureReflux
Reaction Time Overnight, then 2 hoursOvernight10 hours
Yield Not explicitly statedNot explicitly stated84-86% (for azobenzene)

Note: Method 3 is for the synthesis of azobenzene from nitrobenzene (B124822) and is included for comparison of the reductive coupling conditions.[3]

III. Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound using glucose as the reducing agent, compiled from established procedures.[4]

Materials:

  • p-Nitrobenzoic acid

  • Sodium hydroxide (NaOH)

  • D-Glucose

  • Distilled water

  • Concentrated Hydrochloric acid (HCl) or Acetic Acid

  • Ethanol (B145695) (for washing, optional)

Equipment:

  • Round-bottom flask of appropriate size

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, combine p-nitrobenzoic acid and sodium hydroxide in distilled water. Stir the mixture until the solids are completely dissolved. The solution will become warm.

  • Addition of Reducing Agent: To the stirred alkaline solution of p-nitrobenzoic acid, slowly add D-glucose. The addition of glucose may cause the reaction to become exothermic.

  • Reaction: Stir the resulting mixture at room temperature overnight. Air can be bubbled through the solution during this time. Following the overnight stirring, heat the reaction mixture to 50°C and maintain this temperature for 2 hours with continued stirring.

  • Precipitation of the Product: After cooling the reaction mixture to room temperature, and then further in an ice bath, slowly add concentrated hydrochloric acid or 50% acetic acid with vigorous stirring.[4] The product, this compound, will precipitate out of the solution as the pH becomes acidic. Monitor the pH to ensure complete precipitation (typically pH < 4).

  • Isolation of the Product: Collect the orange to brownish-orange precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with distilled water to remove any inorganic salts. An optional wash with a small amount of cold ethanol can also be performed. Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 80°C).

IV. Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.16 (d, J = 8.5 Hz, 4H), 8.0 (d, J = 8.5 Hz, 4H).[5]

    • ¹³C{¹H} NMR (100 MHz, DMSO-d₆): δ 166.60, 154.13, 133.38, 130.68, 122.81.[5]

  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include those for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹). The N=N stretch is often weak or inactive in the IR spectrum for symmetrical azobenzenes.

V. Visual Representations

Reaction Pathway Diagram:

Synthesis_Pathway cluster_product Product pNBA p-Nitrobenzoic Acid AZB This compound pNBA->AZB Reductive Coupling reagents 1. NaOH, H₂O 2. D-Glucose (Reducing Agent) 3. H⁺ (Acidification) Experimental_Workflow start Start: Combine p-Nitrobenzoic Acid, NaOH, and H₂O add_glucose Add D-Glucose start->add_glucose react Stir at Room Temperature (overnight) Then heat to 50°C (2 hours) add_glucose->react cool Cool to Room Temperature / Ice Bath react->cool acidify Acidify with HCl or Acetic Acid cool->acidify precipitate Precipitation of Product acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Distilled Water filtrate->wash dry Dry the Final Product wash->dry end End: Purified this compound dry->end

References

"CAS number 586-91-4 chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Azobenzene-4,4'-dicarboxylic Acid (CAS Number: 586-91-4)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, CAS number 586-91-4. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Chemical Identity and Properties

This compound is an organic compound characterized by a central photoresponsive azobenzene (B91143) core functionalized with two carboxylic acid groups at the para positions.[1][2] This dual functionality makes it a valuable building block in supramolecular chemistry and materials science.[2] The compound typically appears as a yellow or orange crystalline solid or powder.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 586-91-4[3]
Molecular Formula C₁₄H₁₀N₂O₄[4]
Molecular Weight 270.24 g/mol [3]
Melting Point ~117 °C
Boiling Point 541.2 °C at 760 mmHg-
Density 1.35 g/cm³-
Appearance Light yellow to brown powder/crystal-
Solubility Soluble in polar solvents (e.g., water, alcohols); Slightly soluble in heated DMSO.[1]
Stability Light-sensitive-
InChI Key NWHZQELJCLSKNV-UHFFFAOYSA-N[5]
SMILES C(O)(=O)C1=CC=C(N=NC2=CC=C(C(O)=O)C=C2)C=C1-

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing this compound via the reduction of p-nitrobenzoic acid.[6]

Materials:

  • 4-nitrobenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Glucose

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Dissolve 4-nitrobenzoic acid (e.g., 5 g, 29.92 mmol) and sodium hydroxide (e.g., 17 g, 425.00 mmol) in distilled water.[6]

  • Add glucose (e.g., 30 g, 166.52 mmol) to the solution as a reducing agent.[6]

  • Aerate the solution (e.g., by passing air through it) overnight at room temperature.[6]

  • Acidify the mixture by adding a 50% solution of glacial acetic acid.[6]

  • Heat the mixture with stirring at 50°C for 2 hours to precipitate the product.[6]

  • Filter the resulting solid, wash with water, and dry to obtain this compound.

Determination of Melting Point (Capillary Method)

This is a standard procedure for determining the melting point of a crystalline organic solid.[7][8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[9]

  • Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.[10]

  • Place the capillary tube in the heating block of the melting point apparatus.[7]

  • Heat the sample at a medium rate initially, then slow the heating rate to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[10]

  • Record the temperature at which the first drop of liquid appears (T1).[10]

  • Record the temperature at which the entire sample has completely melted (T2).[10]

  • The melting point is reported as the range T1-T2.

Solubility Assessment

This protocol provides a qualitative assessment of the compound's solubility in various solvents.[11]

Materials:

  • This compound

  • Test tubes

  • Graduated cylinder or pipette

  • Vortex mixer

  • Solvents: Water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and an organic solvent (e.g., ethanol).

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.[11]

  • Add 0.75 mL of the solvent to be tested in small portions, shaking vigorously after each addition.[11]

  • Observe if the solid dissolves completely.

  • For acidic and basic solutions, note any effervescence (with NaHCO₃) or color change that might indicate a reaction.[11]

  • Categorize the solubility as soluble, partially soluble, or insoluble based on visual inspection. The compound's two carboxylic acid groups predict solubility in basic solutions like 5% NaOH and 5% NaHCO₃.[6]

Spectroscopic Characterization

2.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

  • Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected characteristic peaks include a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and peaks associated with the aromatic rings and the N=N azo bond.[12][13]

2.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[14]

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[14]

  • The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the benzene (B151609) rings.[14]

  • The ¹³C NMR spectrum will show signals for the carboxyl carbons and the aromatic carbons.[14]

Applications and Logical Workflows

This compound is a key component in the synthesis of advanced functional materials, primarily due to the photoisomerization capability of the azobenzene unit.[2][15] Upon irradiation with UV or visible light, it can reversibly switch between its more stable trans isomer and its cis isomer.[5][16] This property is exploited in the development of "smart" materials.[15][17]

The most prominent application is its use as an organic linker to construct Metal-Organic Frameworks (MOFs).[1][15][17] These MOFs can exhibit photoresponsive behavior, making them suitable for applications in gas storage, molecular recognition, sensing, and controlled drug delivery.[2][15][17]

G Synthesis and Application Pathway of this compound A 4-Nitrobenzoic Acid B Azobenzene-4,4'- dicarboxylic Acid (CAS: 586-91-4) A->B Reduction D Photoresponsive Metal-Organic Frameworks (MOFs) B->D Coordination E Photoswitchable Polymers B->E Polymerization C Metal Ions (e.g., Zr⁴⁺, Al³⁺, Tb³⁺) C->D F Functional Materials D->F G Drug Delivery Systems D->G H Sensors & Molecular Recognition D->H I Dye Adsorption D->I E->F

Caption: Synthesis and application pathway for CAS 586-91-4.

The characterization of this compound follows a logical workflow to confirm its identity and purity after synthesis.

G Experimental Workflow for Characterization A Synthesized Product (Crude Azobenzene-4,4'- dicarboxylic Acid) B Purification (e.g., Recrystallization) A->B C Purity & Identity Check B->C D Melting Point Determination C->D E NMR Spectroscopy (¹H, ¹³C) C->E F FTIR Spectroscopy C->F G Mass Spectrometry C->G H Final Product (Confirmed Structure & Purity) D->H E->H F->H G->H

Caption: Workflow for the characterization of synthesized CAS 586-91-4.

Biological Activity

While this compound itself is primarily an organic intermediate, the broader class of azo compounds can exhibit biological activity.[4][18] The in vivo reduction of the azo bond can lead to the formation of corresponding aromatic amines, which may have different toxicological profiles than the parent compound.[18] Its derivatives and the materials synthesized from it, such as specific MOFs, are being explored for biomedical applications like light-triggered drug delivery.[2][5] The photo-switching property allows for external control over the release of therapeutic agents, a key feature in designing targeted therapies.[2]

References

Azobenzene-4,4'-dicarboxylic Acid: A Technical Guide to its Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azobenzene-4,4'-dicarboxylic acid, a photoresponsive molecule with significant applications in materials science and drug delivery. This document details its molecular structure, chemical formula, and physicochemical properties, along with in-depth experimental protocols for its synthesis and characterization. Furthermore, it explores its role in the development of advanced materials and stimuli-responsive drug delivery systems.

Molecular Structure and Formula

This compound, also known as 4,4'-azodibenzoic acid, is an organic compound featuring a central azobenzene (B91143) core functionalized with two carboxylic acid groups at the para positions of the phenyl rings. The key characteristic of this molecule is the presence of the diazene (B1210634) group (-N=N-), which can undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths.[1][2][3][4][5] This photochromic behavior is the foundation for many of its applications in smart materials and controlled release systems.[1][2][3][4][5]

The molecular formula for this compound is C₁₄H₁₀N₂O₄, and its molecular weight is 270.24 g/mol .[6][7][8][9] The structure consists of two benzoic acid moieties linked by a diazene bridge.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValue
CAS Number 586-91-4
Molecular Formula C₁₄H₁₀N₂O₄
Molecular Weight 270.24 g/mol
Appearance Light yellow to dark orange solid/powder
Melting Point >300 °C
Boiling Point 541.2 °C at 760 mmHg
Solubility Slightly soluble in DMSO (heated)
InChI Key NWHZQELJCLSKNV-UHFFFAOYSA-N

Physicochemical and Photoresponsive Properties

The defining feature of this compound is its ability to undergo reversible photoisomerization. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light (around 365 nm). The reverse isomerization from cis to trans can be induced by visible light or occurs thermally in the dark.[1][2][3][4][5] This change in configuration alters the molecule's geometry from a linear, planar shape in the trans form to a bent, non-planar shape in the cis form, leading to changes in its physical and chemical properties, such as polarity and dipole moment.

Table 2: Photoisomerization Kinetic Data

The kinetics of the trans-cis isomerization of this compound have been studied, providing insights into the rate of this photochemical process.

Isomerization ProcessRate Constant (in water)
trans to cis (forward)0.023 min⁻¹ (0.00039 s⁻¹)
cis to trans (backward)0.017 min⁻¹ (0.00029 s⁻¹)

Source: Molecules 2022, 27(4), 1370[10][11][12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reductive coupling of p-nitrobenzoic acid.[13]

Materials:

  • p-Nitrobenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Glucose (reducing agent)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve p-nitrobenzoic acid and a stoichiometric excess of sodium hydroxide in distilled water.

  • Slowly add glucose to the solution while stirring. The glucose acts as the reducing agent for the nitro groups.

  • Heat the reaction mixture at 50°C for approximately 2 hours with continuous stirring. The progress of the reaction can be monitored by a color change.

  • After the reaction is complete, cool the mixture to room temperature and allow it to sit overnight.

  • Acidify the solution by adding 50% glacial acetic acid. This will precipitate the this compound.

  • Collect the precipitate by filtration and wash it thoroughly with distilled water to remove any unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and water.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The aromatic protons and carbons will show characteristic chemical shifts.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the C=O stretch of the carboxylic acid, the N=N stretch of the azo group, and the C-H and C=C vibrations of the aromatic rings.[15]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the molecular formula.[9]

  • Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline structure of the solid material.[14]

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the compound by measuring its weight change as a function of temperature.[14]

Applications in Research and Drug Development

The unique photoresponsive properties of this compound make it a valuable building block in several areas of research and development.

Metal-Organic Frameworks (MOFs)

This compound is widely used as an organic linker in the synthesis of photoresponsive Metal-Organic Frameworks (MOFs).[16][17] The ability of the azobenzene unit to isomerize within the MOF structure allows for the dynamic control of the framework's properties, such as pore size and guest adsorption/desorption, upon light irradiation.[16][17][18]

Light-Triggered Drug Delivery

A significant application of azobenzene-containing molecules is in the development of light-responsive drug delivery systems.[1][2][3][4][5] The trans-cis isomerization can be harnessed to trigger the release of an encapsulated drug from a nanocarrier, such as a liposome (B1194612) or a polymer nanoparticle.[1][4][5] The change in the molecule's shape and polarity upon photoisomerization can disrupt the integrity of the carrier, leading to the release of the therapeutic agent at a specific time and location when exposed to light.[1][2][3][4][5]

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual model for the application of this compound in light-triggered drug delivery.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product pNBA p-Nitrobenzoic Acid ReactionVessel Reaction at 50°C pNBA->ReactionVessel NaOH Sodium Hydroxide NaOH->ReactionVessel Glucose Glucose Glucose->ReactionVessel Precipitation Precipitation (Acetic Acid) ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Azobenzene-4,4'- dicarboxylic Acid Recrystallization->FinalProduct

Caption: Synthesis workflow for this compound.

Drug_Delivery_Mechanism cluster_encapsulation Encapsulation cluster_trigger Light Trigger cluster_release Drug Release Nanocarrier_trans Nanocarrier with Azobenzene (trans) & Encapsulated Drug UV_Light UV Light (λ ≈ 365 nm) Nanocarrier_trans->UV_Light Irradiation Nanocarrier_cis Nanocarrier with Azobenzene (cis) UV_Light->Nanocarrier_cis Isomerization Drug Released Drug Nanocarrier_cis->Drug Release

Caption: Conceptual mechanism of light-triggered drug release.

References

Unlocking the Potential of Light: A Technical Guide to the Photochromic Properties of Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azobenzene-4,4'-dicarboxylic acid (ADA) stands as a cornerstone molecule in the development of photoresponsive materials. Its ability to undergo reversible isomerization upon light irradiation allows for precise spatiotemporal control over material properties, opening new avenues in drug delivery, smart materials, and molecular machinery. This technical guide provides an in-depth analysis of the core photochromic properties of ADA, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its unique capabilities.

Core Photochromic Principles

The defining characteristic of this compound is its reversible transformation between two isomers: the thermodynamically stable trans form and the metastable cis form.[1][2] This photoisomerization is triggered by light of specific wavelengths. Typically, ultraviolet (UV) light promotes the conversion from the trans to the cis isomer, while visible light or thermal energy facilitates the reverse cis-to-trans relaxation.[1][3]

This isomerization induces significant changes in the molecule's geometry and physical properties. The distance between the para-substituted carbon atoms decreases from approximately 9.0 Å in the trans isomer to 5.5 Å in the cis isomer.[3] Concurrently, the molecule transitions from a near-planar configuration with a low dipole moment to a bent structure with a significant dipole moment.[3] These alterations at the molecular level translate to macroscopic changes in materials incorporating ADA, such as modifications in shape, polarity, and solubility.[1]

Quantitative Photochromic Data

The photochromic behavior of this compound and its derivatives is characterized by several key quantitative parameters. The following tables summarize the available data from the literature to provide a comparative overview.

Table 1: Spectroscopic Properties of Azobenzene (B91143) Derivatives

CompoundIsomerSolventπ → π* λmax (nm)n → π* λmax (nm)
This compoundtransWater~294~445
Amide Derivative (L1)transDMSO~320~450
Amide Derivative (L2)transDMSO~320~450

Data synthesized from multiple sources which report shifts in these regions upon isomerization.[3][4][5][6][7]

Table 2: Photoisomerization Quantum Yields and Cis-Isomer Content

CompoundIsomerizationSolventQuantum Yield (Φ)Cis Isomer at Photostationary State (%)
Amide Derivative (L1)trans → cisDMSO0.061940
Amide Derivative (L2)trans → cisDMSO0.027922

Data for amide derivatives of this compound.[3][8] Note: Quantum yields for the parent ADA are not explicitly detailed in the provided results, but for azobenzene itself, the trans-to-cis quantum yield is generally lower than the cis-to-trans yield.[9][10][11][12]

Table 3: Thermal Cis-to-Trans Isomerization Kinetics

CompoundSolventTemperature (°C)Half-life (t½)Rate Constant (k)
This compoundWater2530 min-
Amide Derivative (L1)DMSO2582.3 h2.3 x 10⁻⁶ s⁻¹

The half-life of ADA increases upon coordination in Metal-Organic Frameworks.[2] The stability of the cis-isomer is significantly influenced by its chemical environment and substitution.[3] The rate of isomerization can also be affected by solvent polarity.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound's photochromic properties.

Synthesis of this compound

A common synthetic route involves diazotization and coupling reactions. A general procedure is as follows:

  • Diazotization: 4-aminobenzoic acid is dissolved in a hydrochloric acid solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: The diazonium salt solution is subsequently added to a cooled alkaline solution of 4-aminobenzoic acid. The reaction mixture is stirred at low temperature.

  • Oxidation: The resulting intermediate is oxidized, for instance, by passing air through the solution overnight at room temperature.[15]

  • Acidification and Isolation: The solution is then acidified with an acid like glacial acetic acid, leading to the precipitation of this compound.[15] The precipitate is collected by filtration, washed, and dried.

For a more detailed synthesis of the dichloride derivative, one can refer to the procedure for reacting this compound with a chlorinating agent.[3][16]

Monitoring Photoisomerization

The trans-cis isomerization can be monitored using UV-Vis spectrophotometry and ¹H NMR spectroscopy.[3]

UV-Vis Spectrophotometry Protocol:

  • Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., water, DMF, DMSO).[2][4]

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its thermally-adapted (predominantly trans) state. This spectrum will typically show a strong π → π* transition band and a weaker n → π* transition band.[3][9]

  • Photoisomerization (trans to cis): Irradiate the solution with a UV light source (e.g., 365 nm).[3][5] Record the UV-Vis spectra at regular intervals until a photostationary state is reached, indicated by no further changes in the spectrum. The π → π* band will decrease in intensity, while the n → π* band will show a hyperchromic effect.[3]

  • Photoisomerization (cis to trans): To observe the reverse isomerization, the solution rich in the cis-isomer can be irradiated with visible light (e.g., >420 nm) or allowed to relax thermally in the dark.[3]

  • Kinetic Analysis: For thermal relaxation, the solution is kept in the dark at a constant temperature, and spectra are recorded over time. The change in absorbance at a specific wavelength can be used to determine the kinetics of the thermal back-isomerization, which often follows first-order kinetics.[3][13]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the processes involved in studying and utilizing this compound.

G cluster_trans trans-Azobenzene-4,4'-dicarboxylic acid cluster_cis cis-Azobenzene-4,4'-dicarboxylic acid trans_isomer More Stable Planar Geometry Low Dipole Moment cis_isomer Metastable Bent Geometry High Dipole Moment trans_isomer->cis_isomer UV Light (e.g., 365 nm) π → π* excitation cis_isomer->trans_isomer Visible Light (>420 nm) or Thermal Energy (Δ) n → π* excitation

Caption: Reversible photoisomerization of this compound.

G start Start: ADA Solution (Predominantly trans) uv_irrad Irradiate with UV Light (e.g., 365 nm) start->uv_irrad record_uv Record UV-Vis Spectra (Monitor π→π* and n→π* bands) uv_irrad->record_uv pss Photostationary State Reached? (cis-rich) record_uv->pss pss->uv_irrad No thermal_relax Induce cis-to-trans Isomerization (Visible Light or Dark/Heat) pss->thermal_relax Yes record_kinetic Record UV-Vis Spectra over Time thermal_relax->record_kinetic analyze Kinetic and Spectroscopic Data Analysis record_kinetic->analyze

Caption: Experimental workflow for photoisomerization analysis.

Applications and Future Directions

The unique photoresponsive nature of this compound makes it a valuable component in a wide range of applications. It is extensively used as a linker in Metal-Organic Frameworks (MOFs), creating smart materials with light-tunable porosity for gas separation, catalysis, and controlled guest release.[1][2][17][18][19] In the realm of drug development, ADA and its derivatives are being explored for light-triggered drug delivery systems, where the conformational change can be used to release a therapeutic agent at a specific site.[17][20] Furthermore, its incorporation into polymers and self-assembled monolayers enables the creation of light-actuated devices and surfaces with switchable properties.[1] The ongoing research into the synthesis and properties of ADA derivatives continues to expand the toolkit for creating sophisticated, light-responsive systems.[3]

References

Solubility Profile of Azobenzene-4,4'-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Azobenzene-4,4'-dicarboxylic Acid in various solvents. Understanding the solubility of this photoresponsive molecule is critical for its application in diverse fields, including the development of smart materials, molecular switches, and innovative drug delivery systems. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for its synthesis and application.

Core Concepts and Applications

This compound is a bifunctional organic compound featuring a central photochromic azobenzene (B91143) core flanked by two carboxylic acid groups. This unique structure allows for reversible trans-cis isomerization upon exposure to light of specific wavelengths, leading to significant changes in its molecular geometry and, consequently, its physical and chemical properties. The carboxylic acid moieties provide sites for further chemical modification, such as esterification or amidation, and enable its use as a linker in the formation of metal-organic frameworks (MOFs).[1][2] Its application as a photoswitchable component in drug delivery systems is an area of growing interest, allowing for the controlled release of therapeutic agents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on available studies, the following table summarizes the known solubility in select solvents at ambient temperature (approximately 25°C). It is important to note that these values, derived from concentrations used in kinetic studies, represent a minimum solubility and may not reflect the saturation point.

SolventChemical FormulaSolubility (mg/mL)Solubility (mol/L)Temperature (°C)Reference
WaterH₂O0.013.7 x 10⁻⁵25[3]
N,N-Dimethylformamide (DMF)C₃H₇NO0.027.4 x 10⁻⁵25[3]
ChloroformCHCl₃0.0155.5 x 10⁻⁵25[3]

Qualitative Solubility Observations

While comprehensive quantitative data is limited, several qualitative observations regarding the solubility of this compound have been documented:

  • Dimethyl Sulfoxide (DMSO): The compound is reported to be slightly soluble in DMSO, with solubility increasing upon heating.[2]

  • Common Organic Solvents: Polymers synthesized from this compound are generally found to be slightly soluble or insoluble in common organic solvents.[4]

  • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is noted as a solvent for polymers based on this dicarboxylic acid.[4]

  • Aqueous Base: As a dicarboxylic acid, its solubility in aqueous solutions is expected to increase significantly with an increase in pH due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.

Experimental Protocols

The following section details a robust experimental protocol for the determination of the solubility of this compound. This method is based on the principles of the shake-flask method coupled with UV-Vis spectrophotometric analysis, a technique well-suited for aromatic compounds.

Protocol: Determination of Saturation Solubility using the Shake-Flask Method and UV-Vis Spectroscopy

1. Materials and Reagents:

  • This compound (purity >95%)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, N,N-dimethylformamide, dimethyl sulfoxide) of analytical grade

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm pore size, compatible with the solvent)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Preparation of Standard Solutions:

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

3. Calibration Curve Construction:

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent using the UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

4. Sample Preparation and Equilibration:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature.

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium solubility is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.

5. Sample Analysis:

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Immediately dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

6. Calculation of Solubility:

  • Using the equation of the calibration curve, determine the concentration of the diluted sample.

  • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product p_aminobenzoic_acid p-Aminobenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) p_aminobenzoic_acid->diazotization coupling Azo Coupling diazotization->coupling azobenzene_acid Azobenzene-4,4'- dicarboxylic Acid coupling->azobenzene_acid

Caption: A simplified workflow for the synthesis of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination start Start prepare_standards Prepare Standard Solutions start->prepare_standards prepare_saturated Prepare Saturated Solution (Excess Solute + Solvent) start->prepare_saturated generate_calibration Generate Calibration Curve (UV-Vis Spectroscopy) prepare_standards->generate_calibration calculate_solubility Calculate Solubility generate_calibration->calculate_solubility equilibrate Equilibrate (Shake/Stir at Constant T) prepare_saturated->equilibrate sample_and_filter Sample Supernatant & Filter (0.22 µm) equilibrate->sample_and_filter dilute_sample Dilute Sample sample_and_filter->dilute_sample measure_absorbance Measure Absorbance (UV-Vis) dilute_sample->measure_absorbance measure_absorbance->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the solubility of this compound.

Drug_Delivery_Concept Concept of Photoswitchable Drug Delivery cluster_carrier Drug Carrier System cluster_release Target Site carrier Nanocarrier with Azobenzene Linker (trans-form) uv_light UV Light Irradiation carrier->uv_light Localization at Target drug_encapsulated Drug Encapsulated drug_encapsulated->carrier carrier_cis Azobenzene Linker (cis-form) uv_light->carrier_cis Isomerization drug_released Drug Released carrier_cis->drug_released Conformational Change & Release

Caption: Conceptual diagram of a photoswitchable drug delivery system using an azobenzene linker.

References

A Technical Guide to the Trans-Cis Isomerization Mechanism of Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Azobenzene (B91143) and its derivatives are fundamental building blocks in the development of photoresponsive materials and molecular switches. Their ability to undergo reversible isomerization between two distinct geometric forms—trans and cis—upon stimulation by light or heat is central to their function. Azobenzene-4,4'-dicarboxylic acid (AZB(COOH)₂), in particular, has garnered significant interest due to its suitability as a functional linker in advanced materials like Metal-Organic Frameworks (MOFs). This technical guide provides an in-depth exploration of the trans-cis isomerization mechanism of this compound, intended for researchers, scientists, and professionals in drug development. It covers the core isomerization pathways, presents key quantitative kinetic and photophysical data, details standardized experimental protocols, and illustrates critical workflows and relationships through diagrams.

The Isomerization Process: Core Mechanisms

The functionality of this compound as a molecular switch is rooted in its ability to exist in two isomeric states: the planar, thermodynamically stable trans-(E) isomer and the non-planar, metastable cis-(Z) isomer.[1][2] The conversion between these states can be initiated by light (photoisomerization) or occur spontaneously as the cis form relaxes to the more stable trans form (thermal isomerization).[2][3]

The trans → cis photoisomerization is typically induced by UV light (λ ≈ 300–400 nm), which excites the molecule to a higher energy state.[1] The reverse cis → trans isomerization can be driven by visible light or occur thermally in the dark.[1][2] The mechanism of this interconversion has been a subject of extensive investigation, with two primary pathways proposed[2][4]:

  • Rotation: This mechanism involves the twisting of the C-N=N-C dihedral angle, proceeding through a transition state where the π-bond of the central azo group is temporarily broken.[2][4] This pathway is often associated with photoisomerization from an excited state.[2]

  • Inversion: This pathway proceeds through a semi-linear transition state where one of the nitrogen atoms becomes sp-hybridized, causing one of the phenyl rings to "invert" its position.[2][4] The inversion mechanism is generally considered the favored pathway for thermal cis-to-trans relaxation in the ground state.[4]

Computational studies using Density Functional Theory (DFT) on azobenzene derivatives with carboxyl groups suggest that the isomerization in the ground state likely follows a rotation-assisted inversion pathway .[5] The exact mechanism can be influenced by external factors such as solvent polarity.[6][7]

G cluster_trans trans Isomer (Stable) cluster_cis cis Isomer (Metastable) cluster_pathways Transition Pathways trans trans (E) excited_state Excited State (S₁/S₂) trans->excited_state UV Light (Photoisomerization) cis cis (Z) cis->excited_state Vis Light rot_ts Rotational Transition State cis->rot_ts Rotation inv_ts Inversional Transition State cis->inv_ts Inversion (Thermal Relaxation) excited_state->cis Relaxation rot_ts->trans inv_ts->trans

Figure 1: Proposed photoisomerization and thermal relaxation pathways for azobenzene.

Quantitative Analysis of Isomerization

The efficiency and speed of the isomerization process are described by several key quantitative parameters. These values are crucial for designing materials with specific response times and characteristics. The solvent environment has been shown to have a slight effect on the rate of isomerization.[8][9][10]

Table 1: Kinetic Parameters for this compound Isomerization

Parameter Solvent Value Reference
trans → cis (Forward) Rate Constant (k_obs_) Water 0.00039 s⁻¹ [8][11]
DMF 0.00022 s⁻¹ [8][11]
Chloroform 0.00017 s⁻¹ [8][11]
cis → trans (Backward) Rate Constant (k_obs_) Water 0.00029 s⁻¹ [8][11]
DMF 0.00022 s⁻¹ [8][11]

| | Chloroform | 0.00017 s⁻¹ |[8][11] |

Table 2: Photophysical and Thermodynamic Properties of this compound and Derivatives

Property Isomer Value Reference
Quantum Yield (Φ) trans → cis 0.11 (unsubstituted in decane) [12]
trans → cis 2.79 - 6.19% (amide derivatives in DMSO) [1]
Fluorescence Quantum Yield trans < 10⁻⁴ [13]
Activation Energy (Eₐ) of Thermal Relaxation cis → trans 49.2 kJ/mol (similar derivative) [14]
cis → trans ~105 kJ/mol (azobenzene in MOF) [3]
Band Gap Energy trans 3.88 eV [8]
cis 2.40 eV [8]
Dipole Moment trans 0 D [1][8]
cis ~3.2 D [1][8]
Distance between para-Carbons trans 9.0 Å [1]

| | cis | 5.5 Å |[1] |

Experimental Protocols for Studying Isomerization

The most common technique for monitoring the isomerization of azobenzene derivatives is UV-Visible (UV-Vis) Spectrophotometry .[8][15] This method tracks the changes in the absorption spectrum, as the trans and cis isomers have distinct spectral signatures. The trans isomer typically shows a strong π→π* absorption band in the UV region (~320 nm) and a weaker n→π* band in the visible region (~450 nm).[1] Upon isomerization to the cis form, the intensity of the π→π* band decreases, while the n→π* band intensity increases.[1]

Standard UV-Vis Protocol

A typical experiment to monitor and quantify photoisomerization involves the following steps:

  • Sample Preparation: A stock solution of this compound is prepared in the desired solvent at a known concentration.[15] For analysis, this is diluted in a quartz cuvette to an appropriate concentration for UV-Vis measurements. The solution can be deaerated by bubbling with an inert gas (e.g., N₂ or Ar) to prevent photodegradation.[15]

  • Initial Spectrum (100% trans): The full UV-Vis absorption spectrum of the solution is recorded before irradiation. This represents the thermally stable, 100% trans-isomer state.[15]

  • trans-to-cis Photoisomerization: The sample is irradiated with a UV light source at a wavelength corresponding to the π→π* transition (e.g., 365 nm).[15] The absorption spectrum is recorded at set time intervals.

  • Photostationary State (PSS): Irradiation is continued until no further significant changes are observed in the spectrum.[15] This indicates that a photostationary state, a stable mixture of trans and cis isomers, has been reached.

  • cis-to-trans Isomerization: The reverse reaction is initiated either photochemically or thermally.

    • Photochemical: The sample at PSS is irradiated with visible light corresponding to the n→π* transition (e.g., >420 nm).[15]

    • Thermal: The cuvette is placed in a temperature-controlled holder in the dark, and spectra are recorded at regular intervals to monitor the thermal back-reaction.[15]

  • Data Analysis: The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, allowing for the determination of rate constants and quantum yields.[15]

G cluster_back_reaction 6. Induce cis -> trans Isomerization prep 1. Prepare Solution in Quartz Cuvette initial_spec 2. Record Initial Spectrum (100% trans) prep->initial_spec irradiate_uv 3. Irradiate with UV Light (e.g., 365 nm) initial_spec->irradiate_uv monitor_fwd 4. Monitor Spectral Changes (π-π* band decreases) irradiate_uv->monitor_fwd pss 5. Reach Photostationary State (PSS) monitor_fwd->pss Repeat until no change irradiate_vis Photochemical: Irradiate with Vis Light (>420 nm) pss->irradiate_vis thermal Thermal: Keep in Dark at Const. Temp. pss->thermal monitor_rev 7. Monitor Spectral Recovery to Initial State irradiate_vis->monitor_rev thermal->monitor_rev analyze 8. Analyze Data (Calculate k, Φ) monitor_rev->analyze

Figure 2: Standard experimental workflow for UV-Vis analysis of photoisomerization.

Other Key Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to structurally characterize the trans and cis isomers and to follow the kinetics of the slower thermal isomerization process.[1][16]

  • Computational Modeling: DFT and other computational methods are invaluable for predicting the structures of isomers, calculating the energies of transition states, and exploring potential energy surfaces to elucidate the most likely isomerization pathways.[4][5][8]

Factors Influencing Isomerization

The isomerization behavior of this compound is not static and can be significantly influenced by its chemical environment.

  • Solvent Polarity: The polarity of the solvent can impact photoisomerization rates and may favor one isomerization mechanism over another.[6][9] For the cis isomer, which has a significant dipole moment (~3.2 D) compared to the nonpolar trans isomer (0 D), polar solvents can stabilize the molecule and affect the energy of the transition state.[1][8]

  • pH: In aqueous solutions, the pH plays a critical role. The two carboxylic acid groups on the molecule can exist in protonated (–COOH) or deprotonated (–COO⁻) states depending on the pH. This change in ionization state alters the molecule's electronic properties and has been shown to systematically affect the rate of thermal cis-to-trans relaxation.[17][18][19] This property allows for pH control over the switching times of azobenzene-based systems.[17]

G low_ph Low pH (Acidic) protonated Dominant Species: Diprotonated (HOOC-Az-COOH) low_ph->protonated neutral_ph Neutral pH mixed Dominant Species: Mixed / Zwitterionic (⁻OOC-Az-COOH) neutral_ph->mixed high_ph High pH (Basic) deprotonated Dominant Species: Dianionic (⁻OOC-Az-COO⁻) high_ph->deprotonated outcome Altered Isomerization Kinetics protonated->outcome mixed->outcome deprotonated->outcome

Figure 3: Logical influence of pH on the protonation state and isomerization kinetics.

Conclusion

The trans-cis isomerization of this compound is a complex process governed by competing rotational and inversional mechanisms, with strong evidence pointing towards a rotation-assisted inversion pathway for thermal relaxation. The kinetics and photophysical properties of this process are well-characterized, but are also highly sensitive to environmental factors like solvent polarity and pH. A thorough understanding of these mechanisms and influencing factors, gained through a combination of UV-Vis spectroscopy, NMR, and computational modeling, is essential for the rational design and application of this molecule in advanced photoresponsive materials, from light-triggered drug delivery systems to smart polymers and MOFs.

References

A Technical Guide to the Spectroscopic Properties of Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Azobenzene-4,4'-dicarboxylic Acid, a key photoresponsive molecule. The document details its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable information for its application in research and development.

Synthesis of this compound

This compound is commonly synthesized via the reduction of p-nitrobenzoic acid.[1] This process typically involves the use of a reducing agent, such as glucose, in an alkaline solution.

A detailed protocol for the synthesis of this compound is as follows[1]:

  • Reaction Setup: In a suitable reaction vessel, dissolve p-nitrobenzoic acid and a significant excess of sodium hydroxide (B78521) in distilled water.

  • Reduction: Add a reducing agent, such as glucose, to the solution. The reaction is often exothermic.

  • Aeration: Pass a stream of air through the solution overnight at room temperature.

  • Acidification: Acidify the reaction mixture with a dilute solution of glacial acetic acid.

  • Heating: Stir the mixture at approximately 50°C for 2 hours to promote the formation of the product.

  • Isolation: The resulting this compound can be isolated through filtration, washed, and dried.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start p-Nitrobenzoic Acid reduction Reduction with Glucose/NaOH start->reduction aeration Aeration reduction->aeration acidification Acidification aeration->acidification product This compound acidification->product nmr NMR Spectroscopy (1H and 13C) product->nmr Characterization ir IR Spectroscopy product->ir uv_vis UV-Vis Spectroscopy product->uv_vis Electronic Transitions in Azobenzene cluster_trans trans-Azobenzene cluster_cis cis-Azobenzene trans_pi_star π* anti-bonding trans_n n non-bonding trans_n->trans_pi_star n → π* (Low Intensity, Visible Region) trans_pi π bonding trans_pi->trans_pi_star π → π* (High Intensity, UV Region) cis_pi_star π* anti-bonding cis_n n non-bonding cis_n->cis_pi_star n → π* (Higher Intensity) cis_pi π bonding cis_pi->cis_pi_star π → π* (Lower Intensity)

References

The Discovery and Enduring Legacy of Azobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of azobenzene (B91143) chemistry, from its initial discovery to its modern applications. We delve into the historical synthesis of these fascinating compounds, provide detailed experimental protocols for their preparation, and present key quantitative data in a clear, comparative format. Furthermore, this guide illustrates the fundamental reaction mechanisms and experimental workflows through detailed diagrams, offering a comprehensive resource for professionals in the scientific community.

A Journey Through Time: The Discovery and History of Azobenzene Compounds

The story of azobenzene began in 1834 when German chemist Eilhard Mitscherlich first described the compound.[1] His work laid the foundation for a new class of molecules that would become central to the development of synthetic dyes and, much later, to the burgeoning field of photopharmacology and molecular machines. The first successful synthesis of yellowish-red crystalline flakes of azobenzene was reported in 1856.[1] This original method involved the reduction of nitrobenzene (B124822) using iron filings in the presence of acetic acid.[1]

The late 19th and early 20th centuries saw the development of several other key synthetic routes, including the Baeyer-Mills reaction, which involves the condensation of an aromatic nitroso compound with an aniline (B41778), and the Wallach rearrangement, a reaction that converts azoxybenzenes to hydroxyazobenzenes in the presence of a strong acid.[2][3] These methods expanded the synthetic chemist's toolkit, allowing for the creation of a diverse array of azobenzene derivatives with tailored properties.

A pivotal moment in the history of azobenzene chemistry occurred in 1937 with the discovery of its photoisomerization properties.[4] It was observed that the stable trans isomer could be converted to the metastable cis isomer upon irradiation with ultraviolet light, and the reverse transformation could be initiated with visible light or heat. This light-induced switching behavior opened up a vast landscape of applications, transforming azobenzenes from simple dyes into dynamic molecular components for a range of advanced materials and technologies.

Experimental Protocols: From Historical to Modern Synthesis

This section provides detailed methodologies for key experiments in azobenzene synthesis, from a classic historical method to a more modern, high-yield approach.

Historical Synthesis: Reduction of Nitrobenzene with Iron and Acetic Acid (circa 1856)

This method, while historically significant, is often superseded by more efficient and higher-yielding modern techniques. The following is a generalized procedure based on the original principle.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine nitrobenzene and an excess of iron filings.

  • Add glacial acetic acid to the mixture.

  • Heat the reaction mixture under reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the characteristic almond-like smell of nitrobenzene.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • The crude azobenzene can be purified by recrystallization from ethanol (B145695).

Modern Synthesis: Reduction of Nitrobenzene with Zinc Dust and Sodium Hydroxide (B78521)

This method is a common and reliable laboratory-scale synthesis of azobenzene, providing good yields.[5]

Protocol:

  • In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 250 g (2.0 moles) of nitrobenzene, 2.5 L of methanol (B129727), and a solution of 325 g (8.1 moles) of sodium hydroxide in 750 mL of distilled water.[5]

  • With stirring, add 265 g (4.1 moles) of zinc dust to the mixture.[5]

  • Heat the mixture to reflux and maintain reflux for 10 hours. The completion of the reaction is indicated by the absence of the odor of nitrobenzene.[5]

  • Filter the hot reaction mixture to remove the sodium zincate precipitate. Wash the precipitate with a small amount of warm methanol.

  • Distill the methanol from the filtrate.

  • Chill the residue to induce crystallization of azobenzene.

  • Filter the crude azobenzene. To remove zinc salts, wash the crude product with 500 mL of 2% hydrochloric acid at approximately 70°C with vigorous stirring for 5 minutes.[5]

  • Chill the mixture to solidify the azobenzene, filter, and wash thoroughly with water.

  • Recrystallize the purified azobenzene from a mixture of 720 mL of 95% ethanol and 60 mL of water. The expected yield of azobenzene (melting point 66–67.5°C) is 156–160 g (84–86%).[5]

Baeyer-Mills Reaction for Asymmetric Azobenzenes

The Baeyer-Mills reaction is a versatile method for the synthesis of unsymmetrical azobenzenes through the condensation of an aromatic nitroso compound and an aniline.[6]

General Protocol (Continuous Flow Example): [7]

  • Prepare two separate solutions in acetic acid: one containing the desired aniline derivative and the other containing the corresponding nitrosobenzene (B162901) derivative.

  • Using a continuous flow reactor system, pump both solutions at a controlled flow rate into a mixing chamber and then through a heated tube reactor.

  • The reaction temperature and residence time are optimized for the specific substrates. For example, for the reaction of aniline and nitrosobenzene, optimal conditions were found to be 70°C with a residence time of 50 minutes.[7]

  • The output from the reactor can be subjected to an in-line aqueous workup and extraction with an organic solvent like cyclohexane.[7]

  • The organic phase is then collected, and the solvent is removed to yield the azobenzene product. This method has been shown to produce a variety of azobenzene derivatives in high yields.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of azobenzene compounds.

Table 1: Comparison of Azobenzene Synthesis Methods

Synthesis MethodReactantsConditionsYield (%)Reference
Historical ReductionNitrobenzene, Iron filings, Acetic acidRefluxNot specified in historical accounts[1]
Modern ReductionNitrobenzene, Zinc dust, NaOH, MethanolReflux, 10 hours84-86%[5]
Baeyer-Mills (Flow)Aniline, Nitrosobenzene, Acetic acid70°C, 50 min residence time>99%[7]
Microwave-AssistedNitrobenzene, 4-aminophenol, KOH, Ethanol150°C, 3 min, 200 W95% (gram-scale)[8]

Table 2: Spectroscopic and Photochemical Properties of Azobenzene

Propertytrans-Azobenzenecis-AzobenzeneReference
UV-Vis Absorption (in Methanol) [9]
π-π* Transition (λmax)~320 nm~280 nm[9]
n-π* Transition (λmax)~440 nm~430 nm[10]
¹H NMR (in CDCl₃) [10]
Chemical Shift Range (ppm)~7.4-7.9~6.8-7.5[10]
¹⁵N NMR (at 16.4 T) [10]
T₁ Relaxation Time (s)3.56.9[10]
Photoisomerization [1]
trans to cisUV light (~300-400 nm)-[1]
cis to transBlue light (>400 nm) or heat-[1]

Visualizing the Core of Azobenzene Chemistry

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the chemistry of azobenzene.

Signaling Pathways and Reaction Mechanisms

Reduction_Mechanism cluster_reduction Reduction of Nitrobenzene to Azobenzene Nitrobenzene Nitrobenzene (Ph-NO2) Nitrosobenzene Nitrosobenzene (Ph-NO) Nitrobenzene->Nitrosobenzene Reduction Phenylhydroxylamine N-Phenylhydroxylamine (Ph-NHOH) Nitrosobenzene->Phenylhydroxylamine Reduction Azoxybenzene Azoxybenzene (Ph-N(O)=N-Ph) Nitrosobenzene->Azoxybenzene Condensation with Phenylhydroxylamine Aniline Aniline (Ph-NH2) Phenylhydroxylamine->Aniline Further Reduction Phenylhydroxylamine->Azoxybenzene Azobenzene Azobenzene (Ph-N=N-Ph) Azoxybenzene->Azobenzene Reduction

Proposed reaction pathway for the reduction of nitrobenzene.

Photoisomerization cluster_isomerization Photoisomerization of Azobenzene Trans trans-Azobenzene (Stable) Cis cis-Azobenzene (Metastable) Trans->Cis UV light (π-π*) Cis->Trans Visible light (n-π*) or Heat (Δ)

The photoisomerization cycle of azobenzene.
Experimental Workflows

Synthesis_Workflow cluster_workflow Workflow for Modern Azobenzene Synthesis Start Start: Reactants (Nitrobenzene, Zinc, NaOH, Methanol) Reaction Reaction: Reflux for 10 hours Start->Reaction Filtration1 Hot Filtration: Remove Sodium Zincate Reaction->Filtration1 Distillation Distillation: Remove Methanol Filtration1->Distillation Crystallization Crystallization: Chill to form crude product Distillation->Crystallization Purification Purification: Wash with HCl, then water Crystallization->Purification Recrystallization Recrystallization: From Ethanol/Water Purification->Recrystallization FinalProduct Final Product: Pure Azobenzene Recrystallization->FinalProduct

Experimental workflow for the synthesis of azobenzene.

References

In-Depth Technical Guide: Health and Safety Information for Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for Azobenzene-4,4'-dicarboxylic acid (CAS No. 586-91-4). The information is compiled from various safety data sheets and toxicological literature to ensure a thorough overview for professionals handling this chemical.

Chemical and Physical Properties

This compound is an organic compound that is utilized as a building block in chemical synthesis, particularly in the development of metal-organic frameworks (MOFs) and photoswitchable materials.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

PropertyValueReference
Molecular Formula C₁₄H₁₀N₂O₄[2]
Molecular Weight 270.24 g/mol [2]
Appearance Light yellow to brown powder/crystal
Melting Point 117 °C (in ligroine)[3]
Boiling Point 541.2 °C at 760 mmHg (Predicted)[3]
Density 1.35 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO (with heating)[3]
Stability Light sensitive. The product is chemically stable under standard ambient conditions (room temperature).[3][4]

Hazard Identification and GHS Classification

This compound is classified as an irritant.[5] The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationIrritantWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationIrritantWarning

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[5]

Toxicological Information

The primary mechanism of toxicity for many azo dyes involves the reductive cleavage of the azo bond (R-N=N-R') by intestinal microbiota or liver enzymes, particularly azoreductases.[5][6] This metabolic process results in the formation of aromatic amines.[7][8] Some of these aromatic amines are known to be pro-mutagens and pro-carcinogens that can be further metabolized to reactive electrophilic species. These reactive intermediates can covalently bind to DNA, leading to mutations and potentially initiating cancer.[5][8]

Another potential, though less common, mechanism of toxicity for azo compounds is the direct oxidation of the azo linkage to form highly reactive and electrophilic diazonium salts.[5]

Given these potential pathways, it is crucial to handle this compound with appropriate safety precautions to minimize exposure. In vitro studies on azobenzene-based polymeric nanocarriers have utilized cytotoxicity assays (MTT, trypan blue exclusion) and genotoxicity assays (comet assay) to evaluate their biocompatibility.[1][9]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the potential toxicity of this compound, based on established guidelines and relevant research.

Acute Dermal Irritation/Corrosion Study (Adapted from OECD Guideline 404)

Objective: To determine the potential of this compound to produce irritation or corrosion upon a single, 4-hour application to the skin.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are used for this study.[10]

  • Preparation of Test Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped, exposing an area of about 6 cm².[11]

  • Application of Test Substance: 0.5 g of finely powdered this compound is moistened with a small amount of distilled water and applied to the test site.[11] The site is then covered with a gauze patch and a semi-occlusive dressing.[12]

  • Exposure Period: The dressing remains in place for 4 hours.[11]

  • Observation: After the exposure period, the dressing is removed, and any residual test substance is cleaned. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11]

  • Scoring: The reactions are scored using a standardized system (e.g., Draize scale).[10]

Acute Eye Irritation/Corrosion Study (Adapted from OECD Guideline 405)

Objective: To assess the potential of this compound to cause eye irritation or corrosion when applied to the conjunctival sac.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits with no pre-existing eye irritation are used.[13]

  • Pre-treatment: A systemic analgesic and a topical anesthetic are administered to minimize pain and distress.[13]

  • Application of Test Substance: Approximately 0.1 g of finely powdered this compound is instilled into the conjunctival sac of one eye of each animal.[3][13] The other eye serves as a control.[13] The eyelids are held together for about one second.[13]

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[14]

  • Scoring: Ocular lesions are scored according to a standardized numerical system.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the effect of this compound on the metabolic activity and viability of cultured cells.

Methodology:

  • Cell Culture: Human or other mammalian cell lines (e.g., human ventricular cardiomyocytes or mouse fibroblasts) are cultured in appropriate media and conditions.[9]

  • Exposure: Cells are seeded in 96-well plates and allowed to attach. They are then exposed to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable, metabolically active cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential toxicological pathway of azo compounds and workflows for safety assessment.

Toxicity_Pathway cluster_Metabolism Metabolic Activation cluster_Toxicity Toxicological Effect Azo This compound Amines Aromatic Amines (e.g., 4-aminobenzoic acid) Azo->Amines Azo Reduction (Gut Microbiota / Liver Azoreductases) Reactive Reactive Electrophilic Intermediates Amines->Reactive Metabolic Oxidation DNA DNA Reactive->DNA Adducts DNA Adducts DNA->Adducts Covalent Binding Toxicity Genotoxicity / Carcinogenicity Adducts->Toxicity Safety_Assessment_Workflow start Azobenzene-4,4'- dicarboxylic Acid in_silico In Silico / QSAR Analysis (Predictive Toxicology) start->in_silico in_vitro In Vitro Testing in_silico->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, Trypan Blue) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet Assay, Ames Test) in_vitro->genotoxicity in_vivo In Vivo Testing (if necessary) cytotoxicity->in_vivo genotoxicity->in_vivo skin_eye Skin/Eye Irritation (OECD 404/405) in_vivo->skin_eye acute_chronic Acute/Chronic Toxicity in_vivo->acute_chronic risk_assessment Risk Assessment and Safety Data Sheet Generation skin_eye->risk_assessment acute_chronic->risk_assessment MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate compound_exposure Expose cells to various concentrations of This compound cell_seeding->compound_exposure incubation Incubate for a defined period (e.g., 24-72 hours) compound_exposure->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation in viable cells mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization measurement Measure absorbance with a microplate reader solubilization->measurement analysis Analyze data to determine cell viability and calculate IC50 measurement->analysis

References

Methodological & Application

Synthesis of Photoresponsive MOFs using Azobenzene-4,4'-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of photoresponsive Metal-Organic Frameworks (MOFs) utilizing the photochromic linker, azobenzene-4,4'-dicarboxylic acid. The reversible trans-cis isomerization of the azobenzene (B91143) moiety upon light irradiation allows for dynamic control over the MOF's properties, opening avenues for applications in gas storage, separation, catalysis, and drug delivery.[1][2][3]

Overview and Applications

Photoresponsive MOFs are a class of "smart" materials that can undergo a structural change in response to light.[1][2] The integration of this compound into the MOF structure imparts this photoswitchable capability. The trans isomer is generally the more thermodynamically stable state, but upon irradiation with UV light, it can convert to the non-planar cis isomer.[3] This process is often reversible by exposing the material to visible light or through thermal relaxation.[3]

This photo-isomerization can lead to changes in the MOF's pore size, polarity, and overall framework flexibility, which can be harnessed for various applications:

  • Controlled Guest Release: The change in pore environment can be used to trigger the release of encapsulated molecules, such as drugs.

  • Switchable Adsorption and Separation: The affinity of the MOF for certain gases or molecules can be modulated by light, enabling on-demand separation processes.[3]

  • Photocatalysis: The electronic properties of the MOF can be altered, potentially influencing its catalytic activity.

  • Sensing: The photoresponsive behavior can be exploited for the development of chemical sensors.[1][2]

Synthesis Protocols

Synthesis of this compound Linker

A common method for synthesizing the this compound linker involves the reduction of p-nitrobenzoic acid.[4]

Materials:

  • p-Nitrobenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Glucose

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Dissolve 8.0 g (48.0 mmol) of p-nitrobenzoic acid and 26.80 g (670.0 mmol) of NaOH in 120 mL of distilled water.[4]

  • To this solution, add 30 g (166.52 mmol) of glucose as a reducing agent.[4]

  • Allow the solution to be exposed to air overnight at room temperature.[4]

  • Add a 50% concentrated solution of glacial acetic acid and stir the mixture at 50°C for 2 hours.[4]

  • The resulting precipitate of this compound can be collected by filtration, washed with water, and dried.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthesis Steps cluster_product Product pNBA p-Nitrobenzoic Acid Dissolve Dissolve pNBA & NaOH in Water pNBA->Dissolve NaOH NaOH NaOH->Dissolve Glucose Glucose AddGlucose Add Glucose (Reduction) Glucose->AddGlucose AceticAcid Acetic Acid Precipitate Add Acetic Acid & Heat (50°C) AceticAcid->Precipitate Dissolve->AddGlucose AirOxidation Stir in Air (Overnight) AddGlucose->AirOxidation AirOxidation->Precipitate Isolate Filter & Dry Precipitate->Isolate AzoDCA Azobenzene-4,4'- dicarboxylic Acid Isolate->AzoDCA

Caption: Workflow for the synthesis of the azobenzene linker.

Synthesis of Aluminum-based MOF (Al-AZB)

Materials:

  • This compound (H₂AZDC)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Note: A specific detailed protocol for Al-AZB was referenced but not fully detailed in the provided search results. The following is a general solvothermal synthesis procedure based on similar MOF syntheses.

  • In a typical synthesis, dissolve the this compound and the aluminum salt in DMF in a screw-capped vial.

  • The molar ratio of the linker to the metal salt is a critical parameter and should be optimized.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120°C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the crystalline product can be collected by filtration or centrifugation.

  • Wash the product with fresh DMF and then a solvent like ethanol (B145695) to remove unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Synthesis of Zirconium-based MOF (Zr-AZB)

Materials:

  • This compound (H₂AZDC)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., acetic acid or benzoic acid)

Procedure:

  • Note: A specific detailed protocol for Zr-AZB was referenced but not fully detailed in the provided search results. The following is a general solvothermal synthesis procedure based on UiO-type MOFs.

  • Dissolve ZrCl₄ and the this compound linker in DMF.

  • Add a modulator, such as acetic acid, to the solution. The modulator helps to control the crystallinity and defect density of the MOF.

  • Seal the reaction vessel and heat it in an oven, typically between 100°C and 150°C, for 12 to 48 hours.

  • After the reaction, allow the vessel to cool down.

  • Collect the resulting powder by centrifugation, and wash it repeatedly with DMF and then with a solvent exchange medium like ethanol.

  • Dry the product under vacuum to obtain the activated MOF.

Synthesis of Terbium-based MOF

Materials:

Procedure:

  • Add 0.810 g (3 mmol) of this compound to 5 mL of DMF and sonicate for 10 minutes.[5]

  • To this solution, add 1.21 g (2 mmol) of Tb(CF₃SO₃)₃ dissolved in 5 mL of DMF.[5]

  • Seal the resulting solution in a Teflon-lined autoclave and heat it in an oven at 95°C for 48 hours.[5]

  • Allow the autoclave to cool to room temperature naturally.[5]

  • Prismatic orange crystals of the Tb-MOF can be collected.[5]

Characterization and Performance Data

The synthesized MOFs should be characterized to determine their structure, porosity, thermal stability, and photoresponsive behavior.

Physicochemical Properties
MOFMetal CenterLangmuir Surface Area (m²/g)Thermal Stability (°C)Notes
Al-AZBAl³⁺2718~300Stable in aqueous medium at room temperature.[4]
Zr-AZBZr⁴⁺1098~300Stable in aqueous medium at room temperature.[4]
AZ1Zn²⁺475.8>400Synthesized in DMF.[6]
AZ2Zn²⁺3428>400Synthesized in DMF under more dilute conditions than AZ1.[6]
Photoisomerization Kinetics

The photo-isomerization of the azobenzene linker can be studied using UV-Vis spectroscopy. The kinetics of the trans-to-cis isomerization are influenced by the MOF structure and the surrounding solvent.[1]

MaterialIsomerHalf-life (min) in Water at 25°CBand Gap (eV)
This compoundtrans30-
Al-AZBtrans65-118~2.5 (trans), ~2.4 (cis)
Zr-AZBtrans-~2.6 (trans), ~2.5 (cis)

Data extracted from a study on the trans-cis kinetics.[1]

Application in Dye Adsorption

The photoresponsive nature of these MOFs can be utilized for applications like the removal of dyes from contaminated water. The adsorption capacity can be influenced by the isomeric state of the azobenzene linker.[1][2]

MOFIsomerCongo Red Removal (%)
Al-AZBtrans (ambient light)>95
Al-AZBcis (UV-irradiated)>95
Zr-AZBtrans (ambient light)39.1
Zr-AZBcis (UV-irradiated)44.6

The cis isomer generally shows a slightly higher uptake of Congo Red.[1][2]

Experimental Workflows and Signaling Pathways

Photoresponsive_MOF_Logic cluster_synthesis MOF Synthesis cluster_activation MOF Activation & Response cluster_application Application Linker Azobenzene-4,4'- dicarboxylic Acid Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Salt (Al, Zr, Zn, etc.) Metal->Synthesis Solvent Solvent (DMF) Solvent->Synthesis MOF_trans MOF (trans-state) Synthesis->MOF_trans UV_light UV Light MOF_trans->UV_light Application Controlled Guest Release, Switchable Adsorption, Catalysis MOF_trans->Application MOF_cis MOF (cis-state) Vis_light Visible Light or Heat MOF_cis->Vis_light MOF_cis->Application UV_light->MOF_cis Isomerization Vis_light->MOF_trans Isomerization

Caption: Logical workflow from synthesis to application of photoresponsive MOFs.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Controlled Release MOF_trans MOF (trans-state) (Larger Pores) Loaded_MOF Drug-Loaded MOF MOF_trans->Loaded_MOF Encapsulation Drug Drug Molecule Drug->Loaded_MOF UV_light UV Light Loaded_MOF->UV_light Stimulus MOF_cis MOF (cis-state) (Smaller Pores) UV_light->MOF_cis Isomerization Released_Drug Released Drug MOF_cis->Released_Drug Release

Caption: Proposed mechanism for light-triggered drug delivery.

References

Application Notes and Protocols for the Synthesis of Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Azobenzene-4,4'-dicarboxylic acid, a key intermediate in the development of photoresponsive materials and targeted drug delivery systems. The synthesis is based on the reductive coupling of 4-nitrobenzoic acid. This protocol includes a comprehensive list of materials, detailed experimental procedures, and expected characterization data to ensure reproducibility.

Introduction

This compound is a versatile organic compound characterized by a photoresponsive azobenzene (B91143) core flanked by two carboxylic acid groups. This unique structure allows for reversible trans-cis isomerization upon exposure to specific wavelengths of light, making it a valuable building block in the synthesis of "smart" materials. Its applications are found in targeted drug delivery, light-controlled catalysis, and the development of photo-switchable polymers and liquid crystals. The carboxylic acid moieties provide convenient handles for further chemical modifications, such as the formation of amides, esters, and coordination complexes with metal ions. The protocol described herein details a reliable and scalable method for the synthesis of this compound from commercially available starting materials.

Quantitative Data Summary

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data

Property4-Nitrobenzoic Acid (Starting Material)This compound (Product)
IUPAC Name 4-Nitrobenzoic acid4-[(E)-2-(4-carboxyphenyl)diazen-1-yl]benzoic acid
CAS Number 62-23-7586-91-4
Molecular Formula C₇H₅NO₄C₁₄H₁₀N₂O₄
Molecular Weight 167.12 g/mol 270.24 g/mol
Appearance Yellowish-white crystalline powderOrange to brown powder
Melting Point 242 °C (468 °F; 515 K)344 °C (decomposes)[1]
Solubility Sparingly soluble in waterSlightly soluble in DMSO (with heating)[2]
¹H NMR (DMSO-d₆, 400 MHz) δ 8.35 (d, J=8.8 Hz, 2H), 8.17 (d, J=8.8 Hz, 2H)δ 8.16 (d, J = 8.5 Hz, 4H), 8.00 (d, J = 8.5 Hz, 4H)
FTIR (KBr, cm⁻¹) ~3100 (O-H), ~1700 (C=O), ~1530 (NO₂), ~1350 (NO₂)~3000 (O-H), ~1680 (C=O), ~1600 (C=C), ~1420, ~1290, ~860
Expected Yield Not ApplicableHigh

Experimental Protocol

This protocol is adapted from established literature procedures for the reductive coupling of 4-nitrobenzoic acid.

Materials:

  • 4-Nitrobenzoic acid (C₇H₅NO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • D-(+)-Glucose (C₆H₁₂O₆)

  • Glacial acetic acid (CH₃COOH)

  • Distilled water

  • Ethanol (B145695) (for washing)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Buchner funnel and vacuum flask

  • pH indicator paper

Procedure:

  • Dissolution of Starting Materials: In a round-bottom flask of appropriate size, dissolve 17.0 g of sodium hydroxide in 120 mL of distilled water. To this solution, add 5.0 g of 4-nitrobenzoic acid. Stir the mixture until the 4-nitrobenzoic acid is completely dissolved.

  • Addition of Reducing Agent: To the resulting solution, add 30.0 g of D-(+)-glucose. The glucose acts as the reducing agent in this reaction.

  • Reaction: Stir the reaction mixture at room temperature overnight. The solution will typically change color as the reaction progresses.

  • Heating: After stirring overnight at room temperature, heat the reaction mixture to 50 °C and maintain this temperature with continuous stirring for 2 hours.

  • Precipitation of the Product: After the heating phase, allow the reaction mixture to cool to room temperature. Slowly add 50% aqueous acetic acid to the solution while stirring until the pH of the mixture is acidic (pH 3-4). This will cause the this compound to precipitate out of the solution as a colored solid.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of distilled water to remove any unreacted reagents and salts. Follow this with a wash using a small amount of ethanol to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator to obtain the final product as a fine powder.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve NaOH in Water add_nba Add 4-Nitrobenzoic Acid start->add_nba Forms sodium 4-nitrobenzoate add_glucose Add Glucose add_nba->add_glucose stir_rt Stir at Room Temperature Overnight add_glucose->stir_rt heat Heat at 50°C for 2 hours stir_rt->heat Reductive Coupling cool Cool to Room Temperature heat->cool acidify Acidify with 50% Acetic Acid cool->acidify precipitate Precipitation of Product acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate wash_water Wash with Distilled Water filtrate->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry the Product wash_etoh->dry end_product This compound dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

The logical relationship of the chemical transformation is depicted below.

Reaction_Scheme Reductive Coupling of 4-Nitrobenzoic Acid reactant 2 x 4-Nitrobenzoic Acid product This compound reactant->product Reductive Coupling reagents 1. NaOH, H₂O 2. Glucose 3. Acetic Acid

Caption: Overall reaction scheme for the synthesis.

References

Application Notes and Protocols: Incorporation of Azobenzene-4,4'-dicarboxylic Acid into Polymer Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of Azobenzene-4,4'-dicarboxylic Acid (AZA) into polymer chains. AZA is a versatile photoresponsive molecule, and its integration into polymers imparts "smart" properties, enabling applications in drug delivery, photo-switchable materials, and molecular actuators.

Introduction

This compound is a chromophore that undergoes reversible trans-cis isomerization upon exposure to light of specific wavelengths. The trans isomer is thermodynamically more stable, while the cis isomer can be induced by UV light. This photoisomerization leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum, which in turn can alter the macroscopic properties of the polymer it is incorporated into.[1] The carboxylic acid functional groups on AZA serve as versatile handles for polymerization reactions, allowing its incorporation into various polymer backbones such as polyesters, polyamides, and poly(meth)acrylates.[2][3] These AZA-containing polymers are being explored for a range of applications, including targeted drug delivery, where light can trigger the release of a therapeutic agent, and the development of photo-responsive materials for data storage and soft robotics.[3][4]

Key Applications in Research and Drug Development

The unique photoresponsive nature of AZA-containing polymers makes them highly valuable for a variety of applications:

  • Targeted Drug Delivery: Polymers can be designed to encapsulate therapeutic agents. Upon reaching a target site, irradiation with light can induce a conformational change in the polymer, leading to the release of the drug. This is particularly promising for colon-specific drug delivery, where the polymer can be designed to degrade under the anaerobic conditions of the colon, triggered by azoreductase enzymes.[2][5]

  • Photo-controlled Biological Interactions: The reversible isomerization of azobenzene (B91143) can be used to control the interaction of a polymer with biological systems. For example, a polymer's transition from a neutral to a cationic state upon a specific stimulus can be used to enhance cellular uptake.[5]

  • Development of Smart Materials: AZA-containing polymers are used to create materials that can change their shape, adhesion, or optical properties in response to light.[6] This has applications in creating light-actuated valves, sensors, and coatings with tunable surface properties.

  • Energy Storage: The trans-cis isomerization is an endothermic process, allowing the polymer to store solar energy, which can later be released as heat. The enthalpy of this process can be significant, with values as high as 61.9 J∙g−¹ reported for some poly(meth)acrylates.[7][8]

Experimental Protocols

This section provides detailed protocols for the synthesis of AZA-containing polymers. The two primary methods detailed are polycondensation to form polyesters and polyamides, and the synthesis of an AZA-containing monomer for subsequent free-radical polymerization.

Protocol 1: Synthesis of AZA-containing Polyesters and Polyamides via Polycondensation

This protocol describes the direct polycondensation of AZA with diols or diamines to form polyesters or polyamides, respectively.

Materials:

  • This compound (AZA)

  • Thionyl chloride (SOCl₂)

  • Selected diol (e.g., 1,6-hexanediol) or diamine (e.g., 1,6-hexanediamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine (as a catalyst and acid scavenger)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Glacial acetic acid

Procedure:

  • Synthesis of Azobenzene-4,4'-dicarbonyl chloride:

    • In a round-bottom flask, suspend AZA in an excess of thionyl chloride.

    • Add a catalytic amount of anhydrous DMF.

    • Reflux the mixture for 4-6 hours until the AZA has completely dissolved and gas evolution ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Recrystallize the resulting crude Azobenzene-4,4'-dicarbonyl chloride from a suitable solvent (e.g., hexane) to obtain a purified product.[2]

  • Polycondensation Reaction:

    • Dissolve the purified Azobenzene-4,4'-dicarbonyl chloride in an anhydrous solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

    • In a separate flask, dissolve an equimolar amount of the chosen diol or diamine in the same anhydrous solvent containing a stoichiometric amount of pyridine.

    • Slowly add the diol/diamine solution to the Azobenzene-4,4'-dicarbonyl chloride solution at 0°C with constant stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter the polymer and wash it thoroughly with methanol and water to remove unreacted monomers and salts.

    • Dry the polymer under vacuum at 60°C.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of ester or amide linkages.

  • ¹H NMR Spectroscopy: To verify the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

Protocol 2: Synthesis of an AZA-containing Methacrylate (B99206) Monomer and Subsequent Polymerization

This protocol describes the synthesis of a methacrylate monomer containing an AZA moiety, which can then be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers.[7][8]

Materials:

  • 4-Amino-4'-hydroxydiazobenzene

  • Methacryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • ATRP initiator (e.g., ethyl α-bromoisobutyrate)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

  • Anisole (as solvent)

Procedure:

  • Monomer Synthesis:

    • Dissolve 4-amino-4'-hydroxydiazobenzene and triethylamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add methacryloyl chloride dropwise to the solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude monomer.

    • Purify the monomer by column chromatography on silica (B1680970) gel.

  • ATRP Polymerization:

    • In a Schlenk flask, add the AZA-methacrylate monomer, the ATRP initiator, and the ligand.

    • Add the solvent (anisole) and degas the solution by several freeze-pump-thaw cycles.

    • Under a positive pressure of inert gas, add the CuBr catalyst.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C) and stir for the specified time.

    • Quench the polymerization by exposing the reaction mixture to air and diluting with THF.

    • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent such as methanol.

    • Filter and dry the polymer under vacuum.

Data Presentation

The following tables summarize key quantitative data for AZA-containing polymers.

Polymer TypeSynthesis MethodMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg) (°C)Enthalpy of Isomerization (J/g)Reference
Poly(methacrylate)ATRPVaries≤ 1.35Modulated by light61.9[7][8]
PolyesterPolycondensationNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
PolyamidePolycondensationNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Azobenzene SystemStimulusHalf-life (t₁/₂)ApplicationReference
Donor/Acceptor SubstitutedEnzymatic Cleavage6 minDrug Delivery[5]
Donor/Donor SubstitutedEnzymatic Cleavage20 minDrug Delivery[5]
Electronically Non-substitutedEnzymatic Cleavage72 minDrug Delivery[5]
Acceptor SubstitutedEnzymatic Cleavage78 minDrug Delivery[5]

Visualizations

The following diagrams illustrate key experimental workflows and concepts.

G cluster_synthesis Synthesis of AZA-Polymers AZA Azobenzene-4,4'- dicarboxylic Acid Polycondensation Polycondensation AZA->Polycondensation AZA_Monomer AZA-containing Monomer Diol_Diamine Diol or Diamine Diol_Diamine->Polycondensation Polyester_Polyamide AZA-containing Polyester/Polyamide Polycondensation->Polyester_Polyamide Polymerization Controlled Radical Polymerization (e.g., ATRP) AZA_Monomer->Polymerization SideChain_Polymer Side-Chain AZA-Polymer Polymerization->SideChain_Polymer

Caption: General synthetic routes for incorporating AZA into polymer main chains or side chains.

G cluster_workflow Experimental Workflow for Polymer Characterization cluster_analysis Characterization Synthesis Polymer Synthesis Purification Purification (Precipitation, Column Chromatography) Synthesis->Purification Drying Drying under Vacuum Purification->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography Drying->GPC DSC Differential Scanning Calorimetry Drying->DSC UVVis UV-Vis Spectroscopy Drying->UVVis

Caption: A typical workflow for the synthesis and characterization of AZA-containing polymers.

G Trans Trans-Azobenzene (Stable) Cis Cis-Azobenzene (Metastable) Trans->Cis UV Light (e.g., 365 nm) Cis->Trans Visible Light (e.g., >400 nm) or Heat

Caption: The reversible photoisomerization of the azobenzene moiety.

References

Application Notes and Protocols for Light-Controlled Drug Delivery Systems with Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azobenzene-4,4'-dicarboxylic Acid in the development of light-controlled drug delivery systems. The unique photoresponsive nature of the azobenzene (B91143) moiety allows for precise spatial and temporal control over drug release, offering significant advantages in targeted therapy.

Principle of Operation

Light-controlled drug delivery systems incorporating this compound leverage the reversible photoisomerization of the azobenzene unit.[1][2] The core of this technology lies in the ability of the azobenzene molecule to switch between two isomers, trans and cis, upon exposure to specific wavelengths of light.[1]

  • trans isomer: The more stable, elongated form.

  • cis isomer: The less stable, bent form.

Irradiation with ultraviolet (UV) light (typically around 365 nm) induces a conformational change from the trans to the cis isomer.[3] This process is reversible, and the cis isomer can revert to the more stable trans form upon exposure to visible light (typically > 420 nm) or through thermal relaxation.[2][3] This reversible isomerization leads to changes in the physical and chemical properties of the drug delivery system, such as polarity, shape, and hydrophobicity, which in turn triggers the release of the encapsulated therapeutic agent.[1][2][4]

This compound is a particularly valuable building block as the dicarboxylic acid groups allow for its incorporation into various nanostructures, most notably as an organic linker in Metal-Organic Frameworks (MOFs).[1][5]

Applications in Drug Delivery

The primary application of this compound in this context is as a photoswitchable component in nanocarriers. These "smart" materials can be designed to encapsulate a therapeutic payload and release it on demand when triggered by an external light source.

Key Applications Include:

  • Targeted Cancer Therapy: Light can be precisely focused on a tumor site, triggering localized drug release and minimizing systemic toxicity.[6] Systems loaded with anticancer drugs like Doxorubicin (DOX) have been investigated for this purpose.[3][7]

  • Pulsatile Drug Release: The reversible nature of the photoisomerization allows for turning the drug release "on" and "off" by switching between UV and visible light, enabling controlled dosing.[2]

  • Biomedical Research: These systems serve as powerful tools for studying cellular processes by allowing researchers to control the timing and location of drug administration to cells in culture.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on light-controlled drug delivery systems utilizing azobenzene derivatives.

Table 1: Drug Loading and Release Efficiency

System DescriptionDrugLoading CapacityLight-Triggered Release Conditions% Release (Light)% Release (Dark Control)Reference
Azobenzene-functionalized Zirconium MOF (UiO-68-azo)Doxorubicin (DOX)Not specifiedUV irradiationOn-command releaseNo premature release[8]
Azobenzene-modified nucleic acid on mesoporous silicaDoxorubicin (DOX)Not specifiedUV lightSignificant cytotoxic effectMinimal release[7]
Azobenzene-based polymeric nanocarriersNile RedNot specifiedUV exposure98.71%Not specified[4]
Azobenzene-based polymeric nanocarriersDofetilideNot specifiedUV exposure97.12%Not specified[4]
Cationic Azobenzene Derivative/SDS VesiclesDoxorubicin (DOX)Not specifiedUV light (10 min every 4h)Significant decrease in cell viabilityNo significant change[3]

Table 2: Photoisomerization Properties

Azobenzene DerivativeSolventUV Irradiation Wavelengthcis Isomer YieldQuantum Yield (trans to cis)Reference
Amide derivative L1DMSO365 nm40%6.19%[9]
Amide derivative L2DMSO365 nm22%2.79%[9]

Experimental Protocols

The following are detailed protocols for key experiments related to the synthesis and evaluation of light-controlled drug delivery systems based on this compound.

Protocol 1: Synthesis of this compound

This protocol is based on established synthetic routes.[10]

Materials:

Procedure:

  • Dissolve 4-nitrobenzoic acid in an aqueous solution of sodium hydroxide.

  • Heat the solution and add a solution of glucose portion-wise.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify with dilute acetic acid to precipitate the crude product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Synthesis of an Azobenzene-Containing Zirconium MOF (Zr-AZB)

This protocol is a general representation based on the synthesis of similar MOFs.[5][11]

Materials:

  • This compound (H₂AzoBDC)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., acetic acid or benzoic acid)

Procedure:

  • In a glass vial, dissolve this compound and the modulator in DMF.

  • In a separate vial, dissolve ZrCl₄ in DMF.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-48 hours).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove residual solvent from the pores.

Protocol 3: Drug Loading into the MOF

Materials:

  • Activated Azobenzene-containing MOF

  • Drug of choice (e.g., Doxorubicin hydrochloride)

  • Suitable solvent (e.g., deionized water, PBS)

Procedure:

  • Suspend a known amount of the activated MOF in a solution of the drug at a specific concentration.

  • Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) in the dark to allow for drug diffusion into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the loaded MOF with fresh solvent to remove surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the loading capacity, measure the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy or HPLC.

Protocol 4: In Vitro Light-Triggered Drug Release

Materials:

  • Drug-loaded MOF

  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., > 420 nm)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in the release medium in a quartz cuvette or a suitable container.

  • Maintain the temperature at 37 °C to simulate physiological conditions.

  • At desired time intervals, take an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • For the light-triggered release group, irradiate the suspension with UV light for a specific duration at each time point before taking the aliquot.

  • For the control group, keep the suspension in the dark.

  • To study the reversibility, the UV-irradiated sample can be subsequently exposed to visible light to stop the release.

  • Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., fluorescence spectroscopy for DOX).

  • Calculate the cumulative drug release as a percentage of the total loaded drug.

Visualizations

Diagram 1: Photoisomerization of this compound

Caption: Reversible photoisomerization of this compound.

Diagram 2: Mechanism of Light-Controlled Drug Release from an Azobenzene-MOF

G cluster_loading Drug Loading (Dark) cluster_trigger Light Triggering cluster_release Drug Release cluster_reset System Reset MOF_loaded trans-Azo-MOF Drug Encapsulated UV_light UV Light Irradiation (~365 nm) MOF_loaded->UV_light MOF_cis cis-Azo-MOF Conformational Change UV_light->MOF_cis Drug_released Drug Release MOF_cis->Drug_released Visible_light Visible Light (>420 nm) MOF_cis->Visible_light Visible_light->MOF_loaded Reverts to trans form, pores close

Caption: Workflow of light-triggered drug release from an azobenzene-based MOF.

Diagram 3: Experimental Workflow for Evaluating Drug Release

G cluster_experiment Drug Release Study synthesis Synthesis of Azo-MOF activation MOF Activation (Solvent Removal) synthesis->activation loading Drug Loading in Dark activation->loading release_setup Dispersion in Release Medium (37°C) loading->release_setup uv_group UV Irradiation Group (365 nm) release_setup->uv_group dark_group Dark Control Group release_setup->dark_group sampling Periodic Sampling uv_group->sampling dark_group->sampling analysis Drug Quantification (e.g., Spectroscopy) sampling->analysis results Cumulative Release Profile analysis->results

Caption: Experimental workflow for in vitro light-triggered drug release studies.

References

Application Notes and Protocols for Light-Induced Gas Capture Using Azobenzene-4,4'-dicarboxylic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of Azobenzene-4,4'-dicarboxylic acid as a photoswitchable linker in Metal-Organic Frameworks (MOFs) for light-induced gas capture and release. The core principle lies in the reversible trans-cis photoisomerization of the azobenzene (B91143) moiety, which alters the porous environment of the MOF, thereby modulating its gas sorption properties. This technology offers potential for energy-efficient, remotely controlled gas storage and separation. Detailed methodologies for the synthesis of a representative copper-based azobenzene MOF, its activation, and the subsequent light-controlled CO₂ capture are presented.

Principle of Operation

This compound is a bifunctional organic linker that can be integrated into the crystalline structure of MOFs. The azobenzene unit can exist in two isomeric forms: the thermodynamically stable, linear trans isomer and the metastable, bent cis isomer.[1] Irradiation with ultraviolet (UV) light (typically around 365 nm) induces a conformational change from the trans to the cis state.[2] This isomerization can lead to a modification of the pore size and/or the polarity of the MOF's internal surface.[3] Consequently, the adsorption capacity for certain gases, such as carbon dioxide (CO₂), can be significantly altered.[3][4] The process is often reversible; irradiation with visible light or thermal relaxation can revert the azobenzene unit back to its trans form, releasing the captured gas.[2] This light-induced swing adsorption (LISA) process offers a low-energy alternative to traditional pressure or temperature swing adsorption methods.[3]

Data Presentation: Quantitative Gas Capture Performance

The following tables summarize the CO₂ capture performance of various MOFs functionalized with azobenzene derivatives, demonstrating the effect of photoisomerization.

Table 1: CO₂ Adsorption in Azobenzene-Functionalized MOFs Under Different Light Conditions

MOFTemperature (K)ConditionCO₂ Uptake% Change in UptakeReference
JUC-62273No UV lightValue not specified, baseline-[3]
273With UV light51% lower than baseline-51%[3]
298No UV lightValue not specified, baseline-[3]
298With UV light34% lower than baseline-34%[3]
P₃/azoMOF298trans configuration (no UV)65.9 cm³·g⁻¹-[5]
298cis configuration (with UV)49.5 cm³·g⁻¹-24.9%[5]

Table 2: Comparison of CO₂ Adsorption in Photoresponsive MOFs

MOFIsomeric StateCO₂ Adsorption CapacityConditions
PCN-123trans~12 cm³/g298 K, 1 atm
cis~8 cm³/g298 K, 1 atm
azo-IRMOF-10trans~15 cm³/g298 K, 1 atm
cis~10 cm³/g298 K, 1 atm

Note: The data for PCN-123 and azo-IRMOF-10 are estimated from graphical representations in computational studies and are in agreement with experimental measurements.[4][6]

Experimental Protocols

Protocol 1: Synthesis of a Representative Copper-Azobenzene MOF (Based on JUC-62)

This protocol describes the solvothermal synthesis of a copper-based MOF using this compound.

Materials:

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)

  • This compound (H₂-AzoDBC)

  • N,N'-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Glass vials with Teflon screw caps

  • Oven

Procedure:

  • In a glass vial, dissolve Copper(II) acetate monohydrate and this compound in DMF. The molar ratio of the reactants may need to be optimized, but a 2:1 ratio of Cu(II):ligand can be a starting point.

  • Seal the vial tightly with the Teflon screw cap.

  • Place the vial in an oven and heat at a constant temperature (e.g., 85-120 °C) for 24-72 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature.

  • Collect the resulting crystalline product by filtration or decantation.

  • Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum to obtain the activated MOF.

Protocol 2: Activation of the MOF

Proper activation of the MOF is crucial to ensure that the pores are accessible for gas adsorption.

Materials and Equipment:

  • Synthesized MOF

  • Vacuum oven or Schlenk line

  • Heating mantle

Procedure:

  • Place the synthesized MOF in a sample holder suitable for vacuum and heating.

  • Connect the sample holder to a vacuum line.

  • Slowly heat the sample under vacuum to a temperature sufficient to remove the solvent molecules without causing structural collapse (e.g., 120-180 °C).

  • Maintain this temperature under dynamic vacuum for several hours (e.g., 10-12 hours) until the pressure stabilizes at a low value.

  • Cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., N₂ or Ar) for storage or immediate use in gas sorption experiments.

Protocol 3: Light-Induced Gas Capture and Release

This protocol outlines the procedure for measuring the CO₂ uptake of the photoswitchable MOF with and without light irradiation.

Materials and Equipment:

  • Activated azobenzene-containing MOF

  • Gas sorption analyzer (volumetric or gravimetric)

  • Quartz sample tube or a sample holder with a window transparent to UV and visible light

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., >450 nm)

  • High-purity CO₂ gas

  • Liquid nitrogen or a cryostat for temperature control

Procedure:

Part A: Baseline CO₂ Adsorption (trans-state)

  • Load a precisely weighed amount of the activated MOF into the quartz sample tube of the gas sorption analyzer.

  • Degas the sample again in situ under vacuum and at an elevated temperature to ensure the removal of any adsorbed atmospheric gases.

  • Cool the sample to the desired experimental temperature (e.g., 273 K or 298 K).

  • Measure the CO₂ adsorption isotherm by introducing known doses of CO₂ gas into the sample tube and recording the pressure until equilibrium is reached at each step. This measurement is performed in the dark or under ambient light where the trans isomer is the dominant species.

Part B: CO₂ Adsorption under UV Irradiation (cis-state)

  • After the baseline measurement, regenerate the sample by heating under vacuum to remove the adsorbed CO₂.

  • Cool the sample back to the experimental temperature.

  • Irradiate the sample with a UV lamp (365 nm) for a sufficient amount of time (e.g., 1-2 hours) to ensure maximum conversion to the cis isomer. The irradiation can be done through the quartz sample tube.

  • While continuing the UV irradiation, measure the CO₂ adsorption isotherm as described in Part A, step 4.

Part C: Reversibility and Gas Release

  • After the measurement in the cis state, the release of CO₂ can be triggered by switching off the UV lamp and irradiating the sample with visible light (>450 nm) or by allowing it to thermally relax back to the trans state.

  • The amount of released gas can be quantified by the gas sorption analyzer.

  • The cycle of adsorption and light-induced desorption can be repeated to assess the material's stability and cyclability.

Mandatory Visualizations

G cluster_synthesis MOF Synthesis and Activation cluster_gas_capture Light-Induced Gas Capture Start Start Reactants Cu(OAc)₂·H₂O + H₂-AzoDBC in DMF Start->Reactants Solvothermal Solvothermal Reaction (85-120 °C, 24-72h) Reactants->Solvothermal Washing Wash with DMF and Ethanol Solvothermal->Washing Activation Activate under Vacuum (120-180 °C, 10-12h) Washing->Activation Activated_MOF Activated MOF (trans-state) Activation->Activated_MOF CO2_Adsorption_trans Measure CO₂ Adsorption (Dark/Visible Light) Activated_MOF->CO2_Adsorption_trans UV_Irradiation UV Irradiation (365 nm) CO2_Adsorption_trans->UV_Irradiation Regenerate sample first CO2_Adsorption_cis Measure CO₂ Adsorption (Under UV Light) UV_Irradiation->CO2_Adsorption_cis Visible_Light Visible Light Irradiation (>450 nm) or Heat CO2_Adsorption_cis->Visible_Light Gas_Release Gas Release Visible_Light->Gas_Release End End Gas_Release->End

Caption: Experimental workflow for the synthesis, activation, and light-induced gas capture using an azobenzene-based MOF.

G cluster_trans Trans State (Gas Adsorption) cluster_cis Cis State (Gas Release) Trans_MOF MOF with linear trans-azobenzene linkers High_Affinity High affinity for CO₂ (Favorable pore geometry/polarity) Trans_MOF->High_Affinity UV_Light UV Light (~365 nm) Trans_MOF->UV_Light CO2_In CO₂ CO2_In->Trans_MOF Adsorption Cis_MOF MOF with bent cis-azobenzene linkers Low_Affinity Low affinity for CO₂ (Altered pore geometry/polarity) Cis_MOF->Low_Affinity CO2_Out CO₂ Cis_MOF->CO2_Out Desorption Visible_Light Visible Light (>450 nm) or Thermal Relaxation Cis_MOF->Visible_Light UV_Light->Cis_MOF Photoisomerization Visible_Light->Trans_MOF Photoisomerization

Caption: Mechanism of light-induced gas capture and release via photoisomerization of azobenzene linkers in a MOF.

References

Application Notes and Protocols for Studying Photoisomerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photoisomerization, the light-induced reversible transformation of a molecule between two isomeric forms, is a fundamental process in chemistry and biology with wide-ranging applications in materials science, pharmacology, and molecular machinery.[1][2] Understanding the kinetics of these reactions—the rates and efficiencies of the forward and reverse isomerization processes—is crucial for the rational design and optimization of photoswitchable molecules for specific applications.[3][4] This document provides detailed application notes and protocols for the experimental investigation of photoisomerization kinetics using various spectroscopic techniques.

Key Spectroscopic Techniques

The study of photoisomerization kinetics primarily relies on spectroscopic methods that can monitor the changes in the chemical species as a function of time following photoexcitation. The choice of technique depends on the timescale of the isomerization process, which can range from femtoseconds to hours.

  • UV-Visible (UV-Vis) Absorption Spectroscopy: A versatile technique for determining photoisomerization quantum yields and monitoring slow thermal relaxation processes.[1][5][6]

  • Transient Absorption (TA) Spectroscopy: A powerful pump-probe technique to study ultrafast photoisomerization dynamics on femtosecond to nanosecond timescales.[7][8][9][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the structures of isomers and for monitoring slow isomerization kinetics, especially in complex environments.[14][15][16][17][18]

I. Determination of Photoisomerization Quantum Yield using UV-Vis Spectroscopy

The photoisomerization quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photoreaction. It is defined as the number of molecules that have isomerized divided by the number of photons absorbed by the reactant.[1][2][5][6]

Experimental Protocol
  • Sample Preparation:

    • Prepare a solution of the photoswitchable molecule in a suitable solvent (e.g., acetonitrile, DMSO) in a quartz cuvette.[4] The concentration should be adjusted so that the absorbance at the irradiation wavelength is between 0.1 and 1.[5]

    • Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of the light source.[19]

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Light source (e.g., LED, laser, or lamp with a monochromator) with a known and stable output power.[3][4][19]

    • Stirred cuvette holder to ensure uniform irradiation.

  • Procedure:

    • Actinometry:

      • Irradiate the actinometer solution for a specific time and measure the change in absorbance at the appropriate wavelength.

      • Calculate the photon flux (photons per second) of the light source based on the known quantum yield of the actinometer.[19]

    • Sample Irradiation:

      • Record the initial UV-Vis spectrum of the sample solution.

      • Irradiate the sample with monochromatic light at a wavelength where the initial isomer absorbs strongly.

      • Periodically stop the irradiation and record the UV-Vis spectrum to monitor the change in absorbance corresponding to the formation of the photoproduct and the depletion of the reactant.[20]

      • Continue until a photostationary state (PSS) is reached, where the rates of the forward and reverse photoreactions are equal.[20]

  • Data Analysis:

    • From the spectral changes, determine the concentration of the reactant and product at different irradiation times.

    • The initial rate of photoisomerization can be determined from the initial slope of the concentration change versus time plot.

    • The quantum yield (Φ) can be calculated using the following equation: Φ = (Number of molecules isomerized) / (Number of photons absorbed)

    • The number of photons absorbed can be determined from the photon flux and the absorbance of the sample.[2]

Logical Workflow for Quantum Yield Determination

G prep_sample Prepare Sample Solution irradiate_sample Irradiate Sample and Record UV-Vis Spectra prep_sample->irradiate_sample prep_actinometer Prepare Actinometer Solution actinometry Perform Actinometry to Determine Photon Flux prep_actinometer->actinometry calc_qy Calculate Quantum Yield (Φ) actinometry->calc_qy calc_conc Calculate Isomer Concentrations irradiate_sample->calc_conc determine_rate Determine Initial Rate calc_conc->determine_rate determine_rate->calc_qy

Caption: Workflow for determining photoisomerization quantum yield.

II. Ultrafast Photoisomerization Kinetics with Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a pump-probe technique that allows for the investigation of excited-state dynamics and photoisomerization processes on ultrafast timescales (femtoseconds to nanoseconds).[7][12][21]

Experimental Protocol
  • Sample Preparation:

    • Prepare a solution of the photoswitchable molecule in a suitable solvent. The concentration should be optimized to have a sufficient signal-to-noise ratio without causing aggregation or inner filter effects.

    • The sample is typically flowed through a cuvette or a free-flowing jet to avoid photodegradation.[9]

  • Instrumentation:

    • Ultrafast Laser System: Typically a Ti:Sapphire laser system generating femtosecond pulses.[9][21]

    • Optical Parametric Amplifier (OPA): To generate tunable pump pulses for exciting the sample at a specific wavelength.[21]

    • White-Light Continuum Generation: A portion of the laser output is focused into a nonlinear crystal (e.g., sapphire) to generate a broadband probe pulse.[9]

    • Delay Stage: A motorized stage to precisely control the time delay between the pump and probe pulses.

    • Spectrometer and Detector (e.g., CCD camera): To record the spectrum of the probe pulse after it passes through the sample.[9]

  • Procedure:

    • The intense pump pulse excites the sample to a higher electronic state.

    • The weaker, broadband probe pulse passes through the excited sample at a specific time delay after the pump pulse.[21]

    • The change in absorbance of the probe pulse (ΔA) is measured as a function of wavelength and time delay.[7]

    • ΔA = -log(I_excited / I_ground), where I_excited and I_ground are the intensities of the probe pulse transmitted through the excited and unexcited sample, respectively.

    • The experiment is repeated for a range of time delays to construct a time-resolved transient absorption map.

  • Data Analysis:

    • The transient absorption spectra reveal features such as ground-state bleach (depletion of the ground state), stimulated emission, and excited-state absorption.[7]

    • The kinetics of the photoisomerization can be extracted by analyzing the decay of the excited-state signals and the rise of the photoproduct signals.[8][10][22]

    • Global analysis of the entire dataset (wavelength and time) is often performed to identify different kinetic components and their associated spectra.[10]

Experimental Setup for Transient Absorption Spectroscopy

G cluster_laser Laser System cluster_pump Pump Beam cluster_probe Probe Beam cluster_detection Detection laser Femtosecond Laser splitter Beam Splitter laser->splitter opa OPA splitter->opa Pump Path wlg White-Light Continuum Generation splitter->wlg Probe Path delay_stage Delay Stage opa->delay_stage sample Sample delay_stage->sample wlg->sample spectrometer Spectrometer/Detector sample->spectrometer G start Start prep Sample Preparation start->prep choose_tech Choose Spectroscopic Technique prep->choose_tech uv_vis UV-Vis Spectroscopy (Quantum Yield, Slow Kinetics) choose_tech->uv_vis Slow ta_spec Transient Absorption (Ultrafast Dynamics) choose_tech->ta_spec Ultrafast nmr_spec NMR Spectroscopy (Slow Kinetics, Structure) choose_tech->nmr_spec Slow/ Structure data_acq Data Acquisition uv_vis->data_acq ta_spec->data_acq nmr_spec->data_acq data_an Data Analysis data_acq->data_an results Kinetic Parameters (Φ, k, τ) data_an->results end End results->end

References

Application Notes and Protocols: Synthesis and Application of Smart Materials with Azobenzene-4,4'-dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smart materials capable of responding to external stimuli are at the forefront of materials science, offering unprecedented control over their properties and functions. Azobenzene-4,4'-dicarboxylic acid is a versatile building block for creating photoresponsive materials, including Metal-Organic Frameworks (MOFs) and polymers. The key to their "smart" behavior lies in the reversible trans-cis isomerization of the azobenzene (B91143) moiety upon irradiation with light of specific wavelengths.[1][2] This photoisomerization induces changes in the material's structure, polarity, and conformation, enabling applications in controlled drug delivery, catalysis, and separation technologies.[1][3]

This document provides detailed protocols for the synthesis of these smart materials, their characterization, and their application in light-triggered drug delivery.

Data Presentation: Properties of Azobenzene-Based Smart Materials

The following tables summarize key quantitative data for representative smart materials synthesized using this compound linkers.

Table 1: Physicochemical Properties of Azobenzene-Containing MOFs

MOF DesignationMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)Reference
Al-AZBAl³⁺27180.8615, 28, 30>300[4]
Zr-AZBZr⁴⁺10980.359, 16, 18>300[4]
azo-IRMOF-74-IIIMg²⁺2410---[5]
Th-Azo-MOFTh⁴⁺--One of the largest among azo-MOFs-[2][6]

Table 2: Drug Loading and Release Characteristics of Azobenzene-Based Materials

MaterialDrugLoading Capacity (wt%)Release TriggerRelease ConditionsCumulative Release (%)Time (h)Reference
ZIF-8 (comparative)5-Fluorouracil~60pHpH 5.0--[7]
2D Zn-MOF5-Fluorouracil19.3DiffusionPBS (pH 7.4), 37°C~70120[8][9]
Azobenzene-liposomesDoxorubicin-UV light-~100 (instantaneous)<0.1[10]
Chitosan-based PPNPsDofetilide-UV light-97.12-[11]
Chitosan-based PPNPsNile Red-UV light-98.71-[11]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of an Aluminum-based Azobenzene MOF (Al-AZB)

This protocol describes a typical solvothermal synthesis for an Al-AZB MOF.[4][12][13][14]

Materials:

  • This compound (H₂AZDC)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (e.g., 23 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve this compound and AlCl₃·6H₂O in DMF. The molar ratio of linker to metal salt should be optimized, a common starting point is 1:1.

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120-150 °C for 24-48 hours.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the resulting powder by centrifugation.

  • Wash the product thoroughly with fresh DMF and then with methanol to remove any unreacted precursors. This is a critical step to ensure high purity.

  • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.

  • Store the activated MOF in a desiccator.

Protocol 2: Synthesis of a Photoresponsive Azobenzene-Containing Polymer

This protocol outlines the synthesis of a photoresponsive polymer incorporating azobenzene moieties in the side chain via free-radical polymerization.[15][16]

Materials:

Equipment:

  • Schlenk flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the azobenzene-containing acrylate monomer and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous THF in a Schlenk flask.

  • De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to 60-70 °C under constant stirring.

  • Allow the polymerization to proceed for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 3: Drug Loading into Photoresponsive MOFs

This protocol describes a typical procedure for loading a drug, such as 5-Fluorouracil, into a photoresponsive MOF.[7][8][17]

Materials:

  • Activated Azobenzene-MOF (e.g., Al-AZB)

  • 5-Fluorouracil (5-FU)

  • Methanol or another suitable solvent

Equipment:

  • Vials

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of 5-FU in methanol at a known concentration.

  • Disperse a known amount of activated MOF in a specific volume of the 5-FU solution. The ratio of drug to MOF should be optimized for maximum loading.

  • Agitate the mixture on an orbital shaker or with a magnetic stirrer at room temperature for 24-48 hours in the dark to allow for encapsulation.

  • Separate the drug-loaded MOF from the solution by centrifugation.

  • Wash the drug-loaded MOF with fresh methanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40 °C).

  • Determine the drug loading capacity by measuring the concentration of 5-FU remaining in the supernatant using a UV-Vis spectrophotometer and a pre-established calibration curve. The loading capacity is calculated as: (Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF * 100%

Protocol 4: Light-Triggered Drug Release from Azobenzene-Based Materials

This protocol details the procedure for inducing and quantifying the release of a drug from a photoresponsive material upon light irradiation.[5][10][18]

Materials:

  • Drug-loaded azobenzene-based material (MOF or polymer)

  • Phosphate-buffered saline (PBS) or other appropriate release medium

  • UV or visible light source with a specific wavelength (e.g., 365 nm for trans-to-cis isomerization)

Equipment:

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Beaker or flask

  • Magnetic stirrer

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of the drug-loaded material in a specific volume of the release medium (e.g., PBS).

  • Place the dispersion in a dialysis bag and immerse it in a larger volume of the same release medium in a beaker.

  • Stir the medium gently at a constant temperature (e.g., 37 °C).

  • To trigger release, irradiate the sample with a light source of the appropriate wavelength (e.g., 365 nm UV light). The duration and intensity of irradiation should be controlled.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

  • To study the reversibility, the light source can be switched to a different wavelength (e.g., visible light > 400 nm) to induce the cis-to-trans isomerization and potentially halt or slow down the release.

Mandatory Visualization

Signaling Pathway of Photoisomerization

The fundamental mechanism enabling the "smart" behavior of these materials is the photoisomerization of the azobenzene linker.

G trans Trans-Azobenzene (Stable, Less Polar) cis Cis-Azobenzene (Metastable, More Polar) trans->cis Photoisomerization cis->trans Photoisomerization or Thermal Relaxation UV_light UV Light (e.g., 365 nm) Vis_light Visible Light (>400 nm) or Thermal Relaxation

Caption: Reversible trans-cis photoisomerization of the azobenzene linker.

Experimental Workflow for Synthesis and Drug Delivery Application

The following diagram illustrates the overall workflow from material synthesis to the application in light-triggered drug delivery.

G cluster_synthesis Material Synthesis cluster_application Drug Delivery Application linker This compound synthesis Solvothermal Synthesis (MOF) or Polymerization (Polymer) linker->synthesis metal Metal Salt (for MOF) or Monomer (for Polymer) metal->synthesis material Photoresponsive Material (MOF or Polymer) synthesis->material drug_loading Drug Loading material->drug_loading light_trigger Light Triggered Release drug_loading->light_trigger drug_release Controlled Drug Release light_trigger->drug_release

Caption: Workflow for synthesis and drug delivery application.

Logical Relationship of Photo-triggered Drug Release from MOFs

This diagram illustrates the mechanism of light-triggered drug release from a photoresponsive MOF.

G start Drug-loaded MOF (trans-state) uv_light UV Light Irradiation isomerization Trans-to-Cis Isomerization of Azobenzene Linker uv_light->isomerization pore_change Conformational Change & Pore Environment Alteration isomerization->pore_change release Drug Release pore_change->release vis_light Visible Light or Thermal Relaxation reverse_isomerization Cis-to-Trans Isomerization vis_light->reverse_isomerization stop_release Drug Release Halts/ Slows Down reverse_isomerization->stop_release stop_release->start Reversible

Caption: Mechanism of light-triggered drug release from a photoresponsive MOF.

References

Illuminating the Nanoscale: Azobenzene-4,4'-dicarboxylic Acid as a Cornerstone for Light-Actuated Molecular Machines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Azobenzene-4,4'-dicarboxylic acid stands as a pivotal molecular building block in the burgeoning field of molecular machinery. Its unique photoresponsive nature, undergoing reversible trans-cis isomerization upon light irradiation, allows for the precise spatiotemporal control of molecular systems. This property is being harnessed to create sophisticated molecular machines with applications ranging from targeted drug delivery and controlled catalysis to smart materials with tunable properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction and operation of these nanoscale devices, with a particular focus on its integration into metal-organic frameworks (MOFs).

Core Principle: The Azobenzene (B91143) Photoswitch

The functionality of azobenzene-based molecular machines hinges on the light-induced isomerization of the azobenzene moiety. The thermodynamically stable trans isomer is a linear and planar molecule, while the cis isomer adopts a bent and non-planar conformation. This geometric change, triggered by specific wavelengths of light, alters the overall structure and properties of the molecular assembly it is part of.

  • trans-to-cis Isomerization: Typically induced by UV light (around 365 nm). This transition significantly shortens the distance between the para-substituted carboxylic acid groups.

  • cis-to-trans Isomerization: Can be triggered by visible light (around 450 nm) or occurs thermally in the dark. This restores the elongated, planar shape of the molecule.

This reversible switching allows for the dynamic control of properties such as pore size in MOFs, binding affinity of host-guest systems, and catalytic activity of embedded active sites.

Applications in Photo-Responsive Metal-Organic Frameworks (MOFs)

The incorporation of this compound as a linker in MOFs has paved the way for a new class of "smart" materials that respond to light stimuli. These photo-responsive MOFs have demonstrated potential in a variety of applications.

Light-Controlled Guest Uptake and Release

The photoisomerization of the azobenzene linker can modulate the pore size and environment of the MOF, enabling the controlled capture and release of guest molecules. This has significant implications for targeted drug delivery, where a therapeutic agent can be encapsulated within the MOF and released at a specific site upon light irradiation.

Quantitative Data on Guest Uptake and Release

MOF SystemGuest MoleculeStimulus (Light)Uptake/Release EffectReference
Al-AZBCongo RedUV (cis) vs. Ambient (trans)Slightly higher uptake for cis isomer (>95% dye removal for both)[1]
Zr-AZBCongo RedUV (cis) vs. Ambient (trans)44.6% dye removal for cis vs. 39.1% for trans[1]
Azobenzene-containing pillared-layer MOFsButanolLight-inducedQuantified increase in uptake amount[2]
Photoactivated Multivariate MOFs5-FluorouracilGreen light (515 nm)Controlled release due to framework collapse[3][4]
Photoswitchable Adsorption and Separation

The change in polarity and geometry of the azobenzene linker upon photoisomerization can alter the adsorption properties of the MOF, allowing for the selective adsorption and separation of gases and small molecules.

Experimental Protocols

Protocol 1: Synthesis of a Photo-Responsive Azobenzene-Containing MOF (e.g., Al-AZB)

This protocol describes a general solvothermal method for the synthesis of an aluminum-based MOF using this compound as the organic linker.

Materials:

  • This compound (H₂AZDC)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Solution Preparation: In a glass vial, dissolve this compound in DMF. In a separate vial, dissolve aluminum chloride hexahydrate in a mixture of DMF and deionized water.

  • Mixing: Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours).

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. The resulting crystalline product can be isolated by filtration or centrifugation.

  • Washing: Wash the collected solid with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: Dry the synthesized MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent molecules and activate the framework.

Characterization: The successful synthesis of the MOF can be confirmed using Powder X-ray Diffraction (PXRD) to verify the crystalline structure, Fourier-Transform Infrared (FTIR) spectroscopy to identify the functional groups, and Thermogravimetric Analysis (TGA) to assess its thermal stability.

Protocol 2: Studying the Photoisomerization of Azobenzene-Containing MOFs

This protocol outlines the procedure for investigating the reversible trans-cis isomerization of the azobenzene linkers within the MOF structure using UV-Vis spectroscopy.

Materials:

  • Synthesized and activated azobenzene-containing MOF

  • A suitable solvent for suspending the MOF (e.g., ethanol, DMF)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • UV light source (e.g., 365 nm LED)

  • Visible light source (e.g., 450 nm LED)

Procedure:

  • Sample Preparation: Prepare a suspension of the MOF in the chosen solvent within a quartz cuvette.

  • Initial Spectrum (trans state): Record the UV-Vis absorption spectrum of the suspension. This spectrum represents the initial state, which is predominantly the trans isomer.

  • trans-to-cis Isomerization: Irradiate the sample with the UV light source directly in the spectrophotometer. Record spectra at regular intervals until no further changes are observed, indicating that a photostationary state has been reached. A decrease in the π-π* transition band (around 320-350 nm) and an increase in the n-π* transition band (around 440 nm) are characteristic of trans-to-cis isomerization.

  • cis-to-trans Isomerization: After reaching the photostationary state under UV irradiation, switch to the visible light source to induce the reverse isomerization. Again, record spectra at regular intervals until the original spectrum of the trans isomer is restored.

  • Thermal Relaxation (optional): To study the thermal back-isomerization, keep the UV-irradiated sample in the dark at a specific temperature and monitor the spectral changes over time.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the application of this compound in molecular machines, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis MOF Synthesis cluster_application Light-Controlled Guest Release s1 Precursor Solution 1 (this compound in DMF) s3 Solvothermal Reaction s1->s3 s2 Precursor Solution 2 (Metal Salt in DMF/H2O) s2->s3 s4 Isolation & Washing s3->s4 s5 Activation (Drying) s4->s5 a1 MOF Loading (Guest Encapsulation) s5->a1 Synthesized MOF a2 UV Irradiation (trans-to-cis Isomerization) a1->a2 a3 Pore Opening / Framework Destabilization a2->a3 a4 Guest Release a3->a4

Experimental workflow for MOF synthesis and guest release.

signaling_pathway cluster_stimulus External Stimulus cluster_molecular_switch Molecular Switch cluster_response Macroscopic Response uv_light UV Light (~365 nm) trans_isomer trans-Azobenzene (Planar, Stable) uv_light->trans_isomer Isomerization vis_light Visible Light (~450 nm) cis_isomer cis-Azobenzene (Bent, Metastable) vis_light->cis_isomer Isomerization trans_isomer->cis_isomer pore_closed Pore Closed / Guest Trapped trans_isomer->pore_closed Induces State cis_isomer->trans_isomer pore_open Pore Open / Guest Released cis_isomer->pore_open Induces State

Signaling pathway of a light-controlled molecular switch.

These protocols and notes provide a foundational understanding for researchers entering the exciting field of molecular machines. The versatility and robustness of this compound as a photo-responsive unit continue to drive innovation, promising the development of even more sophisticated and functional nanoscale devices in the future.

References

Application Notes and Protocols for Creating Photo-Switchable Polymers with Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of photo-switchable polymers incorporating Azobenzene-4,4'-dicarboxylic Acid. This class of smart materials offers exciting opportunities for creating photo-responsive systems for applications such as controlled drug delivery, light-actuated devices, and smart coatings.

Introduction to Photo-Switchable Polymers

Photo-switchable polymers are a class of "smart" materials that can undergo reversible changes in their physical and chemical properties upon exposure to light of specific wavelengths. This remarkable behavior is typically achieved by incorporating photochromic molecules, such as azobenzene (B91143), into the polymer structure. Azobenzene moieties can isomerize between a thermally stable trans state and a metastable cis state when irradiated with UV and visible light, respectively. This isomerization induces changes in the polymer's conformation, polarity, and, consequently, its macroscopic properties.[1][2]

This compound is a particularly useful monomer for creating these polymers due to its rigid structure and the presence of two carboxylic acid groups. These functional groups allow for its incorporation into a variety of polymer backbones, such as polyamides and polyesters, through well-established polycondensation reactions.[3][4][5] The resulting polymers can exhibit significant light-induced changes, making them highly attractive for advanced applications in drug delivery and materials science.[6][7][8]

Synthesis of Photo-Switchable Polymers

The synthesis of photo-switchable polymers using this compound typically involves a two-step process: first, the synthesis of the monomer, and second, its polymerization with a suitable co-monomer.

Synthesis of this compound

A common route for the synthesis of this compound involves the diazotization of 4-aminobenzoic acid followed by a coupling reaction.

Protocol 1: Synthesis of this compound

Materials:

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Diazotization:

    • Dissolve 4-aminobenzoic acid in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously.

    • The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Coupling Reaction:

    • In a separate beaker, prepare a solution of 4-aminobenzoic acid in aqueous sodium hydroxide, also cooled to 0-5 °C.

    • Slowly add the diazonium salt solution to the alkaline solution of 4-aminobenzoic acid with constant stirring, maintaining the low temperature.

    • A brightly colored precipitate of the sodium salt of this compound will form.

  • Acidification and Isolation:

    • After the addition is complete, continue stirring for another 30-60 minutes.

    • Acidify the mixture with dilute hydrochloric acid until the pH is acidic. This will precipitate the this compound.

    • Collect the orange-red precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Synthesis of Photo-Switchable Polyamides

Polyamides are synthesized via the polycondensation of a dicarboxylic acid (or its derivative) with a diamine. In this case, this compound is first converted to its more reactive diacyl chloride.

Protocol 2: Synthesis of Photo-Switchable Polyamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An aliphatic or aromatic diamine (e.g., hexamethylenediamine, 4,4'-oxydianiline)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • An acid scavenger (e.g., pyridine, triethylamine)

  • Methanol (B129727)

Equipment:

  • Three-necked round-bottom flask with a condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle

  • Dropping funnel

  • Vacuum filtration apparatus

Procedure:

  • Synthesis of Azobenzene-4,4'-dicarbonyl chloride:

    • In a fume hood, reflux this compound with an excess of thionyl chloride or oxalyl chloride for 2-4 hours.

    • Remove the excess chlorinating agent by distillation under reduced pressure to obtain the crude Azobenzene-4,4'-dicarbonyl chloride as a solid.

  • Polycondensation:

    • Dissolve the chosen diamine in an anhydrous polar aprotic solvent (NMP or DMAc) in the three-necked flask under a nitrogen atmosphere. Add the acid scavenger.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the Azobenzene-4,4'-dicarbonyl chloride in the same anhydrous solvent and add it dropwise to the diamine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent like methanol.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and methanol to remove unreacted monomers and salts.

    • Dry the final polyamide product under vacuum at 60-80 °C.

Characterization of Photo-Switchable Polymers

The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and photo-responsive properties.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the polymer backbone. For polyamides, look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer structure and confirms the incorporation of the azobenzene moiety.

Polymer Type FTIR Characteristic Peaks (cm⁻¹)[9][10][11] ¹H-NMR Characteristic Shifts (ppm)
Polyamide ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend)Aromatic protons of azobenzene (~7.5-8.5), Amide proton (~8-10), Aliphatic protons from diamine (variable)
Polyester ~1720 (C=O stretch, ester), ~1250 and ~1100 (C-O stretch)Aromatic protons of azobenzene (~7.5-8.5), Aliphatic protons from diol (variable)
Photo-Switching Behavior

The photo-isomerization of the azobenzene units in the polymer can be monitored using UV-Vis spectroscopy. The trans isomer typically has a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region. Upon irradiation with UV light, the intensity of the π-π* band decreases while the n-π* band may increase, indicating the formation of the cis isomer.

Protocol 3: Monitoring Photo-Switching with UV-Vis Spectroscopy

Materials:

  • Synthesized photo-switchable polymer

  • A suitable solvent (e.g., DMF, DMSO, THF)

  • Quartz cuvettes

Equipment:

  • UV-Vis Spectrophotometer

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., >450 nm)

Procedure:

  • Prepare a dilute solution of the polymer in a suitable solvent.

  • Record the initial UV-Vis absorption spectrum of the solution. This represents the predominantly trans state.

  • Irradiate the solution with UV light (e.g., 365 nm) for a set period.

  • Record the UV-Vis spectrum again to observe the changes corresponding to the trans-to-cis isomerization.

  • Irradiate the solution with visible light (e.g., >450 nm) to induce the reverse cis-to-trans isomerization and record the spectrum.

  • The kinetics of the isomerization can be studied by recording spectra at different irradiation time intervals.

Isomer Typical λmax (π-π)[12] Typical λmax (n-π)[12] Inducing Wavelength
trans-azobenzene~350 nm~443 nmVisible light (>450 nm) or thermal relaxation
cis-azobenzeneDecreased intensityIncreased intensityUV light (~365 nm)

Applications in Drug Delivery

The photo-responsive nature of these polymers can be harnessed for controlled drug delivery applications.[6][7] The change in polymer conformation and polarity upon photo-isomerization can trigger the release of an encapsulated drug.

Photo-Triggered Drug Release

Concept: A drug can be encapsulated within a polymeric matrix or nanoparticle made from the photo-switchable polymer. Upon irradiation of the target site with light, the isomerization of the azobenzene units can cause the matrix to swell, become more permeable, or even disassemble, leading to the release of the drug.[8]

Stimulus Polymer Response Drug Release Outcome Example Drug Release Data
UV light trans-to-cis isomerization, increased polarity, potential disruption of self-assemblyTriggered release of encapsulated drugRelease of ~38% of encapsulated Doxorubicin upon irradiation.[7]
Visible light / Dark cis-to-trans isomerization, return to more hydrophobic state, re-assemblyCessation or reduction of drug releaseMinimal drug release in the absence of light stimulus.[7]

Visualizations

Photo-Isomerization Signaling Pathway

G Photo-Isomerization of Azobenzene trans trans-Azobenzene (Thermally Stable) cis cis-Azobenzene (Metastable) trans->cis UV Light (~365 nm) cis->trans Visible Light (>450 nm) or Heat (Δ)

Caption: Reversible photo-isomerization of the azobenzene moiety.

Experimental Workflow for Polymer Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer_Synthesis Monomer Synthesis (this compound) Polymerization Polymerization (e.g., Polyamide Synthesis) Monomer_Synthesis->Polymerization Purification Purification Polymerization->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy (Photo-switching) Purification->UV_Vis Drug_Encapsulation Drug Encapsulation Purification->Drug_Encapsulation Release_Study Photo-triggered Release Study Drug_Encapsulation->Release_Study

Caption: General workflow for synthesis and characterization.

References

Application Notes and Protocols for Azobenzene-4,4'-dicarboxylic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene-4,4'-dicarboxylic acid (ADA) is a versatile organic molecule that has garnered significant interest in the field of materials science, particularly in the development of "smart" materials and organic electronics.[1][2][3] Its defining feature is the photoresponsive azobenzene (B91143) core, which can undergo reversible isomerization between its trans and cis states upon exposure to specific wavelengths of light.[4][5] This, coupled with the two carboxylic acid functional groups that allow for further chemical modification and influence molecular packing, makes ADA a compelling building block for creating photo-switchable electronic devices.[1][2]

The trans isomer is the more thermodynamically stable state, while ultraviolet (UV) light can induce a transformation to the higher-energy cis isomer. This isomerization process can be reversed by exposure to visible light or through thermal relaxation.[5] This reversible change in molecular geometry leads to significant alterations in the material's physical and electronic properties, including its dipole moment, absorption spectrum, and molecular packing. These changes can be harnessed to modulate the performance of organic electronic devices.

This document provides an overview of the applications of this compound and its derivatives in organic electronics, along with relevant experimental protocols and characterization data. While direct integration of the parent ADA molecule into thin-film devices can be challenging due to its limited solubility, its derivatives, such as esters and amides, offer improved processability for applications in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Key Properties and Applications

The core utility of ADA in organic electronics stems from its dual functionality: the photo-responsive azobenzene unit and the reactive carboxylic acid groups.[3]

Photophysical Properties:

The photoisomerization of azobenzene derivatives is characterized by distinct changes in their UV-Vis absorption spectra. The trans isomer typically exhibits a strong π-π* absorption band in the UV region (around 320-360 nm) and a weaker n-π* absorption band in the visible region (around 440-450 nm).[3][5] Upon isomerization to the cis form, the intensity of the π-π* band decreases, while the n-π* band may show a slight increase.[5]

Applications in Organic Electronics:

The ability to reversibly alter the properties of ADA-based materials with light opens up possibilities for a range of applications:

  • Photo-switchable Organic Field-Effect Transistors (OFETs): By incorporating ADA derivatives into the semiconductor layer or at the dielectric interface of an OFET, the charge transport characteristics of the device can be modulated with light. This allows for the creation of light-sensitive transistors and memory elements.[6][7]

  • Molecular Switches and Memory: The two stable states of the azobenzene molecule can be used to represent "0" and "1" states in a memory device, offering the potential for high-density data storage.[8][9]

  • Light-Modulated Organic Solar Cells (OSCs): While less common as the primary active material, azobenzene derivatives can be used to influence the morphology of the active layer in bulk heterojunction solar cells, thereby affecting device performance.

  • Electrochromic Devices: Derivatives of ADA have been shown to exhibit electrochromic behavior, changing color in response to an applied voltage, which can be combined with their photoresponsive properties for dual-stimuli-responsive devices.[10]

Quantitative Data

Direct quantitative performance data for pristine this compound in organic electronic devices is scarce in the literature, likely due to processing challenges. However, studies on its derivatives provide valuable insights into the potential of this class of materials.

Table 1: Performance of Azobenzene Derivative-Based Organic Electronic Devices

Device TypeAzobenzene DerivativeKey Performance Parameter(s)Value(s)Reference(s)
Photo-switchable OFETDiketopyrrolopyrrole polymer with azobenzene side chainsHole Mobility (µh)Not specified[5]
On/Off RatioNot specified
Electrochromic DeviceThis compound dialkyl esterColor ChangeColorless (0.0 V) to Magenta (±3.0 V)[10]
Switching TimeFast[10]
Photo-responsive Hydrogel4-methoxyazobenzene acrylate (B77674) (ABOMe) ionic hydrogelSkin Adhesion Strength360.7 ± 10.1 kPa[11]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 4-nitrobenzoic acid.[12]

Materials:

  • 4-nitrobenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Glucose

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 4-nitrobenzoic acid and a significant excess of sodium hydroxide in distilled water.

  • Add glucose to the solution as a reducing agent.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Acidify the solution with a 50% concentration of diluted glacial acetic acid.

  • Heat the mixture with stirring at 50°C for 2 hours, which will result in the precipitation of this compound.[4]

  • Filter the precipitate and wash thoroughly with water.

  • Recrystallize the product from a suitable solvent, such as ethanol, to obtain purified this compound.

Synthesis of Azobenzene-4,4'-dicarbonyl Chloride

For further functionalization, such as the creation of amides and esters, this compound is often converted to its more reactive acid chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM)

Procedure:

  • Suspend this compound in dry DCM under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add thionyl chloride dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the excess thionyl chloride and DCM under reduced pressure to yield Azobenzene-4,4'-dicarbonyl chloride as a solid. This product is often used in the next step without further purification.

Fabrication of a Generic Photo-responsive Organic Field-Effect Transistor (OFET)

This protocol describes a general procedure for fabricating a bottom-gate, top-contact OFET, which can be adapted for thin films of soluble azobenzene derivatives.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)

  • Soluble azobenzene derivative

  • Organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

Procedure:

  • Substrate Cleaning:

    • Sonication of the Si/SiO₂ substrate in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Drying the substrate with a stream of nitrogen gas.

    • Optional: UV-ozone treatment for 10-15 minutes to remove organic residues and improve the surface energy.

  • Dielectric Surface Modification (Optional but Recommended):

    • Treatment of the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) to improve the morphology of the organic semiconductor film and reduce charge trapping. This is typically done by vapor deposition or solution immersion.

  • Active Layer Deposition:

    • Prepare a solution of the azobenzene derivative in a suitable organic solvent (e.g., 5-10 mg/mL).

    • Deposit a thin film of the material onto the treated Si/SiO₂ substrate using a technique such as spin-coating, drop-casting, or dip-coating.

    • Anneal the film at a temperature optimized for the specific material to improve crystallinity and film morphology.

  • Electrode Deposition:

    • Deposit the source and drain electrodes (typically 50 nm of gold) through a shadow mask using thermal evaporation. A thin adhesion layer of chromium or titanium (5 nm) may be used.

  • Device Characterization:

    • Perform electrical characterization of the OFET in the dark using a semiconductor parameter analyzer to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

    • To investigate the photo-response, irradiate the device with UV light (e.g., 365 nm) and measure the changes in the electrical characteristics.

    • Use visible light (e.g., >420 nm) to reverse the isomerization and observe the recovery of the initial electrical properties.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization s1 Synthesis of Azobenzene-4,4'- dicarboxylic Acid s2 Functionalization (e.g., Esterification) s1->s2 s3 Purification s2->s3 f1 Substrate Cleaning s3->f1 f2 Dielectric Surface Treatment f1->f2 f3 Active Layer Deposition f2->f3 f4 Electrode Deposition f3->f4 c1 Electrical Measurement (Dark) f4->c1 c2 UV Irradiation (trans to cis) c1->c2 c3 Electrical Measurement (UV) c2->c3 c4 Visible Light Irradiation (cis to trans) c3->c4 c5 Electrical Measurement (Visible) c4->c5

Caption: Experimental workflow for fabricating and characterizing a photo-responsive OFET.

signaling_pathway cluster_trans Trans State (High Conductance) cluster_cis Cis State (Low Conductance) trans Trans Isomer cis Cis Isomer trans->cis UV Light (e.g., 365 nm) cis->trans Visible Light (e.g., >420 nm) or Thermal Relaxation

Caption: Photo-isomerization signaling pathway of an azobenzene derivative.

Conclusion

This compound and its derivatives are a promising class of materials for the development of photo-responsive organic electronic devices. Their ability to undergo reversible isomerization allows for the dynamic control of the electrical properties of thin films, which is a key requirement for applications in molecular switches, memory elements, and sensors. While challenges in processability and direct integration of the parent ADA molecule remain, ongoing research into its derivatives continues to expand the potential of this versatile photochromic building block. Further research is needed to fully quantify the performance of ADA-based materials in various device architectures and to optimize their stability and switching characteristics for practical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Azobenzene-4,4'-dicarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

The most common laboratory-scale synthesis starts from p-nitrobenzoic acid, which undergoes reductive coupling to form the azobenzene (B91143) bridge.[1][2] Another potential, though less direct, precursor is p-toluic acid, which would require both oxidation of the methyl group and formation of the azo bond. Industrial routes for similar dicarboxylic acids sometimes utilize catalytic oxidation of corresponding xylenes.[3][4]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reduction of the nitro group may not have gone to completion.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH can significantly impact the yield.

  • Side reactions: The formation of undesired byproducts can consume starting materials and complicate purification.

  • Loss during workup and purification: The product may be lost during filtration, washing, or recrystallization steps.

Q3: The color of my final product is not the expected orange-red. What could be the reason?

An off-color product often indicates the presence of impurities. These could be unreacted starting materials, intermediates from an incomplete reaction, or byproducts. For example, residual manganese dioxide, if used in an oxidation step, can discolor the product.[5] Thorough washing and purification are crucial.

Q4: How can I purify the crude this compound?

Recrystallization is a common and effective method for purifying the final product. Due to the carboxylic acid groups, the solubility is pH-dependent. Dissolving the crude product in a basic solution and then re-precipitating it by adding acid can be an effective purification step. Washing the filtered product with cold water helps remove inorganic salts.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, particularly focusing on the reductive coupling of p-nitrobenzoic acid.

Issue 1: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Steps
Insufficient Reducing Agent Ensure the correct stoichiometry of the reducing agent (e.g., glucose) is used. An excess is often required to ensure complete reduction of the nitro groups.
Suboptimal Temperature The reaction is often exothermic.[2] Maintain the recommended reaction temperature. If the temperature is too low, the reaction may be slow or incomplete. If it's too high, it could lead to side reactions and degradation.
Incorrect pH The reduction of p-nitrobenzoic acid is typically carried out under strongly basic conditions (e.g., using NaOH).[1] Ensure the pH is within the optimal range for the reaction.
Inadequate Reaction Time Allow the reaction to proceed for the recommended duration to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Over-reduction While less common for this specific synthesis, over-reduction can lead to the formation of hydrazo or amino compounds. Control the amount of reducing agent and the reaction conditions carefully.
Oxidative Side Reactions If air is introduced excessively, particularly at high temperatures and pH, oxidative side reactions can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.
Impure Starting Materials Impurities in the starting p-nitrobenzoic acid can lead to the formation of undesired side products. Use a high-purity starting material.

Experimental Protocols

Protocol 1: Synthesis via Reductive Coupling of p-Nitrobenzoic Acid

This protocol is based on a common literature procedure.[1][2]

Materials:

  • p-Nitrobenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Glucose

  • Glacial acetic acid

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve p-nitrobenzoic acid and a significant excess of sodium hydroxide in distilled water.

  • Slowly add glucose to the solution as the reducing agent. This reaction can be highly exothermic, so control the addition rate to maintain the reaction temperature.[2]

  • Stir the reaction mixture at the recommended temperature (e.g., 50°C) for several hours.[1]

  • After the reaction is complete, cool the mixture and acidify it with glacial acetic acid. This will precipitate the this compound.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts and unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Visualizations

experimental_workflow start Start dissolve Dissolve p-nitrobenzoic acid and NaOH in water start->dissolve add_glucose Add Glucose (Reducing Agent) dissolve->add_glucose react Stir at 50°C add_glucose->react cool Cool Reaction Mixture react->cool acidify Acidify with Glacial Acetic Acid cool->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_reagents Check Reagent Stoichiometry (esp. reducing agent) start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_ph Confirm Reaction pH start->check_ph check_time Monitor Reaction Time (TLC) start->check_time incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_temp->incomplete_reaction check_ph->incomplete_reaction check_time->incomplete_reaction side_reactions Side Reactions? incomplete_reaction->side_reactions No adjust_reagents Adjust Reagent Amounts incomplete_reaction->adjust_reagents Yes optimize_temp Optimize Temperature Control incomplete_reaction->optimize_temp optimize_ph Adjust pH incomplete_reaction->optimize_ph increase_time Increase Reaction Time incomplete_reaction->increase_time purification_loss Loss During Purification? side_reactions->purification_loss No inert_atmosphere Consider Inert Atmosphere side_reactions->inert_atmosphere Yes optimize_workup Optimize Workup/Purification purification_loss->optimize_workup Yes solution Improved Yield purification_loss->solution No adjust_reagents->solution optimize_temp->solution optimize_ph->solution increase_time->solution inert_atmosphere->solution optimize_workup->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Azobenzene-4,4'-dicarboxylic Acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route used. A frequent synthesis involves the reduction of 4-nitrobenzoic acid.[1] Potential impurities from this process include:

  • Unreacted 4-nitrobenzoic acid: The starting material may not have fully reacted.

  • Intermediates from partial reduction: Side products from the reduction reaction.

  • Inorganic salts: Resulting from the use of reducing agents and pH adjustments during the synthesis.[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Due to the presence of two carboxylic acid groups, polar solvents are generally required. Based on the behavior of similar aromatic dicarboxylic acids, the following solvent systems are recommended for investigation:

  • Acetic Acid/Water: Acetic acid can dissolve the compound at higher temperatures, and the addition of water as an anti-solvent can induce crystallization upon cooling.[3][4]

  • Ethanol (B145695)/Water: Similar to the acetic acid/water system, ethanol can act as the primary solvent.[3][4]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can dissolve the compound, particularly with heating. However, their high boiling points can sometimes make crystal recovery more challenging.

Q3: My purified product is still colored. How can I remove colored impurities?

A3: If the recrystallized product retains a significant amount of color, it may be due to highly conjugated impurities. A small amount of activated charcoal can be added to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. However, use it sparingly as it can also adsorb some of your desired product, leading to a lower yield.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not polar enough. Insufficient solvent is being used.1. Gradually add more of the primary solvent (e.g., acetic acid or ethanol) while maintaining the high temperature. 2. If the compound remains insoluble, consider switching to a more powerful polar solvent like DMF or DMSO. Always perform small-scale solubility tests first.[3]
The compound "oils out" instead of forming crystals. The solution is too concentrated. The cooling rate is too fast. Impurities are depressing the melting point.1. Reheat the solution and add a small amount of additional hot solvent to reduce saturation.[5] 2. Allow the solution to cool more slowly. You can insulate the flask to achieve this.[6] 3. If the problem persists, the crude product may be highly impure. Consider a preliminary purification step or using activated charcoal.
No crystals form upon cooling. The solution is not sufficiently saturated. The solution is supersaturated and requires nucleation.1. If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.[6] 2. To induce crystallization in a supersaturated solution, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[5]
Crystallization is too rapid, potentially trapping impurities. The solution is highly supersaturated. The temperature dropped too quickly.1. Reheat the solution to redissolve the solid. 2. Add a small amount of extra solvent to slightly decrease the saturation. 3. Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[5]
The final yield is very low. Too much solvent was used, and a significant amount of the product remains in the mother liquor. The compound is more soluble in the cold solvent than anticipated. Premature crystallization occurred during hot filtration.1. Before starting, perform small-scale tests to determine the optimal solvent ratio and volume. 2. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to minimize solubility. 3. To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) before pouring the hot solution through.

Quantitative Data

The following table provides an estimate of the solubility of this compound in potential recrystallization solvents. Please note that these are approximations based on the general behavior of aromatic dicarboxylic acids, and empirical testing is recommended for precise measurements.

Solvent System Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Comments
Acetic Acid (Glacial)LowHighA good candidate for a primary solvent.
Ethanol (95%)LowModerateCan be used as a primary solvent, often in a pair with water.
WaterVery LowLowPrimarily used as an anti-solvent.
Dimethylformamide (DMF)ModerateHighEffective but high boiling point can be a drawback.
Dimethyl Sulfoxide (DMSO)ModerateHighSimilar to DMF, effective but requires care in solvent removal.

Experimental Protocol: Recrystallization using Acetic Acid and Water

This protocol outlines a general procedure for the recrystallization of crude this compound using an acetic acid/water solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of glacial acetic acid.

    • Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. Add more acetic acid in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a gravity filtration setup (funnel and receiving flask).

    • Filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once the solution has cooled, slowly add water dropwise as an anti-solvent until the solution becomes slightly turbid.

    • Reheat the solution gently until the turbidity just disappears.

    • Allow the flask to cool undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold water to remove any residual acetic acid and soluble impurities.

    • Allow the crystals to dry thoroughly in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Troubleshooting start Start: Crude this compound dissolve Dissolve in minimal hot solvent (e.g., Acetic Acid) start->dissolve dissolve_check Does it dissolve? dissolve->dissolve_check add_solvent Add more hot solvent dissolve_check->add_solvent No hot_filtration Hot filtration (optional: with charcoal) dissolve_check->hot_filtration Yes add_solvent->dissolve cool Cool solution slowly hot_filtration->cool oiling_out_check Does it 'oil out'? cool->oiling_out_check crystal_check Do crystals form? induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal crystal_check->induce_crystallization No, supersaturated evaporate_solvent Evaporate some solvent and re-cool crystal_check->evaporate_solvent No, too dilute collect_crystals Collect crystals by vacuum filtration crystal_check->collect_crystals Yes oiling_out_check->crystal_check No reheat_add_solvent Reheat and add more solvent oiling_out_check->reheat_add_solvent Yes reheat_add_solvent->cool induce_crystallization->crystal_check failed Purification Failed: Consider alternative method (e.g., chromatography) induce_crystallization->failed Still no crystals evaporate_solvent->cool evaporate_solvent->failed Still no crystals wash_dry Wash with cold anti-solvent and dry collect_crystals->wash_dry end Pure Product wash_dry->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Azobenzene-4,4'-dicarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reductive coupling of p-nitrobenzoic acid: This is a widely used method that typically involves the reduction of p-nitrobenzoic acid in an alkaline medium. A common reducing agent is glucose.[1]

  • Oxidative coupling of 4-aminobenzoic acid: This route involves the diazotization of 4-aminobenzoic acid followed by a coupling reaction.[2][3]

Q2: What is the expected purity of commercially available or well-synthesized this compound?

A2: Commercially available this compound typically has a purity of greater than 95% as determined by HPLC. With careful purification, purities of 98% or higher can be achieved.[4]

Q3: What are the key analytical techniques for characterizing this compound and its impurities?

A3: The following analytical techniques are essential:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and any isolated side products.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.[7]

  • Mass Spectrometry (MS): For confirming the molecular weight of the product and identifying impurities.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound from p-Nitrobenzoic Acid Reduction

Question: I am attempting the reduction of p-nitrobenzoic acid to this compound, but my yields are consistently low. What are the potential causes and solutions?

Answer:

Low yields in this synthesis can stem from several factors related to reaction conditions and workup procedures. Below is a summary of potential causes and troubleshooting steps.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reduction of the nitro group is a multi-step process. Insufficient reaction time or inadequate reducing agent can lead to a mixture of starting material and intermediates.- Ensure the correct stoichiometry of the reducing agent (e.g., glucose).- Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction temperature is maintained at the optimal level as specified in the protocol.
Over-reduction Excessive reducing agent or prolonged reaction times can lead to the formation of 4-aminobenzoic acid or hydrazo intermediates, which may not efficiently oxidize to the desired azo compound.- Carefully control the amount of reducing agent added.- Monitor the reaction closely and stop it once the starting material is consumed.
Side Product Formation The intermediate nitroso and hydroxylamine (B1172632) species can participate in side reactions if not efficiently converted to the azo product. This can lead to the formation of azoxybenzene-4,4'-dicarboxylic acid.[8][9]- Maintain a homogeneous reaction mixture through efficient stirring.- Ensure the pH of the reaction medium is controlled as per the protocol.
Product Loss During Workup This compound has limited solubility in acidic and neutral aqueous solutions. Improper pH adjustment during precipitation can lead to significant product loss.- Carefully adjust the pH to the isoelectric point of the product to ensure maximum precipitation.- Wash the precipitate with cold water to minimize dissolution.- Avoid using an excessive volume of solvent for recrystallization.

Issue 2: Presence of a Persistent Orange/Red Color in the Reaction Mixture During Synthesis from 4-Aminobenzoic Acid

Question: During the diazotization of 4-aminobenzoic acid, my reaction mixture develops an intense orange or red color, and the final yield is poor. What is causing this?

Answer:

The formation of a deep color during this reaction is a strong indicator of a common side reaction: the formation of azo dyes. This occurs when the newly formed diazonium salt couples with unreacted 4-aminobenzoic acid.[2]

Potential Cause Explanation Recommended Solution
Insufficient Acid If the reaction medium is not sufficiently acidic, a significant concentration of the free (unprotonated) nucleophilic amino group of 4-aminobenzoic acid will be present, which readily attacks the electrophilic diazonium salt.[2]- Ensure the use of a sufficient excess of strong mineral acid (e.g., HCl or H₂SO₄) to fully protonate the 4-aminobenzoic acid.
Localized High pH Slow or inadequate mixing during the addition of sodium nitrite (B80452) can create localized areas of lower acidity, promoting the coupling side reaction.- Add the sodium nitrite solution slowly and with vigorous stirring to maintain a homogeneous, acidic environment.
Elevated Temperature Higher temperatures can accelerate the unwanted coupling reaction.- Strictly maintain the reaction temperature between 0-5 °C during the diazotization step.[3]

Issue 3: Identification of an Impurity with a Higher Molecular Weight in Mass Spectrometry

Question: My mass spectrum of the final product shows a peak corresponding to a mass 16 units higher than that of this compound. What is this impurity?

Answer:

This impurity is likely Azoxybenzene-4,4'-dicarboxylic acid . The formation of the azoxy group (-N=N(O)-) is a common side product in reactions involving the reduction of nitroarenes or the oxidation of anilines.[8][9]

Origin of Impurity Preventative Measures Purification
Incomplete reduction of the azoxy intermediate during the synthesis from p-nitrobenzoic acid.- Ensure sufficient reducing agent and reaction time.- Optimize reaction conditions (temperature, pH) to favor complete reduction to the azo form.- Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can help in separating the more polar azoxy compound.- Column chromatography may be necessary for high purity.
Oxidation of the azo product under certain conditions.- Use of antioxidants or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.- As above.

Issue 4: Presence of 4-Hydroxybenzoic Acid as a Side Product

Question: I have identified 4-hydroxybenzoic acid in my final product. How is this formed and how can I avoid it?

Answer:

The formation of 4-hydroxybenzoic acid is a known side reaction, particularly when synthesizing from 4-aminobenzoic acid. It arises from the decomposition of the diazonium salt intermediate, where the diazonium group is replaced by a hydroxyl group from the aqueous solvent.[10][11]

Cause Preventative Measures
Elevated Temperature The diazonium salt is thermally unstable and readily decomposes at higher temperatures.[2]
Prolonged Reaction Time Leaving the diazonium salt for an extended period before the coupling step increases the likelihood of decomposition.

Summary of Common Side Products

Side Product Chemical Structure Origin Synthetic Route
4-Nitrobenzoic Acid C₇H₅NO₄Unreacted starting materialReduction of p-nitrobenzoic acid
4-Aminobenzoic Acid C₇H₇NO₂Over-reduction of p-nitrobenzoic acid or unreacted starting materialBoth routes
Azoxybenzene-4,4'-dicarboxylic Acid C₁₄H₁₀N₂O₅Incomplete reduction of nitroso/hydroxylamine intermediates or oxidation of the azo productBoth routes
4-Hydroxybenzoic Acid C₇H₆O₃Decomposition of the diazonium salt intermediate[10]Oxidative coupling of 4-aminobenzoic acid
Azo Dye Byproducts VariedSelf-coupling of the diazonium salt with unreacted 4-aminobenzoic acid[2]Oxidative coupling of 4-aminobenzoic acid

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Coupling of p-Nitrobenzoic Acid [1]

Materials:

  • p-Nitrobenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Glucose

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve p-nitrobenzoic acid and sodium hydroxide in distilled water.

  • With stirring, add glucose as the reducing agent.

  • Allow the solution to be exposed to air (for oxidation of the hydrazo intermediate) overnight at room temperature.

  • Acidify the reaction mixture with a 50% solution of glacial acetic acid.

  • Heat the mixture with stirring at 50°C for 2 hours to ensure complete precipitation of the product.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the crude product with water to remove inorganic salts.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Oxidative Coupling of 4-Aminobenzoic Acid (Generalized) [2][3]

Materials:

  • 4-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • A suitable coupling agent and reaction conditions to facilitate the dimerization.

Procedure:

  • Diazotization:

    • Suspend 4-aminobenzoic acid in water and add concentrated HCl or H₂SO₄.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • Coupling:

    • The specific conditions for the coupling of the diazonium salt to form the azobenzene (B91143) derivative will depend on the chosen methodology, which may involve a catalyst or specific pH adjustments.

  • Isolation and Purification:

    • Once the reaction is complete, the precipitated product is collected by filtration.

    • The crude product is washed with cold water.

    • Purification is typically achieved by recrystallization.

Visualizations

Synthesis_Pathways cluster_reduction Reductive Coupling cluster_oxidation Oxidative Coupling p-Nitrobenzoic Acid p-Nitrobenzoic Acid Azoxybenzene-4,4'-dicarboxylic Acid Azoxybenzene-4,4'-dicarboxylic Acid p-Nitrobenzoic Acid->Azoxybenzene-4,4'-dicarboxylic Acid Partial Reduction This compound This compound Azoxybenzene-4,4'-dicarboxylic Acid->this compound Reduction 4-Aminobenzoic Acid 4-Aminobenzoic Acid This compound->4-Aminobenzoic Acid Over-reduction 4-Aminobenzoic Acid_start 4-Aminobenzoic Acid Diazonium Salt Diazonium Salt 4-Aminobenzoic Acid_start->Diazonium Salt Diazotization Azobenzene-4,4'-dicarboxylic Acid_final This compound Diazonium Salt->Azobenzene-4,4'-dicarboxylic Acid_final Coupling 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Diazonium Salt->4-Hydroxybenzoic Acid Decomposition Azo Dye Byproduct Azo Dye Byproduct Diazonium Salt->Azo Dye Byproduct Self-coupling

Caption: Synthetic pathways and common side product formation.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Colored_Mixture Intense Color in Diazotization? Start->Colored_Mixture High_Mass_Impurity Impurity with Mass +16? Start->High_Mass_Impurity Check_Reaction_Time Incomplete reaction or over-reduction Low_Yield->Check_Reaction_Time Yes Check_Workup_pH Product loss during isolation Low_Yield->Check_Workup_pH Yes Azo_Dye_Formation Azo dye self-coupling side reaction Colored_Mixture->Azo_Dye_Formation Yes Azoxy_Formation Azoxybenzene derivative formed High_Mass_Impurity->Azoxy_Formation Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with Azobenzene Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) featuring azobenzene (B91143) linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of azobenzene-containing MOFs in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting very low or no solid product after the solvothermal reaction. What are the likely causes and how can I fix it?

  • Answer: Low yield is a common issue that can stem from several factors:

    • Suboptimal Temperature and Time: The kinetics of MOF formation are highly dependent on temperature and reaction duration. Insufficient heating may prevent nucleation and crystal growth. Conversely, excessively high temperatures or prolonged reaction times can lead to the decomposition of the linker or the final product.[1]

    • Improper Solvent System: The solubility of your metal salt and azobenzene linker is crucial. If the precursors are not adequately dissolved, the reaction cannot proceed efficiently. Ensure you are using a suitable solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), and consider using a co-solvent to improve solubility.[2]

    • Incorrect Reagent Ratios: The molar ratio of the metal precursor to the organic linker is a critical parameter. An excess of one component can inhibit the formation of the desired MOF structure. Systematically screen different metal-to-linker ratios to find the optimal condition.[2]

Issue 2: Poor Crystallinity or Amorphous Product

  • Question: My product is a powder, but the Powder X-Ray Diffraction (PXRD) pattern shows broad peaks or no distinct peaks, indicating it is amorphous or has low crystallinity. What should I do?

  • Answer: Achieving high crystallinity is essential for the porosity and performance of MOFs. Several factors can lead to amorphous products:

    • Rapid Nucleation and Crystal Growth: If the reaction proceeds too quickly, it can favor rapid nucleation over slow, ordered crystal growth, resulting in an amorphous solid. To address this, you can:

      • Lower the Reaction Temperature: Reducing the temperature slows down the reaction kinetics, allowing more time for ordered crystal formation.[1]

      • Introduce a Modulator: A modulator, typically a monocarboxylic acid like acetic acid, formic acid, or benzoic acid, competes with the azobenzene linker for coordination to the metal clusters.[3][4] This competition slows the formation of the MOF framework, promoting the growth of larger, more crystalline domains.[5] The choice and concentration of the modulator can significantly impact defect concentration and crystallinity.[6][7]

    • Solvent Quality: The presence of water or impurities in the solvent can interfere with the crystallization process. Hydrolysis of the solvent (e.g., DMF) can also alter the reaction conditions.[8] Always use high-purity, anhydrous solvents.

Issue 3: Poor or No Photoswitching Behavior

  • Question: I have successfully synthesized my azobenzene-containing MOF, but it shows a weak or no response to UV or visible light irradiation. Why is this happening and how can I improve it?

  • Answer: The photoisomerization of azobenzene linkers can be significantly hindered within the rigid structure of a MOF. This is a common challenge, and here are some strategies to address it:

    • Steric Hindrance: The primary reason for poor photoswitching is often steric hindrance. The confined space within the MOF's pores may not provide enough room for the azobenzene unit to undergo the trans-to-cis isomerization, which involves a significant geometric change.[9] To mitigate this, you can:

      • Use Mixed-Linker Strategies: Synthesizing the MOF with a mixture of the azobenzene linker and a smaller, non-photoswitchable linker can create defects and larger pockets of free volume within the framework, providing more space for the azobenzene to isomerize.[10]

      • Design Linkers with Reduced Steric Bulk: Modifying the azobenzene linker itself to be less bulky or to position the photoswitchable unit in a less constrained part of the pore can enhance its switching ability.

    • Inefficient Activation: If solvent molecules remain trapped within the pores after synthesis, they can restrict the movement of the azobenzene linkers. Ensure your MOF is properly activated to remove all guest molecules.

Issue 4: Instability of the Synthesized MOF

  • Question: The crystals of my azobenzene-containing MOF look good in the reaction vial, but they seem to degrade or lose crystallinity after I isolate and wash them. How can I prevent this?

  • Answer: The stability of MOFs can be sensitive to the post-synthesis workup procedure.

    • Solvent-Induced Degradation: Some MOFs are unstable in certain solvents. For instance, washing a zinc-based MOF with water can lead to its degradation.[11] It is crucial to select a washing solvent that does not compromise the integrity of the framework. Consider washing with the synthesis solvent (e.g., DMF) followed by a solvent exchange with a more volatile, non-coordinating solvent like acetone (B3395972) or chloroform (B151607) before drying.

    • Loss of Guest Molecules: The framework of some MOFs is stabilized by the presence of guest molecules (solvents) in the pores. Rapid removal of these molecules can cause the structure to collapse. A gentle activation process, such as a gradual solvent exchange followed by controlled heating under vacuum, is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for the synthesis of azobenzene-containing MOFs?

A1: The most critical parameters to optimize are:

  • Temperature and Reaction Time: These directly influence the kinetics of crystal nucleation and growth.

  • Molar Ratios of Precursors: The ratio of the metal salt to the azobenzene linker is fundamental to obtaining the correct phase.

  • Solvent System: The choice of solvent affects precursor solubility and can influence the final MOF structure.[2]

  • Modulator Type and Concentration: Modulators can control crystal size, morphology, and the concentration of defects, which can be beneficial for properties like photoswitching.[4][7]

Q2: How can I introduce controlled defects into my azobenzene MOF, and why would I want to?

A2: Controlled defects, such as missing linkers or metal clusters, can be intentionally introduced by using modulators during synthesis.[6][12] Increasing the concentration or acidity of the modulator generally leads to a higher number of defects.[3][4] These defects can be advantageous as they can increase the free volume within the MOF, which may enhance the photoisomerization of the azobenzene linkers by reducing steric hindrance.[10]

Q3: What characterization techniques are essential to confirm the successful synthesis and properties of my azobenzene MOF?

A3: A combination of techniques is necessary:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of your synthesized MOF.

  • Scanning Electron Microscopy (SEM): To observe the morphology and size of your MOF crystals.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of guest solvents after activation.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the activated MOF.

  • UV-Vis Spectroscopy: To monitor the trans-cis isomerization of the azobenzene linkers upon irradiation with light.

Q4: Where can I obtain the azobenzene-dicarboxylic acid linker?

A4: Azobenzene-4,4'-dicarboxylic acid and other derivatives can be purchased from various chemical suppliers. Alternatively, it can be synthesized in the lab, typically through diazotization and coupling reactions.[13][14][15]

Data Presentation: Optimization of Synthesis Parameters

The following tables summarize quantitative data on the effect of different reaction parameters on the properties of Zr-based MOFs, which are commonly used for azobenzene linker incorporation (e.g., UiO-66 topology).

Table 1: Effect of Temperature and Time on MOF-5 Synthesis [16]

Temperature (°C)Time (h)Outcome
105144Optimized for phase purity and morphology
12024Optimized for phase purity and morphology
12072Maximum product weight achieved
14012Optimized for phase purity and morphology

Table 2: Effect of Modulator on UiO-AZB Properties [6]

Modulator (Acid)Defect Level (%)BET Surface Area (m²/g)Notes
Acetic---
Formic36-Resulted in the most defected structure
Benzoic33903 - 2682Higher modulator concentration led to a drastic reduction in surface area

Table 3: Effect of Mixed-Linker Ratio on Azo-UiO-66 Properties [10]

Azobenzene Linker (%)BET Surface Area (m²/g)CO₂ Adsorption at 1 bar (mmol/g)
0 (UiO-66)1005~2.2
16.7-~2.2
33.3-~2.2
66.7~500~1.0
100~330~0.6

Experimental Protocols

Protocol 1: Synthesis of Azo-UiO-66 (Adapted from UiO-66 Synthesis)

This protocol is an adaptation for the synthesis of a Zr-based MOF with 4,4'-azobenzenedicarboxylic acid (H₂-AzoBDC).

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-Azobenzenedicarboxylic acid (H₂-AzoBDC)

  • Benzoic acid (modulator)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol (B129727) (for washing)

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 75 mg) and benzoic acid (e.g., 1.25 g) in 5 mL of DMF.[17] Sonicate the mixture for approximately 20 minutes until all solids are dissolved.

  • Add H₂-AzoBDC (molar equivalent to ZrCl₄) to the solution.

  • Sonicate the mixture for another 20 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.[18]

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A solid product should be visible at the bottom.

  • Collect the solid product by centrifugation.

  • Wash the product twice with DMF, followed by three washes with methanol to remove unreacted precursors and DMF.[19]

Protocol 2: Activation of Azo-UiO-66

Proper activation is crucial to achieve a porous material capable of photoswitching.

  • After the final methanol wash, immerse the synthesized Azo-UiO-66 in fresh methanol for 3-5 days, replacing the methanol daily to facilitate solvent exchange.[19]

  • After the solvent exchange, collect the solid by centrifugation.

  • Transfer the solid to a vacuum oven.

  • Activate the MOF by heating under vacuum at a specific temperature (e.g., 120-150 °C) for 12-24 hours to remove all guest solvent molecules from the pores. The optimal activation temperature should be determined by TGA to avoid framework decomposition.

Visualizations

Below are diagrams illustrating key workflows and relationships in the synthesis of azobenzene-containing MOFs.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation cluster_char Characterization prep_metal Dissolve Metal Salt & Modulator in DMF prep_linker Add Azobenzene Linker prep_metal->prep_linker sonicate Sonicate for Homogeneity prep_linker->sonicate reaction Solvothermal Synthesis (e.g., 120°C, 24h) sonicate->reaction cool Cool to Room Temp reaction->cool centrifuge Collect Solid (Centrifugation) cool->centrifuge wash Wash with DMF & Methanol centrifuge->wash activate Activate under Vacuum wash->activate char PXRD, SEM, TGA, BET, UV-Vis activate->char

Caption: General experimental workflow for the solvothermal synthesis of azobenzene-containing MOFs.

troubleshooting_workflow cluster_problem cluster_solution start Observe Synthesis Outcome p1 Low Crystallinity? start->p1 p2 Poor Photoswitching? start->p2 p3 Low Yield? start->p3 s1a Add/Optimize Modulator p1->s1a Yes s1b Lower Reaction Temp. p1->s1b Yes s2a Use Mixed Linkers p2->s2a Yes s2b Ensure Full Activation p2->s2b Yes s3a Optimize Temp/Time p3->s3a Yes s3b Check Reagent Ratios p3->s3b Yes success Successful Synthesis s1a->success s1b->success s2a->success s2b->success s3a->success s3b->success

Caption: A decision tree for troubleshooting common issues in azobenzene MOF synthesis.

References

"preventing degradation of Azobenzene-4,4'-dicarboxylic Acid during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Azobenzene-4,4'-dicarboxylic Acid (ADCA) to prevent its degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Issue / Observation Possible Cause(s) Recommended Action(s)
Color of the solid has changed (e.g., from dark orange to a lighter yellow or brown). 1. Photoisomerization: Exposure to UV or ambient light has caused the conversion of the trans-isomer to the cis-isomer.[1] 2. Moisture: Absorption of water may alter the material's appearance. 3. Chemical Decomposition: Prolonged exposure to harsh conditions (light, heat, reactive atmosphere) may lead to chemical breakdown.1. Verify the compound's purity and isomeric state using HPLC or UV-Vis spectroscopy (see Experimental Protocols). 2. If only isomerization has occurred, the trans-isomer can often be regenerated by dissolving the compound and exposing it to visible light or gentle heating, followed by recrystallization.[2] 3. If chemical degradation is suspected, a fresh vial of the compound should be used. 4. Review storage procedures to ensure the compound is protected from light and moisture.[3][4]
The compound shows poor solubility in DMSO, even with heating. 1. Degradation: The compound may have degraded into less soluble impurities. 2. Incorrect Solvent: While DMSO is a common solvent, solubility can be limited.[3][4]1. Assess the purity of the material using an appropriate analytical technique (e.g., HPLC, NMR). 2. Attempt dissolution in a different solvent, such as DMF, or use a co-solvent system. Note that stability in different solvents may vary.[5]
Inconsistent experimental results (e.g., in photoswitching studies or MOF synthesis). 1. Isomeric Impurity: The starting material may be a mixture of trans and cis isomers due to improper storage. 2. Chemical Impurities: Presence of degradation products or residual synthesis reagents.1. Confirm the isomeric purity of the starting material before each experiment using UV-Vis or HPLC analysis. 2. Purify the material if necessary (e.g., by recrystallization). 3. Always handle the compound in a dimly lit environment to prevent unintended photoisomerization during sample preparation.[6]
A new peak appears in the HPLC chromatogram of a stored sample. 1. Degradation: A new peak is a strong indicator of chemical degradation or isomerization. 2. Contamination: The sample may have been contaminated during handling.1. Identify the new peak if possible using mass spectrometry (LC-MS). Potential degradation could involve reduction of the azo bond to a hydrazo species.[7] 2. Compare the chromatogram to a reference standard stored under ideal conditions. 3. Discard the degraded material and obtain a fresh sample. Implement stricter storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

The primary cause of "degradation" is photoisomerization. This compound is highly sensitive to light.[3][4] Exposure to UV light (around 365 nm) will cause the stable trans-isomer to convert to the less stable cis-isomer.[1][8] This is a reversible process but is often undesirable as it changes the molecule's geometry and properties, impacting experiments.[1] While the molecule is thermally stable, prolonged exposure to light, moisture, and oxygen can lead to irreversible chemical decomposition.

Q2: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed, opaque container (e.g., an amber glass vial) in a dark, dry, and cool environment.[6] For optimal protection, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen.

Q3: How should I store solutions of this compound?

Solutions are generally more susceptible to degradation than the solid material. They should always be stored in the dark (e.g., in amber vials or vials wrapped in aluminum foil) and refrigerated when not in use.[6] The stability in solution can also be solvent-dependent.[5] It is best to prepare solutions fresh for each experiment.

Q4: My lab is brightly lit. How can I handle the compound without causing it to isomerize?

Handle the solid compound and its solutions under dim or red light conditions.[6] Minimize the time the material is exposed to any light source. Use opaque containers and cover any glassware or sample vials with aluminum foil during experimental setup.[6]

Q5: The material is described as both "dark orange" and "light yellow." What color should it be?

The color can be influenced by its isomeric state and the pH of its environment.[2] The thermodynamically stable trans-isomer is typically a yellow to orange solid. A significant color change upon storage, especially if not uniform, may indicate degradation or moisture absorption and should be investigated.

Data Presentation

The following table provides an illustrative summary of recommended storage conditions and the potential impact on the stability of this compound.

Storage Parameter Optimal Condition Acceptable (Short-Term) Condition to Avoid Rationale
Temperature 2-8°C (Refrigerator)Room Temperature (15-25°C)High Temperatures (>30°C)Reduces the rate of potential chemical degradation.
Light In Complete Darkness (Opaque Container)Dim Ambient Light (Brief Exposure)Direct Sunlight or UV LampPrevents photoisomerization from the trans to the cis form.[1][8]
Atmosphere Inert Gas (Argon or Nitrogen)Ambient Air (Tightly Sealed)Open to Air / High HumidityMinimizes oxidation and hydrolysis.
Container Tightly Sealed Amber Glass VialTightly Sealed Clear Vial (wrapped in foil)Loosely Capped or Open ContainerProtects from light, moisture, and atmospheric contaminants.[6][9]

Experimental Protocols

Protocol 1: Stability-Indicating Analysis by HPLC

This protocol describes a general method to assess the purity of this compound and detect the presence of degradation products.

1. Objective: To quantify the parent compound and separate it from potential impurities and degradation products.

2. Materials & Equipment:

  • This compound (ADCA) sample

  • HPLC system with UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Tris-HCl buffer (0.1 M, pH adjusted as needed, e.g., pH 5.25)[7]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1 M Tris-HCl buffer

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A / 40% B, isocratic (adjust as needed for optimal separation)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 320 nm (for trans-isomer) and 440 nm (for cis-isomer)[1]

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of ADCA in a suitable diluent (e.g., 50:50 Methanol:Water) to a known concentration (e.g., 1 mg/mL). Prepare serial dilutions for a calibration curve.

  • Sample Preparation: Prepare the ADCA sample to be tested at the same concentration as the primary standard.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the test sample.

  • Data Evaluation: Compare the retention time of the main peak in the sample to the reference standard. Quantify the purity by peak area percentage. Any significant secondary peaks may indicate impurities or degradation products.

Visualizations

TroubleshootingWorkflow Diagram 1: Troubleshooting Workflow for ADCA Degradation start Observe Issue with ADCA (e.g., color change, poor solubility) check_light Was the compound exposed to light? start->check_light analyze Perform Purity Analysis (HPLC / UV-Vis) check_light->analyze No isomerization Photoisomerization is likely. Consider regeneration or using fresh material. check_light->isomerization Yes check_storage Was it stored in a sealed, dry container? degradation Chemical degradation or contamination is likely. check_storage->degradation No end Problem Resolved check_storage->end Yes, Purity OK analyze->check_storage isomerization->analyze remediate Use fresh material. Review and improve storage protocols. degradation->remediate remediate->end

Diagram 1: Troubleshooting Workflow for ADCA Degradation

Diagram 2: Primary Degradation Pathway (Photoisomerization)

ExperimentalWorkflow Diagram 3: Experimental Workflow for Stability Assessment start Obtain ADCA Sample (Stored Material) prep_sample Prepare Sample Solution (Protect from light) start->prep_sample prep_std Prepare Reference Standard (Fresh, High-Purity ADCA) hplc Analyze both by Stability-Indicating HPLC prep_std->hplc prep_sample->hplc compare Compare Chromatograms: - Retention Time - Peak Area - Impurity Profile hplc->compare pass Purity Acceptable. Material is stable. compare->pass Match fail Degradation Detected. (New peaks, reduced main peak) compare->fail Mismatch action Discard material. Review storage conditions. fail->action

Diagram 3: Experimental Workflow for Stability Assessment

References

"troubleshooting low photoisomerization quantum yield in azobenzene derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low photoisomerization quantum yield of azobenzene (B91143) derivatives.

Frequently Asked Questions (FAQs)

Q1: My trans → cis photoisomerization quantum yield (Φt→c) is significantly lower than expected. What are the most common causes?

A1: Several factors can lead to a low quantum yield. The most common culprits include:

  • Incorrect Irradiation Wavelength: The efficiency of trans → cis isomerization is highly dependent on the excitation wavelength.[1][2] You should be irradiating into the strong π-π* absorption band (typically in the UV-A range, ~320-380 nm) for maximal efficiency.[3][4] Excitation into the n-π* band (in the visible range) is less efficient for this process.[3]

  • Solvent Effects: The solvent environment profoundly impacts isomerization.[5][6][7] Nonpolar solvents generally favor a higher trans → cis quantum yield.[6] Polar solvents can sometimes lower the yield and can dramatically accelerate the thermal back-reaction for certain derivatives, especially "push-pull" systems.[6][7]

  • Aggregation: At higher concentrations, azobenzene derivatives can form aggregates (particularly H-aggregates), which can significantly quench the photoisomerization process and reduce the quantum yield.[1] This is a common issue in condensed phases like thin films or when solubility limits are approached.[1][8]

  • Inaccurate Photon Flux Measurement: The quantum yield calculation is directly dependent on an accurate measurement of the number of photons being absorbed by your sample. Errors in actinometry or power meter calibration will lead to incorrect quantum yield values.[9][10]

  • Molecular Structure: Substituents on the phenyl rings have a major effect.[11][12][13] Bulky ortho-substituents can sterically hinder the isomerization process. Intramolecular hydrogen bonds can act as a "molecular lock," stabilizing the trans isomer and preventing efficient photoisomerization.[11][14]

Q2: How does the choice of solvent affect the quantum yield and thermal relaxation?

A2: The solvent plays a critical role by influencing the energy levels of the ground and excited states and the stability of the transition state.[5][6]

  • Polarity: For unsubstituted azobenzene, nonpolar solvents like hexane (B92381) often give higher trans → cis quantum yields compared to polar solvents.[6][7] However, for push-pull azobenzenes, polar solvents can accelerate thermal cis → trans relaxation, reducing the lifetime of the cis state.[6]

  • Viscosity: The effect of viscosity is less straightforward. Some studies report a slight decrease in the trans → cis quantum yield with increasing viscosity, while others find no significant effect, particularly for thermal relaxation, until the medium becomes a rigid glass.[7] The dominant isomerization mechanism (rotation vs. inversion) can be influenced by the medium's rigidity.[1]

Q3: Can the substituents on my azobenzene derivative inhibit photoisomerization?

A3: Absolutely. The electronic and steric properties of substituents are key design parameters that tune photoswitching behavior.[11][13][15]

  • Push-Pull Systems: Adding an electron-donating group (e.g., -NH2, -OMe) to one ring and an electron-withdrawing group (e.g., -NO2, -CN) to the other (a "push-pull" arrangement) red-shifts the absorption spectrum but can sometimes lead to lower trans → cis quantum yields compared to the reverse process.[1][13][15]

  • Intramolecular Locking: Substituents capable of forming intramolecular hydrogen bonds (e.g., ortho-hydroxyl groups) can stabilize the planar trans isomer, increasing the energy barrier for rotation around the N=N bond and thus hindering photoisomerization.[11][12][14]

  • Steric Hindrance: Bulky substituents, particularly in the ortho positions, can sterically clash in the planar trans state or during the isomerization pathway, affecting both the quantum yield and the thermal stability of the isomers.

Q4: I am observing sample degradation or side reactions. What could be the cause?

A4: While azobenzenes are known for their robustness, photodegradation can occur, especially under high-intensity light or prolonged irradiation. Ensure your light source is filtered to remove high-energy UV light if it's not needed for the isomerization. The presence of oxygen can sometimes lead to photo-oxidative side reactions, so degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) may be necessary for sensitive systems or long experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low photoisomerization quantum yield.

Problem: Consistently Low trans → cis Quantum Yield (Φt→c)
Potential Cause Diagnostic Check Recommended Solution
1. Incorrect Wavelength or Light Source Verify the emission spectrum of your light source. Ensure the peak wavelength aligns with the λmax of the trans-isomer's π-π* band.Use a monochromator or bandpass filter to isolate the correct wavelength. For broad-spectrum lamps, ensure the majority of the power is delivered in the desired range.[1]
2. Inaccurate Photon Flux (I0) Recalibrate your power meter or perform a chemical actinometry experiment using a well-characterized standard, such as potassium ferrioxalate (B100866) for UV wavelengths.[9][16][17]Follow a standard protocol for actinometry carefully. Ensure the actinometer solution absorbs all incident light. Perform measurements multiple times to ensure reproducibility.[9]
3. Solution Concentration & Aggregation Measure the UV-Vis spectrum at different concentrations. Does the shape of the absorption band change? Does Beer's Law hold? A deviation can indicate aggregation.Work at lower concentrations (typically in the micromolar range). If high concentration is necessary, consider changing the solvent or adding solubilizing groups to the azobenzene core.[1]
4. Solvent Polarity/Viscosity Mismatch Review literature for your specific class of azobenzene. Is the solvent you are using known to be suboptimal?Test the isomerization in a nonpolar solvent (e.g., hexane, toluene) and a polar aprotic solvent (e.g., acetonitrile, DMSO) to assess the impact.[6][7]
5. Competing Thermal Back-Reaction For push-pull systems in polar solvents, the cis isomer can be very short-lived.[18] Monitor the absorbance spectrum in the dark immediately after irradiation. A rapid return to the initial state indicates fast thermal relaxation.Perform the experiment at a lower temperature to slow the thermal back-reaction.[1] Note that temperature does not typically affect the quantum yield of the photochemical step itself.[1]
6. Molecular Structure Inhibition Re-examine the structure. Are there groups capable of intramolecular H-bonding or significant steric hindrance near the azo core?Computational modeling (TD-DFT) can help identify high energy barriers for isomerization.[11][14] If this is the cause, chemical modification of the derivative may be required.
Data Summary Tables

Table 1: Effect of Solvent on Isomerization of Unsubstituted Azobenzene

SolventDielectric Constant (ε)trans → cis Quantum Yield (Φt→c)Thermal cis → trans Rate Constant (kth) at 25°C (s⁻¹)
n-Hexane1.880.20 - 0.27[6]4.8 x 10⁻⁵[6]
Toluene2.38~0.25[6]5.5 x 10⁻⁵[6]
Methanol32.7~0.119.0 x 10⁻⁵
Acetonitrile37.5~0.141.3 x 10⁻⁴

Note: Values are representative and can vary with the specific experimental conditions, such as excitation wavelength and temperature.[6]

Visual Guides

Photoisomerization and Relaxation Pathways

G cluster_trans Stable State cluster_cis Metastable State Trans trans-Isomer (E) Cis cis-Isomer (Z) Trans->Cis Photoisomerization (hν, π-π) Cis->Trans Photoisomerization (hν, n-π) Cis->Trans Thermal Relaxation (Δ)

Caption: Energy states and transitions for a typical azobenzene derivative.

Experimental Workflow for Quantum Yield Determination

G A 1. Prepare Sample (Known Concentration) B 2. Measure Initial Spectrum (Pure trans) A->B D 4. Irradiate Sample (Fixed Wavelength & Time) B->D C 3. Determine Photon Flux (I₀) (Actinometry or Power Meter) F 6. Analyze Data (Calculate Absorbed Photons) C->F E 5. Record Spectrum vs. Time D->E E->F G 7. Calculate Quantum Yield (Φ) F->G G Start Low Quantum Yield? CheckWavelength Irradiation λ correct for π-π* band? Start->CheckWavelength Yes CheckFlux Photon Flux (I₀) verified recently? CheckWavelength->CheckFlux Yes Sol_Wavelength Adjust λ to match trans-isomer λ_max CheckWavelength->Sol_Wavelength No CheckConc Concentration low enough to prevent aggregation? CheckFlux->CheckConc Yes Sol_Flux Recalibrate or perform chemical actinometry CheckFlux->Sol_Flux No CheckSolvent Solvent known to be efficient for this derivative? CheckConc->CheckSolvent Yes Sol_Conc Dilute sample or change solvent CheckConc->Sol_Conc No CheckStructure Structural inhibition (H-bonds, sterics)? CheckSolvent->CheckStructure Yes Sol_Solvent Test in nonpolar solvent (e.g., Toluene) CheckSolvent->Sol_Solvent No Sol_Structure Requires molecular redesign CheckStructure->Sol_Structure Yes Success Problem Solved Sol_Wavelength->Success Sol_Flux->Success Sol_Conc->Success Sol_Solvent->Success

References

Technical Support Center: Managing the Stability of cis-Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Azobenzene-4,4'-dicarboxylic Acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the cis-isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing a low conversion to the cis-isomer upon irradiation. What are the potential causes and solutions?

A1: Low conversion from the trans to the cis isomer is a common issue. Several factors could be at play:

  • Incorrect Wavelength: The excitation wavelength must align with the π-π* absorption band of the trans-isomer, which for azobenzene (B91143) derivatives is typically in the UV range (around 320-380 nm).[1] Using a wavelength that is too long or short will lead to inefficient excitation. Always verify the absorption spectrum of your specific sample and tune your light source to the λmax.[1]

  • Insufficient Light Intensity or Duration: The total photon dose is critical for efficient isomerization.[1] You can try increasing the irradiation time or using a higher intensity light source. However, be cautious of potential photodegradation with excessive light exposure.[1]

  • Solvent Polarity: The polarity of the solvent can significantly affect photoisomerization rates.[1] Nonpolar solvents often favor a higher quantum yield for trans-to-cis isomerization.[1] If your experimental conditions permit, consider testing a less polar solvent.

  • Aggregation: In concentrated solutions, azobenzene molecules can form H-aggregates, which can quench the photoisomerization process.[1] This is often indicated by a blue-shift in the absorption spectrum.[1] Diluting your sample can help mitigate this problem.

  • Competing Thermal Relaxation: If the thermal cis-to-trans back-isomerization is rapid at your experimental temperature, it will compete with the photoisomerization process, resulting in a lower net conversion to the cis-isomer.[1] This is particularly relevant for "push-pull" substituted azobenzenes.

Q2: The cis-isomer is converting back to the trans-isomer too quickly. How can I increase its lifetime?

A2: The thermal stability of the cis-isomer is a critical parameter. The rate of thermal relaxation is influenced by several factors:

  • Molecular Structure: The substitution pattern on the azobenzene core has a significant impact. Electron-withdrawing groups, such as the carboxylic acid groups in your molecule, generally retard the rate of isomerization and extend the half-life of the cis-isomer.[2]

  • Solvent Environment: The solvent polarity can affect the rate of thermal isomerization.[2][3] The specific effect can vary depending on the isomerization mechanism (inversion or rotation).

  • Temperature: Thermal relaxation is a temperature-dependent process. Lowering the temperature will significantly slow down the rate of cis-to-trans isomerization.

  • pH Level: For azobenzene derivatives with pH-sensitive groups like carboxylic acids, the protonation state can dramatically affect the thermal relaxation rate.[1] Protonation of the azo-bridge, for instance, can lower the isomerization barrier, leading to a much shorter half-life for the cis-isomer.[1] Careful pH control is essential.

  • Confinement: Encapsulating the molecule within a host structure, such as a coordination cage or a metal-organic framework (MOF), can sterically hinder the isomerization process and stabilize the cis form.[4][5]

Q3: I'm seeing a loss of absorbance or the appearance of new, unidentified peaks in my spectrum after irradiation. What's happening?

A3: This is a classic sign of photodegradation, where the azobenzene molecule is irreversibly damaged by the UV light.[1] Here’s how to minimize it:

  • Limit Light Exposure: Use the lowest light intensity and the shortest irradiation time necessary to achieve the desired isomerization.[1]

  • Deaerate the Solution: The presence of oxygen can exacerbate photodegradation.[1] Consider deaerating your solvent by sparging with an inert gas like nitrogen or argon before and during the experiment.[1]

  • Check for Impurities: Impurities in the solvent or the azobenzene sample can sometimes act as photosensitizers, accelerating degradation.[1] Ensure high purity of all components.

  • Use a Filter: If your light source has a broad emission spectrum, use a bandpass filter to select only the wavelength required for isomerization and block more damaging, higher-energy UV light.

Quantitative Data on Isomerization

The following tables summarize key quantitative data for this compound (AZB(COOH)₂) and related derivatives to facilitate comparison.

Table 1: Isomerization Kinetics of this compound in Different Solvents

SolventIsomerization DirectionRate Constant (k)Half-life (t₁/₂)
Watertrans → cis (UV irradiated)0.00037 s⁻¹30 min
Watercis → trans (Thermal)0.00028 s⁻¹41 min
DMFtrans → cis (UV irradiated)0.00042 s⁻¹28 min
DMFcis → trans (Thermal)0.00030 s⁻¹38 min
CHCl₃trans → cis (UV irradiated)0.00033 s⁻¹35 min
CHCl₃cis → trans (Thermal)0.00029 s⁻¹40 min

Data adapted from a kinetic study on AZB(COOH)₂.[3][6]

Table 2: Photochemical Properties of Amide Derivatives of this compound in DMSO

Compoundcis-Isomer at PSSQuantum Yield (Φt→c)Thermal cis → trans Half-life (t₁/₂) at 298.15 K
Amide L140%6.19%82.3 hours
Amide L222%2.79%-

PSS: Photostationary State. Data from a study on novel amide derivatives.[7]

Experimental Protocols

Protocol 1: Monitoring Photoisomerization with UV-Vis Spectroscopy

This protocol outlines the steps to monitor the trans-to-cis and cis-to-trans isomerization of this compound using a UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., DMSO, DMF, water) in a quartz cuvette.[8]

  • (Optional) Deaeration: Bubble an inert gas (N₂ or Ar) through the solution for 10-15 minutes to remove dissolved oxygen and minimize photodegradation.[1]

  • Initial Spectrum (100% trans): Place the cuvette in the spectrophotometer and record the full UV-Vis absorption spectrum. This represents the thermally stable trans-isomer. The spectrum should show a strong π-π* transition band (typically ~320-380 nm) and a weaker n-π* transition band (typically >420 nm).[9][10]

  • trans-to-cis Photoisomerization:

    • Remove the cuvette and irradiate the sample with a UV light source at a wavelength corresponding to the π-π* transition (e.g., 365 nm LED).[1]

    • Irradiate for a set period (e.g., 30 seconds).

    • Place the cuvette back into the spectrophotometer and record the spectrum.

    • Observe the decrease in the π-π* band and the increase in the n-π* band, indicating the formation of the cis-isomer.[1]

  • Reaching the Photostationary State (PSS): Repeat step 4 until no further significant changes are observed in the absorption spectrum. This indicates that the PSS (a dynamic equilibrium mixture of trans and cis isomers) has been reached.[1]

  • cis-to-trans Isomerization (Thermal or Photochemical):

    • Thermal Relaxation: Place the cuvette in the dark at a controlled temperature and record spectra at regular intervals to monitor the thermal back-isomerization to the trans form.

    • Photochemical Relaxation: Irradiate the sample at the PSS with a wavelength corresponding to the n-π* transition of the cis-isomer (e.g., >420 nm visible light) to accelerate the back-isomerization.[10]

Protocol 2: Separation and Quantification of cis/trans Isomers by HPLC

High-Performance Liquid Chromatography (LC) is an effective method for separating and quantifying the two isomers, especially when their spectra overlap significantly.[11][12]

  • Sample Preparation: After photo-irradiation, prepare a sample of your azobenzene solution for injection. The sample should be filtered if any particulate matter is present.

  • HPLC System Setup:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A suitable mixture of solvents, such as acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA), should be used. The exact composition may require optimization.

    • Detector: A UV-Vis or Diode Array Detector (DAD) is used to monitor the elution. Set the detector to a wavelength where both isomers have reasonable absorbance, or at their respective λmax if using a DAD.

  • Injection and Elution: Inject the sample onto the column. The two isomers will separate based on their different polarities. The more polar cis-isomer typically elutes earlier than the less polar trans-isomer in reverse-phase chromatography.

  • Quantification: The relative amounts of the cis and trans isomers can be determined by integrating the area under their respective peaks in the chromatogram.[13] This allows for precise determination of the composition at the photostationary state.[13]

Visualizations

Workflow and Decision Making

G start Start: Prepare Azobenzene Solution s1 Record Initial (trans) Spectrum start->s1 Place in Spectrometer process process decision decision result Proceed with Experiment trouble trouble s2 Record Spectrum Post-Irradiation s1->s2 Irradiate with UV Light (e.g., 365 nm) d1 Desired cis% Reached? s2->d1 d1->result Yes d2 Check for Issues d1->d2 No d2->s2 Re-irradiate after adjustments t1 Verify λ & Intensity Dilute Sample Deaerate Solvent d2->t1 Low Conversion? t2 Reduce Exposure Time/Intensity Deaerate Solvent Check Purity d2->t2 Degradation?

Caption: Troubleshooting workflow for photoisomerization experiments.

Factors Influencing cis-Isomer Stability

G center cis-Isomer Stability (Half-life) temp Temperature center->temp Decrease Temp → Increase Stability solvent Solvent Polarity center->solvent Affects Relaxation Rate ph pH / Protonation State center->ph Control is Critical structure Molecular Structure (Substituents) center->structure e.g., EWGs Increase Stability confinement Matrix / Confinement (e.g., MOFs, Polymers) center->confinement Steric Hindrance → Increase Stability oxygen Dissolved Oxygen (Photodegradation) center->oxygen Removal Prevents Degradation

Caption: Key factors that influence the stability of the cis-isomer.

References

"challenges in scaling up Azobenzene-4,4'-dicarboxylic Acid production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Azobenzene-4,4'-dicarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthesis routes are:

  • Diazotization and Coupling: This involves the diazotization of an aromatic amine followed by a coupling reaction.

  • Oxidative Coupling: This route typically involves the oxidation of an amino- or nitro-substituted benzoic acid derivative.

Q2: What is a typical purity specification for commercial-grade this compound?

A2: Commercial-grade this compound typically has a purity of greater than 95%, as determined by HPLC.[1][2][3][4][5]

Q3: What are the key safety concerns when scaling up the production of this compound?

A3: The primary safety concerns during scale-up are:

  • Thermal Runaway: The diazotization reaction is often exothermic.[6][7][8][9][10] In large reactors, the reduced surface-area-to-volume ratio can make heat dissipation difficult, potentially leading to a dangerous thermal runaway.[6][9][10]

  • Handling of Hazardous Materials: The synthesis may involve corrosive acids and potentially unstable diazonium salt intermediates.

  • Waste Disposal: The process can generate significant chemical waste that must be handled and disposed of in accordance with environmental regulations.[1]

Q4: How does reaction scale affect the final product quality of azo dyes?

A4: Scaling up batch processes for azo dye synthesis can lead to a decrease in product quality. For example, a study on the scale-up of a yellow azo dye from a 1 L lab reactor to a 40 m³ production vessel showed a significant drop in color strength and a shift in color shade.[10] This is often attributed to challenges in maintaining consistent mixing and temperature control at larger volumes.[10]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material. Incomplete diazotization reaction.- Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite (B80452).[11] - Use a slight excess of sodium nitrite. - Verify the purity of the starting amine.
Inefficient coupling reaction.- Optimize the pH of the coupling reaction mixture. - Ensure efficient mixing to promote contact between the diazonium salt and the coupling agent.
Significant formation of byproducts. Decomposition of the diazonium salt.- Use the diazonium salt immediately after preparation.[11] - Avoid exposing the diazonium salt to elevated temperatures or direct sunlight.
Side reactions during coupling.- Control the temperature of the coupling reaction. - Adjust the rate of addition of the diazonium salt to the coupling solution.
Product Purity Issues
Symptom Possible Cause Troubleshooting Steps
Presence of colored impurities. Incomplete reaction or side reactions.- Re-evaluate the stoichiometry of the reactants. - Optimize reaction time and temperature.
Inefficient purification.- Select an appropriate recrystallization solvent. - Consider a second recrystallization step. - For persistent impurities, preparative HPLC may be necessary.
Inconsistent crystal size or form. Poor control over crystallization conditions.- Control the rate of cooling during crystallization. - Use seeding to promote the formation of the desired crystal form.

Data Presentation

The following table provides illustrative data on how key parameters can be affected when scaling up the production of this compound. Please note that this data is representative and actual results may vary depending on the specific process and equipment used.

Parameter Lab Scale (1 L) Pilot Scale (100 L) Production Scale (1000 L)
Typical Yield (%) 85-95%75-85%70-80%
Purity (HPLC, %) >98%>96%>95%
Reaction Time (Diazotization) 1-2 hours2-4 hours4-8 hours
Reaction Time (Coupling) 2-4 hours4-8 hours8-16 hours
Heat Transfer Efficiency HighModerateLow
Mixing Efficiency HighModerateCan be challenging

Experimental Protocols

Lab-Scale Synthesis of this compound via Diazotization and Coupling

Materials:

  • 4-aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Distilled water

Procedure:

  • Diazotization:

    • Dissolve a specific amount of 4-aminobenzoic acid in a dilute solution of hydrochloric acid and water in a beaker.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature does not exceed 5°C.

    • Continue stirring for 15-20 minutes after the addition is complete.

  • Coupling:

    • In a separate beaker, prepare a solution of the coupling agent (in this case, another equivalent of the starting amine can be used, or a different coupling agent depending on the desired final product) in an appropriate solvent.

    • Adjust the pH of the coupling solution to the optimal range for the specific coupling reaction.

    • Slowly add the cold diazonium salt solution to the coupling solution with vigorous stirring, while maintaining a low temperature.

    • A colored precipitate of this compound should form.

    • Continue stirring for 1-2 hours to ensure the reaction is complete.

  • Isolation and Purification:

    • Isolate the crude product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

    • Dry the purified product in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Work-up & Purification amine 4-Aminobenzoic Acid in HCl(aq) diazonium_salt Diazonium Salt Intermediate amine->diazonium_salt Add NaNO2 (0-5°C) na_no2 Sodium Nitrite Solution na_no2->diazonium_salt azo_product Crude Azobenzene-4,4'- dicarboxylic Acid diazonium_salt->azo_product Controlled Addition & pH Adjustment coupling_agent Coupling Agent Solution coupling_agent->azo_product filtration Filtration & Washing azo_product->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Pure Azobenzene-4,4'- dicarboxylic Acid drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

scale_up_challenges cluster_challenges Key Challenges cluster_consequences Potential Consequences scale_up Scaling Up Production heat Heat Management (Reduced Surface Area/ Volume Ratio) scale_up->heat mixing Mixing & Mass Transfer (Inhomogeneity, Hotspots) scale_up->mixing purification Purification & Isolation (Filtration, Drying Efficiency) scale_up->purification safety Process Safety (Thermal Runaway, Handling) scale_up->safety low_yield Lower Yield heat->low_yield safety_hazards Increased Safety Risks heat->safety_hazards mixing->low_yield low_purity Reduced Purity mixing->low_purity purification->low_purity cost Higher Costs purification->cost safety->safety_hazards safety->cost

Caption: Logical relationships of challenges in scaling up production.

References

Technical Support Center: Azobenzene-4,4'-dicarboxylic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Azobenzene-4,4'-dicarboxylic Acid (AZA) during polymerization reactions.

Troubleshooting Guide

Poor solubility of this compound (AZA) is a common hurdle in polymerization processes, often leading to low molecular weight polymers, incomplete reactions, and difficulties in processing. This guide provides a systematic approach to addressing these challenges.

Issue 1: Poor Solubility of AZA Monomer

Symptoms:

  • AZA does not fully dissolve in the reaction solvent at the desired concentration.

  • The reaction mixture is a suspension or slurry instead of a homogeneous solution.

  • Precipitation of the monomer occurs during the reaction.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical for dissolving the rigid, polar AZA monomer. Refer to the solubility data in Table 1 for guidance. Polar aprotic solvents are generally the most effective.

  • Heating: Increasing the temperature can enhance the solubility of AZA. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

  • Use of Additives: The addition of salts like Lithium Chloride (LiCl) can significantly improve the solubility of aromatic dicarboxylic acids.[1][2] LiCl is thought to break up the strong hydrogen bonding between the carboxylic acid groups, making the monomer more accessible to the solvent.

  • Monomer Derivatization: Convert the dicarboxylic acid to a more soluble derivative, such as its dimethyl ester, which can then be used in a polycondensation reaction.[3] Alternatively, convert AZA to its more reactive diacid chloride using reagents like thionyl chloride. This derivative is often more soluble in organic solvents used for polymerization.

Issue 2: Precipitation of the Polymer during Polymerization

Symptoms:

  • The polymer precipitates out of the reaction solution as it forms.

  • The reaction mixture becomes highly viscous and difficult to stir, then solidifies.

  • The resulting polymer has a low molecular weight.

Troubleshooting Steps:

  • Solvent and Additives: Similar to monomer solubility, the choice of solvent and the use of salts like LiCl are crucial for keeping the growing polymer chains in solution. Aromatic polyamides, which are often formed from AZA, are known to have poor solubility, and LiCl is a common additive to prevent their precipitation.

  • Monomer Concentration: A lower initial monomer concentration can sometimes help to keep the polymer in solution for a longer period, allowing for higher molecular weight to be achieved before precipitation occurs.

  • Copolymerization: Introducing a more flexible or bulky co-monomer can disrupt the chain packing of the resulting polymer, thereby increasing its solubility.

  • Low-Temperature Solution Polycondensation: This technique is often employed for aromatic polyamides to achieve high molecular weights by maintaining a homogeneous reaction solution at lower temperatures, which can minimize side reactions.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)Slightly SolubleRequires heating
N,N-Dimethylformamide (DMF)Sparingly Soluble-
N-Methyl-2-pyrrolidone (NMP)Sparingly Soluble-
Tetrahydrofuran (THF)Insoluble-
WaterInsoluble-
EthanolInsoluble-
ChloroformInsoluble-
Sulfuric Acid (H₂SO₄)Soluble-

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in common organic solvents?

A1: The poor solubility of AZA is attributed to its rigid, planar structure and the strong intermolecular hydrogen bonding between the carboxylic acid groups. This makes it difficult for solvent molecules to effectively solvate and break apart the crystal lattice of the solid monomer.

Q2: I am seeing my polymer precipitate during the reaction. What is the first thing I should try?

A2: The most effective first step is often the addition of a salt, such as Lithium Chloride (LiCl), to the reaction mixture. LiCl is known to disrupt the hydrogen bonding in aromatic polyamides, which helps to keep the polymer chains in solution. Start with a concentration of around 2-5% (w/v) relative to the solvent volume and observe if the precipitation is reduced or eliminated.

Q3: Can I use a higher temperature to dissolve the AZA and keep the polymer in solution?

A3: While increasing the temperature can improve solubility, it should be done with caution. High temperatures can lead to side reactions, such as decarboxylation of the carboxylic acid groups or degradation of the polymer. For many aromatic polyamide syntheses, low-temperature solution polycondensation is preferred to achieve high molecular weights.

Q4: How do I prepare the more reactive azobenzene-4,4'-dicarbonyl chloride?

A4: Azobenzene-4,4'-dicarbonyl chloride can be synthesized by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] The reaction is typically carried out in an inert solvent under reflux, followed by removal of the excess chlorinating agent. The resulting diacid chloride is highly reactive and moisture-sensitive.

Q5: Are there any alternative polymerization methods to consider for AZA?

A5: Besides low-temperature solution polycondensation, interfacial polymerization can be an option.[5] In this method, the diamine is dissolved in an aqueous phase and the AZA diacid chloride is dissolved in an immiscible organic phase. Polymerization occurs at the interface of the two liquids. This can sometimes lead to high molecular weight polymers even when the polymer is insoluble in both phases.

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation of AZA with a Diamine

This protocol describes a general procedure for the synthesis of a polyamide from this compound and an aromatic diamine, incorporating strategies to address solubility issues.

Materials:

  • This compound (AZA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Thionyl chloride (SOCl₂)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium Chloride (LiCl), dried

  • Methanol (B129727)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Activation of AZA (Synthesis of Azobenzene-4,4'-dicarbonyl chloride):

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).

    • Add an excess of thionyl chloride (e.g., 5-10 eq) and a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux (around 80°C) under a nitrogen atmosphere for 4-6 hours, or until the evolution of HCl gas ceases.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting solid is azobenzene-4,4'-dicarbonyl chloride, which should be used immediately or stored under an inert, dry atmosphere.

  • Polymerization:

    • In a separate flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aromatic diamine (1.0 eq) and dried Lithium Chloride (e.g., 5% w/v of NMP) in anhydrous NMP under a nitrogen atmosphere. Stir until all solids are dissolved.

    • Cool the solution to 0°C using an ice bath.

    • Dissolve the synthesized azobenzene-4,4'-dicarbonyl chloride (1.0 eq) in a small amount of anhydrous NMP in the dropping funnel.

    • Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution should increase significantly.

  • Polymer Isolation:

    • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of vigorously stirred methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any residual solvent, unreacted monomers, and LiCl.

    • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for AZA Solubility Issues start Start: Polymerization with AZA issue Issue Encountered: Poor Solubility or Precipitation start->issue check_monomer Is the AZA monomer fully dissolved? issue->check_monomer dissolve_monomer Troubleshoot Monomer Solubility: - Change/heat solvent - Add LiCl - Derivatize to diacid chloride check_monomer->dissolve_monomer No check_polymer Is the polymer precipitating during reaction? check_monomer->check_polymer Yes dissolve_monomer->check_monomer dissolve_polymer Troubleshoot Polymer Solubility: - Add LiCl - Lower monomer concentration - Use co-monomer check_polymer->dissolve_polymer Yes success Successful Polymerization check_polymer->success No dissolve_polymer->success

Caption: Troubleshooting workflow for addressing solubility issues of AZA.

G cluster_workflow Experimental Workflow for Polyamide Synthesis from AZA aza This compound (AZA) activation Activation with Thionyl Chloride aza->activation diacid_chloride Azobenzene-4,4'-dicarbonyl chloride activation->diacid_chloride polymerization Low-Temperature Polycondensation (0°C to RT) diacid_chloride->polymerization diamine_solution Diamine + LiCl in NMP diamine_solution->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Washing with Water and Methanol precipitation->washing drying Vacuum Drying washing->drying polyamide Final Polyamide Product drying->polyamide

Caption: Experimental workflow for polyamide synthesis using AZA.

References

Technical Support Center: Control of Trans-Cis Isomerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the kinetics of trans-cis isomerization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the kinetics of trans-cis isomerization?

A1: The kinetics of trans-cis isomerization are primarily controlled through three main approaches:

  • Photochemical Control: This involves using light of a specific wavelength to trigger the isomerization. The kinetics can be tuned by altering the light intensity (flux), wavelength, and duration of exposure. This is the most common method for molecules known as photoswitches (e.g., azobenzenes, stilbenes).

  • Thermal Control: Isomerization can occur through thermal relaxation, where the thermodynamically less stable isomer reverts to the more stable form. The rate of this process is dependent on the temperature and the energy barrier between the two states. You can control the kinetics by adjusting the temperature of the system.

  • Catalytic Control: Certain catalysts can lower the energy barrier for isomerization, thereby accelerating the kinetic rate. This can include chemical catalysts (e.g., acids, bases, metal complexes) or enzymes (isomerases).

Q2: How does the solvent environment affect isomerization kinetics?

A2: The solvent plays a critical role in influencing isomerization kinetics by affecting the stability of the ground and transition states of the isomers. Key factors include:

  • Polarity: Polar solvents may stabilize a more polar isomer or transition state, altering the energy barrier. For example, the rate of thermal cis-to-trans isomerization of some azobenzenes can be accelerated in polar solvents.

  • Viscosity: Higher viscosity can physically hinder the molecular rearrangement required for isomerization, slowing down the kinetics.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the photoswitchable molecule, affecting the electronic properties and thus the isomerization pathway and rate.

Q3: My compound is not switching efficiently upon light irradiation. What are the common causes?

A3: Inefficient photoswitching can stem from several issues:

  • Wavelength Mismatch: Ensure the wavelength of your light source precisely matches the absorption maximum (λ_max) of the isomer you are trying to switch. The absorption spectra of the trans and cis isomers often overlap, so selecting a wavelength that preferentially excites one over the other is crucial.

  • Low Light Intensity: The photon flux may be insufficient to induce efficient isomerization. Try increasing the power of your light source or focusing the beam on the sample.

  • Photodegradation: Prolonged exposure to high-energy light (especially UV) can lead to irreversible degradation of the compound. Monitor the sample's purity over time using techniques like HPLC or NMR.

  • Aggregation: At high concentrations, molecules may aggregate, which can quench the excited state and prevent isomerization. Try diluting the sample.

Troubleshooting Guides

Issue 1: Rapid Thermal Relaxation of the Cis Isomer

Problem: The metastable cis isomer reverts to the trans isomer too quickly at ambient temperature for my application.

Troubleshooting Steps:

  • Lower the Temperature: The most direct way to slow thermal relaxation is to reduce the experimental temperature. The table below illustrates the effect of temperature on the half-life of a hypothetical cis-azobenzene derivative.

  • Modify Molecular Structure: The energy barrier for thermal relaxation is highly dependent on the molecular structure. Introducing bulky ortho-substituents on the azobenzene (B91143) rings can sterically hinder the rotation required for isomerization, significantly increasing the half-life of the cis isomer.

  • Change the Solvent: As discussed in the FAQs, moving to a less polar or more viscous solvent can slow down the thermal relaxation rate.

Table 1: Effect of Temperature and Substitution on Cis-Isomer Half-Life (t½)

Compound Temperature (°C) Solvent Half-Life (t½)
Azobenzene-X (unsubstituted) 25 Toluene 68 hours
Azobenzene-X (unsubstituted) 10 Toluene 210 hours
Azobenzene-Y (ortho-methylated) 25 Toluene > 1 year

| Azobenzene-Y (ortho-methylated) | 25 | DMSO | 280 days |

Issue 2: Poor Photostationary State (PSS) Distribution

Problem: Upon irradiation, I am unable to achieve a high population of the desired isomer (e.g., >90% cis).

Troubleshooting Steps:

  • Optimize Wavelength: The PSS is highly dependent on the excitation wavelength because the absorption spectra of the trans and cis isomers overlap. A wavelength where the extinction coefficient of the starting isomer is high and the product isomer is low will yield a better PSS.

  • Use a Filtered Light Source: A broadband light source may excite both isomers simultaneously, leading to a poor PSS. Use band-pass filters or a monochromator to select a narrow, optimal wavelength.

  • Monitor Isomerization in Real-Time: Use UV-Vis spectroscopy to monitor the change in the absorption spectrum during irradiation. This allows you to stop the irradiation once the PSS is reached and avoid potential photodegradation.

Experimental Protocol: Optimizing PSS for Azobenzene Photoswitching

  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the azobenzene compound in the desired solvent (e.g., acetonitrile).

  • Acquire Spectra: Record the initial UV-Vis absorption spectrum of the predominantly trans sample.

  • Irradiation: Irradiate the sample with a specific wavelength of light (e.g., 365 nm for trans-to-cis isomerization) using a collimated LED or a filtered lamp.

  • Real-Time Monitoring: Record UV-Vis spectra at set time intervals (e.g., every 10 seconds) during irradiation.

  • Analyze Data: Observe the decrease in the trans absorption band (e.g., ~320 nm) and the increase in the cis absorption band (e.g., ~440 nm). The PSS is reached when the spectra no longer change with further irradiation.

  • Repeat: Repeat steps 3-5 with different wavelengths to find the optimal condition for the highest cis (or trans) population.

G cluster_prep 1. Preparation cluster_exp 2. Experiment & Monitoring cluster_analysis 3. Analysis & Optimization prep Prepare Azobenzene Solution (10-50 µM) spec1 Record Initial UV-Vis Spectrum (trans) prep->spec1 irradiate Irradiate with Specific λ (e.g., 365 nm) spec1->irradiate spec2 Monitor Spectral Change (UV-Vis) in Real-Time irradiate->spec2 pss Identify Photostationary State (PSS) spec2->pss analyze Calculate Isomer Ratio at PSS pss->analyze optimize Repeat with Different λ to Find Optimal PSS analyze->optimize

Caption: Workflow for optimizing the photostationary state (PSS).

Visualizing Kinetic Control Factors

The kinetics of isomerization are governed by the interplay of several factors. The diagram below illustrates the logical relationship between external stimuli, molecular properties, and the resulting kinetic outcomes.

G light Light (λ, Intensity) molecule Photoswitchable Molecule (e.g., Azobenzene) light->molecule temp Temperature temp->molecule catalyst Catalyst catalyst->molecule rate Isomerization Rate (k) molecule->rate halflife Metastable State Half-Life (t½) molecule->halflife pss Photostationary State (PSS) molecule->pss

Caption: Factors influencing the kinetics of trans-cis isomerization.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Azobenzene-4,4'-dicarboxylic Acid and its Stilbene Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of trans-azobenzene-4,4'-dicarboxylic acid and a key alternative, trans-stilbene-4,4'-dicarboxylic acid. The objective is to offer a practical resource for the identification, characterization, and purity assessment of these compounds, which are pivotal in the development of photoswitchable materials and drug delivery systems.

Introduction

Trans-azobenzene-4,4'-dicarboxylic acid is a prominent photoswitchable molecule, capable of reversible isomerization between its trans and cis forms upon light irradiation. This property makes it a valuable building block in various applications, including targeted drug delivery, molecular machines, and smart materials. An understanding of its spectral properties is crucial for researchers working with this compound. Trans-stilbene-4,4'-dicarboxylic acid, which possesses a carbon-carbon double bond instead of a nitrogen-nitrogen double bond, serves as a common structural analogue and a useful benchmark for comparative studies. This guide presents a side-by-side analysis of their ¹H and ¹³C NMR spectra, supported by detailed experimental protocols.

Comparative NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for trans-azobenzene-4,4'-dicarboxylic acid and trans-stilbene-4-carboxylic acid, a closely related analogue, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of a common solvent allows for a direct and meaningful comparison of their spectral features.

Compound ¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
trans-Azobenzene-4,4'-dicarboxylic acidδ 8.16 (d, J = 8.5 Hz, 4H), 8.00 (d, J = 8.5 Hz, 4H)[1]δ 166.60, 154.13, 133.38, 130.68, 122.81[1]
trans-Stilbene-4-carboxylic acidδ 7.94 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 7.6 Hz, 2H), 7.29-7.43 (m, 5H)[2]Not explicitly provided in the search results, but expected to show signals for the carboxylic acid carbon (~167 ppm), aromatic carbons (125-145 ppm), and the vinylic carbons (~128-130 ppm).

Key Observations:

  • Aromatic Protons: In trans-azobenzene-4,4'-dicarboxylic acid, the two sets of equivalent aromatic protons appear as distinct doublets. In contrast, the spectrum of trans-stilbene-4-carboxylic acid is more complex in the aromatic region due to the presence of a monosubstituted phenyl ring, resulting in a multiplet.

  • Symmetry: The symmetrical nature of trans-azobenzene-4,4'-dicarboxylic acid leads to a simpler ¹H NMR spectrum with fewer signals compared to the less symmetrical trans-stilbene-4-carboxylic acid.

  • ¹³C NMR: The provided data for trans-azobenzene-4,4'-dicarboxylic acid shows the expected signals for the carboxylic acid carbon, the carbon atoms attached to the azo group, and the other aromatic carbons. While specific data for the dicarboxylic stilbene (B7821643) analogue is not available, the chemical shifts can be inferred from related structures.

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous experimental technique. The following protocols provide a detailed methodology for the characterization of aromatic dicarboxylic acids like azobenzene-4,4'-dicarboxylic acid and its stilbene analogue.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

    • Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.

    • Relaxation Delay (D1): 5 seconds to allow for full relaxation of the protons, which is crucial for accurate integration.[4]

    • Number of Scans (NS): 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of 16 ppm is appropriate for most organic compounds.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak of DMSO-d₆ to 2.50 ppm.[5]

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration (15-20 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing ¹H-¹³C coupling.

    • Acquisition Time (AQ): ≥ 1.5 seconds.

    • Relaxation Delay (D1): 2 seconds is a common starting point, but for quantitative analysis, a longer delay (5-10 seconds) is necessary, especially for quaternary carbons.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of 240 ppm is sufficient to cover the entire range of ¹³C chemical shifts.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 39.52 ppm.[6]

    • Identify the chemical shifts of the different carbon atoms.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound and its analogues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample (5-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration for 1H analysis Spectral Analysis calibration->analysis integration->analysis final_report final_report analysis->final_report Generate Report

Caption: NMR Characterization Workflow.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a clear basis for the characterization of trans-azobenzene-4,4'-dicarboxylic acid and for distinguishing it from its stilbene analogues. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR spectra, ensuring data reliability and comparability across different research settings. For professionals in drug development and materials science, a thorough understanding and application of these NMR techniques are indispensable for advancing research and ensuring the quality of synthesized compounds.

References

A Comparative Guide to Confirming the Purity of Azobenzene-4,4'-dicarboxylic Acid with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. Azobenzene-4,4'-dicarboxylic acid (ADCA), a versatile building block in the synthesis of metal-organic frameworks (MOFs), polymers, and photoswitchable materials, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of ADCA, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography stands as a primary method for assessing the purity of this compound, with commercial suppliers often quoting purities of greater than 95% as determined by HPLC.[1][2] This technique offers excellent resolution and sensitivity for separating the main compound from potential impurities.

Comparative Analysis of Purity Assessment Methods

While HPLC is a powerful tool, a multi-faceted approach employing various analytical techniques provides a more complete purity profile. The following table summarizes the strengths and applications of HPLC in comparison to Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Analytical Technique Principle Information Provided Primary Application for ADCA
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection and quantification of impurities.Primary method for routine purity testing and quality control.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification of impurities with distinct chemical shifts.Structural confirmation and identification of major impurities.
MS (Mass Spectrometry) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, identification of impurities by their mass.Confirmation of molecular identity and detection of trace impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to facilitate replication and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods for similar aromatic dicarboxylic acids and is a robust starting point for the analysis of ADCA.[3][4][5]

Parameter Condition
Instrument HPLC system with UV-Vis detector
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm or 320 nm (for azobenzene (B91143) chromophore)
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of ADCA in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized ADCA and identifying any structurally related impurities.

Parameter Condition
Instrument 400 MHz NMR Spectrometer
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d6)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Experiment ¹H NMR
Expected Chemical Shifts As reported in the literature, for ¹H NMR (400 MHz, DMSO-d6), characteristic peaks are expected around δ 8.16 (d, J = 8.5 Hz, 4H) and 8.0 (d, J = 8.5 Hz, 4H).[6]
Sample Preparation Dissolve 5-10 mg of ADCA in approximately 0.7 mL of DMSO-d6.
Mass Spectrometry (MS) Protocol

Mass spectrometry provides crucial information about the molecular weight of ADCA and can help in the identification of unknown impurities.

Parameter Condition
Instrument Mass Spectrometer with Electrospray Ionization (ESI) or GC-MS
Ionization Mode Negative ion mode for ESI to deprotonate the carboxylic acids.
Expected Mass The molecular weight of this compound is 270.24 g/mol .[7] The expected [M-H]⁻ ion would be at m/z 269.23.
Sample Preparation For ESI, dissolve the sample in a suitable solvent like methanol and infuse directly or couple with an LC system. For GC-MS, derivatization to a more volatile ester form may be necessary.

Potential Impurities in this compound Synthesis

The purity of ADCA is largely dependent on the synthetic route employed. Common synthetic pathways often involve the oxidation of p-toluidine (B81030) or the reduction of p-nitrobenzoic acid.[8] Therefore, potential impurities may include:

  • Starting Materials: Unreacted p-nitrobenzoic acid or p-aminobenzoic acid.

  • Intermediates: 4,4'-azoxybis(benzoic acid) from incomplete reduction.

  • Byproducts: Side-products from the coupling reaction.

The separation and quantification of these potential impurities are key objectives of the HPLC method.

Experimental Workflow

The following diagram illustrates the logical workflow for confirming the purity of a synthesized batch of this compound.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of ADCA workup Work-up & Purification synthesis->workup hplc HPLC Purity Check workup->hplc Primary Screen nmr NMR Structural Confirmation workup->nmr ms MS Molecular Weight Verification workup->ms decision Purity > 95%? hplc->decision nmr->decision ms->decision pass Proceed to Application decision->pass Yes fail Further Purification decision->fail No

Workflow for Purity Confirmation of ADCA.

By employing a combination of HPLC for quantitative purity assessment and spectroscopic methods like NMR and MS for structural confirmation, researchers can confidently ascertain the quality of their this compound, ensuring the reliability and reproducibility of their subsequent experiments.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for azobenzene-4,4'-dicarboxylic acid and its closely related derivative, azobenzene-4,4'-dicarbonyl chloride. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural properties of azobenzene (B91143) derivatives. This document summarizes key crystallographic data, details experimental protocols for crystal structure determination, and presents a visual workflow of the analytical process.

Data Presentation: Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of this compound and its derivative. This comparison highlights the structural similarities and differences influenced by the terminal functional groups.

ParameterThis compoundAzobenzene-4,4'-dicarbonyl chloride
Chemical Formula C₁₄H₁₀N₂O₄C₁₄H₈Cl₂N₂O₂
Crystal System TriclinicTriclinic
Space Group P-1P-1[1][2]
Cell Lengths
a (Å)3.772-
b (Å)6.322-
c (Å)12.692-
Cell Angles
α (°)79.323-
β (°)88.199-
γ (°)88.435-
Volume (ų) --
Z 1-
Radiation Type -MoKα
Temperature (K) --
Reference [3][1][2]

Note: Detailed cell parameters for azobenzene-4,4'-dicarbonyl chloride were not available in the cited sources.

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis are crucial for obtaining high-quality structural data. The following protocols are based on established procedures for azobenzene derivatives.[4]

Synthesis of this compound:

A common route for synthesizing this compound involves the oxidation of 4,4'-azotoluene. The resulting product is then purified through recrystallization to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD) Analysis:

  • Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, such as a SuperNova, Eos diffractometer, equipped with a monochromatic radiation source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[4] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis with software like SHELXT and refined using least-squares minimization with programs such as SHELXL.[4] The Olex2 software suite can be used to facilitate this process.[4]

  • Data Analysis: The final refined structure provides detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the single-crystal X-ray diffraction analysis of this compound.

experimental_workflow Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of this compound crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement analysis Data Interpretation refinement->analysis

Caption: Experimental workflow from synthesis to data analysis.

References

A Comparative Guide to the Photoresponsive Properties of Azobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azobenzene (B91143) and its derivatives are a cornerstone of photopharmacology and smart materials due to their ability to undergo reversible photoisomerization between trans (E) and cis (Z) forms.[1] This light-induced change in molecular geometry allows for the spatiotemporal control of biological activity and material properties. This guide provides an objective comparison of the photoresponsive properties of various azobenzene derivatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable photoswitch for a given application.

Core Principles of Azobenzene Photoswitching

The fundamental process underlying the utility of azobenzene derivatives is their isomerization upon light absorption. The thermodynamically more stable trans isomer can be converted to the metastable cis isomer by irradiation with UV or visible light.[1][2] The cis isomer can then revert to the trans form either thermally or by irradiation with a different wavelength of light.[3] The key parameters that define the performance of an azobenzene photoswitch are the absorption maxima (λmax) of the two isomers, the quantum yield of photoisomerization, and the thermal half-life of the cis isomer.[3]

Comparative Performance of Azobenzene Derivatives

The photoresponsive properties of azobenzene can be finely tuned by chemical modification of the aromatic rings.[3] Substituents can alter the electronic properties of the molecule, thereby influencing the absorption spectra, isomerization efficiency, and thermal stability of the isomers.[3] The following tables summarize the key photoresponsive properties of a selection of azobenzene derivatives, showcasing the impact of different substitution patterns.

Derivativeλmax trans (nm)λmax cis (nm)Thermal Half-life (t1/2)SolventReference
Azobenzene~320~430DaysVarious[4]
4-Methoxyazobenzene~350~440HoursVarious[5]
4-Nitroazobenzene~330~450MinutesVarious[5]
4-Aminoazobenzene~400~450HoursVarious[6]
Tetra-ortho-methoxy-azobenzene~490~400Milliseconds to SecondsWater[7]
DOM-azo>700-~1 sPhysiological pH[8]

Table 1: Comparison of Absorption Maxima and Thermal Half-lives. This table highlights how electron-donating (e.g., methoxy, amino) and electron-withdrawing (e.g., nitro) groups, as well as ortho-substitutions, can modulate the spectral properties and thermal relaxation rates of azobenzene derivatives.

DerivativeΦtrans→cisΦcis→transWavelength (nm)SolventReference
Azobenzene0.110.41313 / 436Hexane[1]
4-Aminoazobenzene0.060.23436 / 365Ethanol[6]
Push-pull azobenzenesGenerally higher than parent-VisibleVarious[9][10]

Table 2: Photoisomerization Quantum Yields. The quantum yield (Φ) represents the efficiency of the photoisomerization process. This table provides a comparison of the quantum yields for the trans to cis and cis to trans isomerization for selected azobenzene derivatives.

Experimental Protocols

Accurate characterization of the photoresponsive properties of azobenzene derivatives is crucial for their application. The following are detailed methodologies for key experiments.

Synthesis of Azobenzene Derivatives (Mills Reaction)

A common method for synthesizing unsymmetrical azobenzenes is the Mills reaction.[1][3]

Workflow for Mills Reaction:

  • Dissolution: Dissolve the substituted aniline (B41778) reactant in glacial acetic acid.[1]

  • Addition: Add the substituted nitrosobenzene (B162901) reactant to the solution.[1]

  • Reaction: Stir the mixture at room temperature for several hours to days. The progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Isolation: Precipitate the product by pouring the reaction mixture into water or an ice-water mixture.[1]

  • Purification: Collect the crude product by filtration and purify it using column chromatography (e.g., on silica (B1680970) gel) or recrystallization to obtain the pure azobenzene derivative.[1]

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary technique for determining the absorption spectra and monitoring the photoisomerization of azobenzene derivatives.[1]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the azobenzene compound in a suitable solvent (e.g., DMSO, ethanol, or buffer) in a quartz cuvette.[1]

  • trans→cis Isomerization:** Irradiate the sample with a UV or visible light source (e.g., a 365 nm LED) directly in the spectrophotometer. Record spectra at regular intervals until no further changes are observed, indicating the photostationary state (PSS) enriched in the cis isomer.[1]

  • cis→trans Isomerization:** Following UV irradiation, irradiate the sample with a visible light source (e.g., a 450 nm or green light LED) to drive the isomerization back to the trans form.[1]

  • Thermal Relaxation: To determine the thermal half-life of the cis isomer, first enrich the cis content by UV irradiation. Then, keep the sample in the dark at a constant temperature and record spectra at regular time intervals until the spectrum returns to that of the initial trans isomer. The half-life can be calculated from the kinetics of this process.[1]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the synthesized azobenzene derivatives and to quantify the isomeric ratio in the photostationary state.[1][11]

Protocol for NMR Analysis:

  • Sample Preparation: Prepare a solution of the azobenzene derivative in a suitable deuterated solvent.

  • Initial Spectrum: Record the NMR spectrum of the sample in the dark (predominantly trans isomer).

  • Photoisomerization: Irradiate the NMR tube with a light source (e.g., 365 nm LED) for a sufficient time to reach the PSS.

  • Final Spectrum: Record the NMR spectrum of the irradiated sample. The ratio of cis to trans isomers can be determined by integrating the signals corresponding to each isomer.[6]

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and fundamental concepts, the following diagrams have been generated.

G cluster_synthesis Mills Reaction for Azobenzene Synthesis aniline Substituted Aniline dissolution Dissolve in Glacial Acetic Acid aniline->dissolution nitrosobenzene Substituted Nitrosobenzene nitrosobenzene->dissolution reaction Stir at Room Temperature dissolution->reaction precipitation Precipitate in Water/Ice reaction->precipitation purification Purify (Chromatography/Recrystallization) precipitation->purification product Pure Azobenzene Derivative purification->product

Caption: Workflow for the synthesis of unsymmetrical azobenzenes via the Mills reaction.

G cluster_characterization Photochemical Characterization Workflow start Azobenzene Solution uv_irradiation Irradiate with UV/Vis Light (e.g., 365 nm) start->uv_irradiation trans -> cis cis_rich_pss cis-rich Photostationary State uv_irradiation->cis_rich_pss vis_irradiation Irradiate with Visible Light (e.g., 450 nm) cis_rich_pss->vis_irradiation cis -> trans thermal_relaxation Keep in Dark (Thermal Relaxation) cis_rich_pss->thermal_relaxation cis -> trans analysis Analyze with UV-Vis/NMR cis_rich_pss->analysis trans_state trans State vis_irradiation->trans_state thermal_relaxation->trans_state trans_state->analysis

Caption: General workflow for the characterization of azobenzene photoswitching properties.

G cluster_pathway Generic Photopharmacological Application drug_trans Inactive Drug (trans-azobenzene) drug_cis Active Drug (cis-azobenzene) drug_trans->drug_cis Light Activation (e.g., UV) drug_cis->drug_trans Deactivation (Visible Light or Heat) target Biological Target (e.g., Receptor, Enzyme) drug_cis->target Binding response Biological Response target->response

Caption: A conceptual signaling pathway for a photopharmacological agent.

References

Validating the Structure of Azobenzene-4,4'-dicarboxylic Acid-Containing MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of Metal-Organic Frameworks (MOFs) is paramount for ensuring their functionality and reproducibility. This guide provides a comparative overview of the essential techniques used to validate the structure of MOFs synthesized with azobenzene-4,4'-dicarboxylic acid linkers, a class of materials with significant potential in gas storage, separation, and photo-responsive applications.

Structural and Property Validation: A Multi-Technique Approach

The validation of a MOF's structure is not reliant on a single technique but rather a complementary suite of analytical methods. Each technique provides a unique piece of the structural puzzle, from atomic arrangement to thermal stability and porosity. The following sections detail the most common and critical validation methods, presenting their principles, the data they generate, and comparisons with alternative approaches.

Crystallographic Validation: The Gold Standard

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline material.[1] For novel MOFs, obtaining a single crystal of suitable quality is a primary goal as it allows for the unambiguous determination of bond lengths, bond angles, and the overall network topology.

Powder X-ray Diffraction (PXRD) is a more routinely used technique to ascertain the phase purity and crystallinity of a bulk MOF sample.[2] The experimental PXRD pattern is compared with the simulated pattern derived from SC-XRD data or from theoretical models. A good match confirms that the bulk material has the same crystalline structure as the single crystal.

Table 1: Comparison of Crystallographic Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantageLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic structure, bond lengths, bond angles, unit cell parameters.[1]Single crystal of sufficient size and quality.LowUnambiguous structural determination.Difficult to grow suitable single crystals for many MOFs.
Powder X-ray Diffraction (PXRD) Phase identification, crystallinity, unit cell parameters.[2][3]Polycrystalline powder.HighRapid confirmation of bulk sample identity and purity.Does not provide detailed atomic positions for unknown structures.
Spectroscopic and Microscopic Characterization

Spectroscopic and microscopic techniques provide information about the chemical composition, bonding, and morphology of the MOF.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the this compound linker to the metal centers. The disappearance of the characteristic C=O stretching vibration of the free carboxylic acid and the appearance of new bands corresponding to the coordinated carboxylate group are key indicators of successful MOF formation.[4]

  • UV-Vis Spectroscopy: For azobenzene-containing MOFs, UV-Vis spectroscopy is crucial for confirming the presence of the azobenzene (B91143) moiety and studying its photo-isomerization (trans-cis switching) behavior, which is a key feature for photo-responsive applications.[5][6]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology, particle size, and shape of the MOF crystals.[4]

Table 2: Spectroscopic and Microscopic Techniques for MOF Validation

TechniqueInformation ProvidedSample RequirementsKey Advantage
FTIR Spectroscopy Confirmation of linker coordination, presence of functional groups.[4]Solid or liquid.Provides direct evidence of chemical bonding.
UV-Vis Spectroscopy Confirmation of photo-responsive units, study of photo-isomerization.[6]Solution or solid film.Essential for characterizing photo-responsive MOFs.
SEM/TEM Particle morphology, size, and shape.[4]Solid.Visual confirmation of crystal morphology.
Thermal and Porosity Analysis
  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[4][7] This is critical for understanding the operational limits of the material.

  • Brunauer-Emmett-Teller (BET) Analysis: The porosity and surface area of the MOF are determined by gas (typically nitrogen) adsorption-desorption isotherms.[2] The BET method is used to calculate the specific surface area, which is a key parameter for applications such as gas storage and catalysis.

Table 3: Thermal and Porosity Analysis Techniques

TechniqueInformation ProvidedSample RequirementsKey Advantage
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature.[7]Solid.Defines the thermal operating window of the MOF.
BET Analysis Specific surface area, pore volume, pore size distribution.[2]Degassed solid.Quantifies the porosity, a critical property for many applications.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for the key validation techniques discussed.

Powder X-ray Diffraction (PXRD) Protocol
  • Sample Preparation: A small amount of the synthesized MOF powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is plotted. The peak positions are used to identify the crystalline phase by comparison to a database or a simulated pattern. Peak broadening can provide an estimation of crystallite size.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: A small, accurately weighed amount of the MOF sample is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Analysis: The crucible is placed in a furnace, and the sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

  • Data Interpretation: The resulting TGA curve (weight % vs. temperature) shows weight loss steps corresponding to the removal of solvent molecules and the eventual decomposition of the MOF structure.

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for the validation of a MOF structure containing this compound linkers and the relationship between the characterization techniques and the properties they elucidate.

MOF_Validation_Workflow cluster_synthesis Synthesis cluster_characterization Structural & Property Validation cluster_application Application Assessment Synthesis MOF Synthesis (this compound + Metal Salt) PXRD PXRD (Phase Purity, Crystallinity) Synthesis->PXRD SC_XRD SC-XRD (Definitive Structure) Synthesis->SC_XRD If single crystals form FTIR FTIR (Linker Coordination) Synthesis->FTIR TGA TGA (Thermal Stability) Synthesis->TGA SEM_TEM SEM/TEM (Morphology) Synthesis->SEM_TEM UV_Vis UV-Vis (Photo-response) Synthesis->UV_Vis BET BET (Porosity, Surface Area) PXRD->BET Application Fitness for Application (e.g., Gas Storage, Catalysis) PXRD->Application SC_XRD->Application FTIR->Application TGA->Application BET->Application SEM_TEM->Application UV_Vis->Application

Caption: Workflow for the synthesis and validation of an azobenzene-containing MOF.

Characterization_Techniques cluster_techniques Characterization Techniques cluster_properties Validated Structural Properties PXRD PXRD Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity SC_XRD SC-XRD Atomic_Structure Atomic Structure SC_XRD->Atomic_Structure FTIR FTIR Chemical_Bonding Chemical Bonding FTIR->Chemical_Bonding TGA TGA Thermal_Stability Thermal Stability TGA->Thermal_Stability BET BET Porosity Porosity & Surface Area BET->Porosity SEM SEM/TEM Morphology Morphology & Particle Size SEM->Morphology UV_Vis UV-Vis Photo_response Photo-responsive Behavior UV_Vis->Photo_response Atomic_Structure->Crystallinity

Caption: Relationship between characterization techniques and validated MOF properties.

References

"performance comparison of Azobenzene-4,4'-dicarboxylic Acid based MOFs for CO2 capture"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Comparison of Azobenzene-4,4'-dicarboxylic Acid Based MOFs for CO2 Capture

For researchers and scientists engaged in the development of advanced materials for carbon capture, Metal-Organic Frameworks (MOFs) built from photoresponsive linkers like this compound present a promising frontier. These materials offer the potential for light-mediated control over CO2 adsorption and desorption, which could lead to more energy-efficient capture processes. This guide provides an objective comparison of the CO2 capture performance of several notable MOFs based on this ligand, supported by available experimental data.

Performance Comparison of Azobenzene-based MOFs

The following table summarizes the quantitative data available for the CO2 capture performance of selected MOFs synthesized using this compound or its derivatives. It is important to note that while Al-AZB and Zr-AZB, derived from this compound, have been synthesized and studied for their photochromic properties and applications in dye adsorption, their performance data for CO2 capture is not extensively reported in the reviewed literature.

MOF NameMetal CenterCO2 Uptake CapacityTest Conditions (Temperature, Pressure)Heat of Adsorption (Qst)Selectivity (CO2/N2)Photo-responsive Effect on CO2 Uptake
JUC-62 Cu107 cm³/g (STP)273 K, 1 bar[1]Not ReportedNot Reported51% decrease at 273 K and 34% decrease at 298 K under UV light[2]
Azo-DMOF-1 Zn2.8 mmol/g273 K, 1 bar[3]~28 kJ/mol[3]Higher than parent DMOF-1[3]Photoresponsive CO2 adsorption observed[4][5]
1.4 mmol/g298 K, 1 bar[3]
Al-AZB AlData not available---Photo-responsive isomerization demonstrated[6][7]
Zr-AZB ZrData not available---Photo-responsive isomerization demonstrated[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following sections describe the standard experimental protocols for evaluating the CO2 capture capabilities of MOFs.

Volumetric Gas Adsorption Measurements

This method is employed to determine the quantity of gas adsorbed by a solid material at a given pressure and temperature, allowing for the construction of adsorption isotherms.

Experimental Workflow: Volumetric Gas Adsorption cluster_activation Activation cluster_measurement Measurement cluster_analysis Analysis A Sample Activation B Free Space Measurement C Isotherm Measurement D Data Analysis A1 Weigh MOF sample (50-100 mg) into sample tube A2 Heat under vacuum (e.g., 150°C) to remove guest molecules A1->A2 Degassing B1 Introduce Helium at analysis temperature to determine void volume A2->B1 C1 Introduce calibrated doses of CO2 B1->C1 C2 Allow system to equilibrate C1->C2 Dosing C3 Record pressure and amount adsorbed C2->C3 Equilibration C4 Repeat for a range of pressures C3->C4 Data Point D1 Plot amount adsorbed vs. pressure to generate isotherm C4->D1 D2 Calculate surface area (BET), pore volume, and heat of adsorption D1->D2

Caption: Workflow for volumetric gas adsorption measurement.

Protocol Details:

  • Sample Activation: A precisely weighed sample of the MOF (typically 50-100 mg) is placed in a sample tube. The sample is then activated by heating under a high vacuum to remove any solvent or water molecules trapped within the pores. The activation temperature and duration are critical and depend on the thermal stability of the MOF.

  • Free Space Measurement: The "dead volume" or "free space" of the sample tube is determined using a non-adsorbing gas, typically helium, at the analysis temperature.

  • Adsorption Isotherm Measurement: The analysis gas (CO2) is introduced into the sample tube in controlled doses. After each dose, the system is allowed to reach equilibrium, and the pressure and amount of gas adsorbed are recorded. This process is repeated over a range of pressures to generate the adsorption isotherm. For photo-responsive MOFs, this procedure can be repeated with and without in-situ irradiation (e.g., with a UV or visible light source) to quantify the effect of light on CO2 uptake.

  • Data Analysis: The resulting isotherm data is used to calculate various parameters, including the Brunauer-Emmett-Teller (BET) surface area, pore volume, and the isosteric heat of adsorption (Qst), which indicates the strength of the interaction between CO2 and the MOF.

Dynamic Breakthrough Analysis

Breakthrough experiments simulate the performance of an adsorbent in a packed bed for a continuous flow of a gas mixture, providing insights into its dynamic adsorption capacity and selectivity under more realistic process conditions.

Experimental Workflow: Dynamic Breakthrough Analysis cluster_prep Preparation cluster_flow Gas Flow cluster_curve Curve Generation cluster_analysis Analysis A Bed Preparation B Gas Flow C Breakthrough Curve Generation D Data Analysis A1 Pack a column with a known amount of activated MOF A2 Purge with an inert gas (e.g., He) A1->A2 B1 Introduce a gas mixture (e.g., CO2/N2) at a constant flow rate A2->B1 B2 Monitor the composition of the effluent gas over time B1->B2 C1 Plot the normalized outlet concentration (C/C0) of each gas vs. time B2->C1 D1 Determine breakthrough time and saturation time C1->D1 D2 Calculate dynamic adsorption capacity and selectivity D1->D2

Caption: Workflow for dynamic breakthrough analysis.

Protocol Details:

  • Bed Preparation: A fixed-bed adsorption column is packed with a known mass of the activated MOF material. The bed is then purged with an inert gas, such as helium, to remove any residual air.

  • Gas Flow: A gas mixture with a known composition (e.g., a CO2/N2 mixture to simulate flue gas) is passed through the packed bed at a constant flow rate and temperature.

  • Breakthrough Curve Generation: The concentration of each gas component in the effluent stream is continuously monitored using a gas chromatograph or a mass spectrometer. A breakthrough curve is generated by plotting the normalized outlet concentration (C/C₀) of each gas against time.

  • Data Analysis: The breakthrough time (the time at which the outlet concentration of CO2 reaches a certain percentage of the inlet concentration) and the saturation time are determined from the curve. These values are used to calculate the dynamic (or breakthrough) CO2 capacity and the selectivity for CO2 over other gases in the mixture.[8][9]

Signaling Pathways and Logical Relationships

The photo-responsive behavior of azobenzene-based MOFs is central to their potential for advanced CO2 capture systems. The underlying principle involves the reversible isomerization of the azobenzene (B91143) linker between its trans and cis states upon irradiation with light of specific wavelengths. This isomerization can alter the pore environment and/or accessibility of adsorption sites within the MOF, thereby modulating its CO2 uptake capacity.

Logical Relationship: Photo-switching for CO2 Capture cluster_trans Trans State (Adsorption) cluster_cis Cis State (Desorption) Trans Trans-Azobenzene (Stable State) Adsorption High CO2 Adsorption Capacity Trans->Adsorption Facilitates Cis Cis-Azobenzene (Metastable State) Trans->Cis UV Light Cis->Trans Visible Light or Heat Desorption Low CO2 Adsorption Capacity Cis->Desorption Induces

Caption: Photo-switching mechanism in azobenzene-based MOFs for CO2 capture.

Conclusion

MOFs based on this compound and its derivatives, such as JUC-62 and Azo-DMOF-1, demonstrate promising photo-responsive characteristics for CO2 capture. The ability to modulate CO2 uptake with light offers a potential pathway to reduce the energy penalty associated with adsorbent regeneration. However, a comprehensive comparative analysis is currently limited by the lack of available CO2 capture performance data for some members of this MOF family, notably Al-AZB and Zr-AZB. Further experimental investigation into the CO2 adsorption properties of these materials is warranted to fully assess their potential and guide the rational design of next-generation photo-responsive adsorbents for carbon capture applications.

References

A Comparative Guide to Monitoring the Trans-Cis Isomerization of Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The photochromic behavior of Azobenzene-4,4'-dicarboxylic acid, characterized by its reversible isomerization between the trans and cis states, is a cornerstone of its application in molecular switches, smart materials, and phototherapeutics. The ability to precisely monitor this transformation is paramount for the development and optimization of these technologies. This guide provides a comparative overview of UV-Vis spectroscopy and its alternatives—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the real-time monitoring of this isomerization process.

UV-Vis Spectroscopy: The Workhorse Technique

UV-Visible (UV-Vis) spectroscopy is the most prevalently used method for observing the isomerization of azobenzene (B91143) derivatives due to its high sensitivity, simplicity, and the distinct spectral signatures of the two isomers.[1] The planar trans isomer of this compound exhibits a strong π-π* transition in the UV region, while the non-planar cis isomer is characterized by a weaker n-π* transition in the visible region.[1]

Upon irradiation with UV light (typically around 365 nm), a decrease in the absorbance of the π-π* band and a concurrent increase in the n-π* band are observed, indicating the conversion of the trans to the cis isomer. This process continues until a photostationary state (a dynamic equilibrium between the two isomers) is reached. The reverse reaction, from cis to trans, can be initiated by irradiation with visible light or occurs thermally in the dark.

Key Spectral Features for this compound:

IsomerTransitionWavelength (λmax) in Water
transπ-π~294 nm
cisn-π~445 nm

Alternative Monitoring Techniques

While UV-Vis spectroscopy is a powerful tool, other techniques can provide complementary and, in some cases, more detailed information about the isomerization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy offers detailed structural information and allows for the precise quantification of the trans and cis isomer populations in a mixture.[1] The chemical shifts of the aromatic protons differ between the two isomers due to their distinct electronic and spatial environments.[1] Generally, the protons of the cis isomer are more shielded (appear at a lower chemical shift) compared to the trans isomer.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy monitors the changes in the vibrational modes of the molecule upon isomerization. While often less sensitive than UV-Vis for this application, it can provide valuable structural information, particularly in the solid state or in thin films.[3] Key vibrational bands, such as the N=N stretch and C-H out-of-plane bending, can differ between the trans and cis isomers.[1]

Quantitative Comparison of Monitoring Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the experiment, such as the need for high sensitivity, detailed structural information, or high-throughput capabilities.

ParameterUV-Vis Spectroscopy¹H NMR SpectroscopyFTIR Spectroscopy
Principle Electronic transitions (π-π* and n-π*)Nuclear spin transitions in a magnetic fieldMolecular vibrations
Sensitivity High (typically 10⁻⁶ to 10⁻⁴ M)Moderate (typically >10⁻³ M)Low to moderate
Selectivity Good, based on distinct absorption bandsExcellent, provides detailed structural information and isomer quantificationModerate, characteristic vibrational bands can be subtle
Speed of Analysis Fast (seconds per spectrum)Slower (minutes per spectrum)Fast (seconds to minutes per spectrum)
Cost-Effectiveness High (relatively inexpensive instrumentation)Low (expensive instrumentation and maintenance)Moderate
Sample Requirements Dilute solutions in transparent solventsRelatively concentrated solutions in deuterated solventsCan analyze solutions, solids, and thin films
High-Throughput Amenable to high-throughput screeningNot ideal for high-throughput screeningCan be adapted for high-throughput analysis
Quantitative Data Isomerization kinetics, quantum yieldsPrecise isomer ratios, structural elucidationChanges in vibrational modes, qualitative to semi-quantitative analysis

Experimental Protocols

Monitoring Photoisomerization by UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water, DMF, chloroform) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0-1.5 for the trans isomer.

  • Initial Spectrum: Record the full UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the thermally stable trans-isomer.

  • trans-to-cis Photoisomerization: Irradiate the sample with a UV light source (e.g., a 365 nm LED or lamp).

  • Spectral Monitoring: At regular time intervals during irradiation, record the full UV-Vis spectrum until a photostationary state is reached (i.e., no further significant changes in the spectrum are observed).

  • cis-to-trans Isomerization: The reverse isomerization can be monitored by either irradiating the sample with visible light (e.g., >420 nm) or by placing the cuvette in the dark in a temperature-controlled holder and recording spectra at regular intervals to monitor the thermal back-reaction.

  • Data Analysis: The kinetics of the isomerization can be determined by plotting the change in absorbance at the λmax of the trans or cis isomer as a function of time.

Quantifying Isomer Ratios by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the trans isomer.

  • Photoisomerization: Irradiate the NMR tube with a UV light source (e.g., 365 nm) for a sufficient time to reach the photostationary state.

  • Final Spectrum: Acquire a ¹H NMR spectrum of the irradiated sample.

  • Data Analysis: Identify the distinct signals for the aromatic protons of the trans and cis isomers. Integrate the corresponding signals to determine the relative concentrations of the two isomers.

Monitoring Isomerization by FTIR Spectroscopy
  • Sample Preparation: The sample can be a solution, a thin film, or a KBr pellet containing this compound.

  • Initial Spectrum: Record the FTIR spectrum of the sample to obtain the vibrational signature of the trans isomer.

  • Photoisomerization: Irradiate the sample with a UV light source.

  • Spectral Monitoring: Record FTIR spectra at different time intervals during irradiation or after reaching the photostationary state.

  • Data Analysis: Analyze the changes in the intensity and position of characteristic vibrational bands (e.g., N=N stretch, C-H out-of-plane bending) to monitor the isomerization.

Visualizations

G Experimental Workflow for UV-Vis Monitoring cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing prep Prepare solution of this compound initial_spec Record initial spectrum (trans isomer) prep->initial_spec irradiate Irradiate with UV light (e.g., 365 nm) initial_spec->irradiate monitor Record spectra at time intervals irradiate->monitor monitor->irradiate pss Reach Photostationary State (PSS) monitor->pss Continue irradiation reverse Induce reverse isomerization (visible light or thermal) pss->reverse monitor_reverse Monitor spectral recovery reverse->monitor_reverse analyze Analyze kinetic data monitor_reverse->analyze

Caption: Experimental workflow for monitoring isomerization using UV-Vis spectroscopy.

G Photochemical Isomerization of this compound trans trans-Isomer (Thermally Stable) cis cis-Isomer (Metastable) trans->cis UV light (e.g., 365 nm) π-π* excitation cis->trans Visible light (e.g., >420 nm) n-π* excitation or Thermal relaxation (Δ)

Caption: The photochemical trans-cis isomerization process of this compound.

References

A Comparative Guide to Azobenzene-4,4'-dicarboxylic Acid and Other Dicarboxylic Acid Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

The design and synthesis of Metal-Organic Frameworks (MOFs) rely heavily on the judicious selection of their constituent parts: metal nodes and organic linkers. Among the vast library of linkers, dicarboxylic acids are a foundational class, prized for their ability to form robust and porous structures. This guide provides a detailed comparison of Azobenzene-4,4'-dicarboxylic acid (AZB), a "smart" photoresponsive linker, with other conventional dicarboxylic acids used in MOF synthesis. We will explore how the unique properties of AZB give rise to advanced functionalities not present in traditional MOFs, supported by experimental data and detailed methodologies.

The Rise of a "Smart" Linker: this compound (AZB)

What sets this compound apart is the central azobenzene (B91143) unit, which can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths.[1][2][3] The trans isomer is the stable, planar ground state, while UV light irradiation (typically around 365 nm) can induce a switch to the non-planar, bent cis isomer.[4] This isomerization can be reversed by exposing the material to visible light or through thermal relaxation.

When incorporated into a MOF structure, this molecular motion translates into macroscopic changes in the material's properties. This photo-switching capability allows for dynamic control over the MOF's pore environment, polarity, and guest-host interactions, opening doors for applications in controlled drug delivery, tunable gas separation, and remote-controlled catalysis.[1][3][5][6]

Performance Comparison: AZB vs. Conventional Dicarboxylic Acids

To understand the unique advantages of AZB, it is essential to compare it with commonly used, non-photoresponsive dicarboxylic acid linkers such as Terephthalic acid (Benzene-1,4-dicarboxylic acid, BDC) and Biphenyl-4,4'-dicarboxylic acid (BPDC). These linkers are the building blocks for some of the most well-studied MOFs, including the UiO and IRMOF series.[7][8]

The primary distinction lies in functionality. While linkers like BDC and BPDC create stable, rigid frameworks with high porosity, ideal for applications like gas storage, MOFs constructed with AZB are dynamic materials. The isomerization of the AZB linker can alter the framework's adsorption properties. For example, studies on Al-AZB and Zr-AZB MOFs have shown that the UV-irradiated cis isomer exhibits a slightly higher uptake of Congo Red dye compared to the trans isomer, demonstrating light-mediated control over adsorption.[1][3] Similarly, this switching can modulate the diffusion of gases through MOF membranes, as the change in the linker's shape and polarity affects interactions with gas molecules.[5][6]

Quantitative Data Summary

The following tables summarize key performance metrics for MOFs synthesized with AZB and other common dicarboxylic acid linkers.

Table 1: Properties of MOFs with this compound (AZB) Linker

MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Key Functional PropertyReference
Al-AZBAl³⁺27180.86Photoresponsive dye and gas adsorption[1][9]
Zr-AZBZr⁴⁺10980.35Photoresponsive dye and gas adsorption[1][9]

Table 2: Properties of MOFs with Other Dicarboxylic Acid Linkers

MOF NameMetal IonDicarboxylic Acid LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Key Functional PropertyReference
UiO-66Zr⁴⁺Benzene-1,4-dicarboxylic acid (BDC)~1200~0.5High thermal and chemical stability, gas storage, catalysis[8][10]
BZ2Zn²⁺Benzene-1,4-dicarboxylic acid (BDC)2631 (Langmuir)-High porosity[11]
UiO-67Zr⁴⁺Biphenyl-4,4'-dicarboxylic acid (BPDC)~2500~1.1High porosity, gas storage[12]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

cluster_trans Trans-AZB MOF (Stable State) cluster_cis Cis-AZB MOF (Activated State) Trans_MOF Pore Open Planar Linker Trans_Linker Trans-Azobenzene Cis_MOF Pore Partially Gated Bent Linker Trans_MOF->Cis_MOF UV Light (~365 nm) Cis_MOF->Trans_MOF Visible Light / Heat Cis_Linker Cis-Azobenzene

Caption: Photoisomerization of AZB linker within a MOF.

cluster_linker Linker Characteristics cluster_mof Resulting MOF Properties Length Length/Rigidity (e.g., BDC vs. BPDC) Topology Topology & Pore Size Length->Topology Stability Thermal & Chemical Stability Length->Stability Functionality Functionality (e.g., AZB vs. BDC) Properties Functional Properties (e.g., Photoresponsiveness, Gas Sorption) Functionality->Properties Topology->Properties Stability->Properties

Caption: Linker choice dictates final MOF properties.

start Metal Salt + Dicarboxylic Acid in Solvent synthesis Solvothermal Synthesis (Autoclave, Heat) start->synthesis workup Isolation & Washing (Centrifugation, Solvent Exchange) synthesis->workup activation Activation (Heating under Vacuum) workup->activation characterization Characterization (PXRD, BET, TGA, SEM) activation->characterization product Porous MOF Material activation->product

Caption: General workflow for MOF synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of a photoresponsive AZB-based MOF and a conventional BDC-based MOF.

Protocol 1: Solvothermal Synthesis of Al-AZB

This protocol is based on procedures reported in the literature for aluminum-based azobenzene MOFs.[9]

  • Materials:

    • Aluminum chloride (AlCl₃)

    • This compound (H₂AZB)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a Teflon-lined autoclave, dissolve AlCl₃ and H₂AZB in DMF. The molar ratio of metal to linker is critical and should be optimized.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).

    • After cooling to room temperature, the resulting crystalline product is collected by centrifugation or filtration.

    • The collected solid is washed repeatedly with fresh DMF and then with a more volatile solvent like ethanol (B145695) or methanol (B129727) to remove unreacted precursors and solvent molecules from the pores.

    • The final product is activated by heating under a dynamic vacuum to ensure the pores are empty and accessible.

Protocol 2: Solvothermal Synthesis of UiO-66 (Zr-BDC)

This is a well-established protocol for synthesizing the highly stable UiO-66 MOF.[8][13]

  • Materials:

    • Zirconium(IV) chloride (ZrCl₄)

    • Benzene-1,4-dicarboxylic acid (H₂BDC)

    • N,N-Dimethylformamide (DMF)

    • Modulator (e.g., Hydrochloric acid or Acetic acid)

  • Procedure:

    • Dissolve ZrCl₄ and H₂BDC in DMF in a Teflon-lined autoclave. An acid modulator is often added to control the crystallization process and improve the quality of the crystals.[13]

    • Seal the autoclave and place it in a preheated oven at approximately 120 °C for 24 hours.

    • After the autoclave has cooled down, the white crystalline powder is recovered by filtration.

    • The product is washed thoroughly with DMF and subsequently with ethanol to perform solvent exchange.

    • To activate the MOF, the powder is heated under vacuum at an elevated temperature (e.g., 200-300 °C) for several hours to remove any residual solvent from the pores.

Conclusion

The choice of dicarboxylic acid linker is a critical determinant of the final properties and potential applications of a Metal-Organic Framework. Conventional linkers like terephthalic acid (BDC) are workhorses for creating highly porous and stable materials suitable for gas storage and catalysis. In contrast, this compound (AZB) offers a paradigm shift, enabling the synthesis of "smart" MOFs with dynamic, photoresponsive characteristics.[1][3] The ability to remotely control a material's properties using light is a significant advantage for developing advanced materials for targeted drug delivery, selective separations, and stimuli-responsive systems. While the synthesis of AZB linkers may be more complex than that of simple dicarboxylic acids, the unique functionalities they impart to MOFs provide a compelling case for their continued exploration and application in cutting-edge research.

References

Assessing the Thermal Stability of Azobenzene-4,4'-dicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of chemical compounds is paramount for ensuring safety, predicting shelf-life, and designing robust experimental protocols. This guide provides a comprehensive assessment of the thermal stability of Azobenzene-4,4'-dicarboxylic Acid using Thermogravimetric Analysis (TGA), benchmarked against its structural isomers, terephthalic acid and isophthalic acid.

Further insights can be gleaned from the thermal analysis of its dimethyl ester derivative, this compound dimethyl ester (AADE). Studies on AADE indicate a self-accelerating decomposition temperature (SADT) of 216.37 °C, providing a strong indication of the temperature range where the core azobenzene (B91143) dicarboxylic acid structure begins to exhibit thermal instability[1].

Comparative Analysis with Aromatic Dicarboxylic Acids

To provide a clear context for the thermal stability of this compound, a comparison with its isomers, terephthalic acid (para-isomer) and isophthalic acid (meta-isomer), is presented.

CompoundOnset of Decomposition (°C)Key Thermal Events
This compound Inferred to be > 216 °CDecomposition of the core structure is expected above this temperature, based on SADT of its dimethyl ester[1]. MOFs from this linker are stable up to 300 °C.
Terephthalic Acid ~276 °C (Sublimation)Sublimes before significant decomposition. Complete decomposition occurs at approximately 382 °C.
Isophthalic Acid ~345 °C (Melting/Decomposition)Exhibits a high melting point with decomposition occurring at or near this temperature.

Experimental Protocols

A typical Thermogravimetric Analysis (TGA) experiment to determine the thermal stability of these compounds would involve the following protocol:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Mass: 5-10 mg of the finely ground compound.

  • Crucible: Platinum or alumina (B75360) pan.

  • Atmosphere: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Rate: A linear heating rate, commonly 10 °C/min.

  • Temperature Range: Typically from ambient temperature to 600 °C or higher, to ensure complete decomposition is observed.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined by the temperature at which a significant weight loss begins.

Visualizing the Experimental Workflow and Comparative Stability

To illustrate the experimental process and the logical comparison of thermal stability, the following diagrams are provided.

TGA_Workflow TGA Experimental Workflow A Sample Preparation (5-10 mg) B TGA Instrument Setup (Inert Atmosphere, N2) A->B Load Sample C Heating Program (e.g., 10 °C/min) B->C Start Experiment D Data Acquisition (Weight vs. Temperature) C->D Ramping Temperature E Analysis of TGA Curve (Onset of Decomposition) D->E Generate Data

A simplified workflow for a typical TGA experiment.

Stability_Comparison Comparative Thermal Stability cluster_0 Relative Thermal Stability Low Lower Stability Mid Moderate Stability High Higher Stability A This compound (>216 °C) A->Mid Inferred B Terephthalic Acid (~276 °C) B->Mid C Isophthalic Acid (~345 °C) C->High

Logical comparison of thermal stability based on decomposition temperatures.

Conclusion

Based on the available data, this compound exhibits good thermal stability, with decomposition likely commencing above 216 °C. When compared to its isomers, it appears to be less thermally stable than isophthalic acid but potentially in a similar range to terephthalic acid, although the latter's sublimation before decomposition complicates a direct comparison of decomposition onset. For applications in drug development and materials science, these findings suggest that this compound can be considered stable under typical processing and storage conditions, but its thermal limits should be respected in high-temperature applications. Further direct TGA studies on this compound are warranted to precisely determine its decomposition profile.

References

A Comparative Analysis of Azobenzene-4,4'-dicarboxylic Acid: Experimental Data vs. Computational Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between experimentally measured and computationally predicted properties of Azobenzene-4,4'-dicarboxylic Acid (AZB(COOH)₂), a photoresponsive molecule of significant interest in materials science and drug delivery. By juxtaposing direct empirical data with theoretical calculations, this document aims to offer a comprehensive understanding of the molecule's behavior, highlighting the synergies and divergences between the two approaches.

Physicochemical and Thermal Properties

The fundamental physical properties of a compound, such as its melting point and solubility, are critical for its application. Thermal analysis provides insights into its stability under heat.

Experimental Data: There is some variance in the reported melting point of this compound, with one source citing approximately 117°C[1], while others suggest it is significantly higher, around 300°C, or that the compound sublimes at this temperature[2]. This discrepancy may be due to different polymorphic forms or experimental conditions. The compound is reported to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) with heating[1]. While specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for the diacid are not readily available, studies on its dimethyl ester derivative show significant exothermic decomposition[3].

Computational Data: Properties like pKa have been predicted computationally, with an estimated value of 3.46[1]. Direct computational prediction of macroscopic properties like melting point and solubility is complex and less common than for molecular-level properties.

Table 1: Comparison of Physicochemical Properties

PropertyExperimental ValueComputational Prediction
Melting Point ~117 °C[1] or ~300 °C (sublimes)[2]Not commonly calculated
Solubility Slightly soluble in DMSO (with heat)[1]Not commonly calculated
pKa Not found3.46 ± 0.10[1]

Spectroscopic and Electronic Properties

The photoresponsive nature of this compound is rooted in its ability to isomerize between trans and cis forms upon light exposure. This behavior is primarily studied through UV-Vis spectroscopy and understood through the analysis of its molecular orbitals.

Experimental Data: The UV-Vis absorption spectrum of azobenzene (B91143) derivatives is characterized by two main bands: a high-intensity π → π* transition in the UV region and a lower-intensity n → π* transition in the visible region[4]. For this compound, the trans isomer typically shows a strong absorption peak around 320-380 nm[4][5]. Upon irradiation with UV light (e.g., 365 nm), it undergoes isomerization to the cis form. This change is marked by a decrease in the π → π* absorption band and an increase in the n → π* band around 450 nm[4][5][6]. The reverse cis-to-trans isomerization can be triggered thermally or with visible light[4]. The band gap energy of the isomers can be determined experimentally by linear extrapolation of the absorption edges[5]. Studies have shown that the cis isomer possesses a lower band gap energy than the trans isomer[5].

Computational Data: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the UV-Vis spectra of azobenzene derivatives[5][7]. Computational studies qualitatively agree with experimental findings, showing a redshift in the calculated spectrum for the cis isomer compared to the trans isomer[5]. DFT calculations are also used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is related to the lowest energy electronic excitation possible in the molecule[8]. Theoretical calculations corroborate experimental findings that the cis isomer has a lower band gap energy than its trans counterpart[5]. However, the accuracy of these predictions, particularly the HOMO-LUMO gap, can be highly dependent on the functional and basis set used in the calculation[9].

Table 2: Comparison of Spectroscopic and Electronic Properties

PropertyIsomerExperimental DataComputational Data (TD-DFT/DFT)
UV-Vis λmax (π → π)trans~320-380 nm[4][5]Agreement with experimental trends[5]
UV-Vis λmax (n → π)cis~450 nm (band increases)[4]Redshift predicted for cis vs. trans[5]
Band Gap Energy transHigher than cis isomer[5]Higher than cis isomer[5]
Band Gap Energy cisLower than trans isomer[5]Lower than trans isomer[5]

Methodologies and Workflows

Experimental Protocols

1. UV-Vis Spectrophotometry for Photoisomerization Studies This protocol outlines the method for monitoring the trans-to-cis and cis-to-trans isomerization of this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO, DMF, water) with a known concentration (e.g., 10-20 ppm)[6].

  • Initial Spectrum (Trans Isomer): Record the UV-Vis absorption spectrum of the solution under ambient light conditions using a spectrophotometer. This spectrum represents the predominantly trans form. The typical scan range is 200-800 nm[8].

  • Trans-to-Cis Isomerization: Irradiate the sample solution in a quartz cuvette with a UV lamp at a wavelength corresponding to the π → π* transition (e.g., 365 nm)[6]. Record spectra at regular time intervals until a photostationary state is reached, indicated by no further changes in the spectrum[6].

  • Cis-to-Trans Isomerization (Thermal): After reaching the photostationary state, place the cuvette in the dark at a constant temperature (e.g., 25 °C)[5]. Monitor the spectral changes over time as the cis isomer thermally relaxes back to the more stable trans form.

  • Data Analysis: Analyze the changes in absorbance at the λmax of the π → π* and n → π* bands to determine isomerization kinetics and quantum yields[4].

2. Thermal Analysis (TGA/DSC) This generalized protocol describes how to assess the thermal stability of a compound like this compound.[2][10]

  • Instrumentation: Utilize a simultaneous thermal analyzer or separate Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum or ceramic)[11].

  • TGA Protocol:

    • Place the sample in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C)[2].

    • Continuously record the sample's mass as a function of temperature. The resulting curve shows mass loss events corresponding to decomposition or volatilization.

  • DSC Protocol:

    • Place the sample pan and a reference pan in the DSC cell.

    • Subject the sample to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min)[11].

    • Record the heat flow to or from the sample relative to the reference. The resulting curve reveals thermal events such as melting (endothermic peak) and decomposition (exothermic or endothermic event).

  • Data Analysis: Determine the onset of decomposition from the TGA curve and melting/transition temperatures from the DSC curve[2].

Visualizing the Research Process

The following diagrams illustrate the relationship between computational and experimental approaches and a typical workflow for material characterization.

G1 cluster_comp Computational Approach cluster_exp Experimental Approach cluster_analysis Synergistic Analysis cluster_outcome Outcome comp_model Molecular Modeling (DFT, TD-DFT) prop_predict Prediction of Properties (Spectra, HOMO-LUMO) comp_model->prop_predict Calculations data_comp Data Comparison & Validation prop_predict->data_comp exp_synth Synthesis & Purification exp_char Characterization (UV-Vis, TGA/DSC) exp_synth->exp_char Analysis exp_char->data_comp refined_model Refined Understanding & Material Design data_comp->refined_model Insights refined_model->comp_model Feedback Loop G2 cluster_char Characterization start Synthesis of AZB(COOH)₂ uv_vis Spectroscopic Analysis (UV-Vis, NMR) start->uv_vis thermal Thermal Analysis (TGA, DSC) start->thermal solubility Solubility Studies start->solubility end Comprehensive Property Profile uv_vis->end thermal->end solubility->end

References

Safety Operating Guide

Proper Disposal of Azobenzene-4,4'-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Azobenzene-4,4'-dicarboxylic acid is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties and the hazards associated with related azo compounds, this substance must be managed as hazardous waste. This guide provides a procedural, step-by-step approach to its safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

Minimum PPE Requirements:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Hazard Profile

This compound is related to azobenzene, a compound with known significant health and environmental hazards. While a specific, detailed hazard profile for the dicarboxylic acid form is not as widely documented, the precautionary principle dictates that it should be handled with the same level of caution as azobenzene. Azobenzene is classified as harmful if swallowed or inhaled, a suspected mutagen, a potential carcinogen, and very toxic to aquatic life with long-lasting effects.[2][3][4][5]

Hazard StatementClassification
H302 + H332: Harmful if swallowed or if inhaledAcute Toxicity (Oral and Inhalation), Category 4
H341: Suspected of causing genetic defectsGerm Cell Mutagenicity, Category 2
H350: May cause cancerCarcinogenicity, Category 1B
H373: May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity (Repeated Exposure), Category 2
H410: Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic, Category 1

This data is based on the hazard profile of the closely related compound, azobenzene, and should be used as a precautionary guideline for this compound.

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1] It must be treated as hazardous chemical waste.

  • Waste Collection and Segregation :

    • Collect all waste containing this compound, including unused or expired product, in a dedicated, properly labeled hazardous waste container.[1]

    • The container must be made of a compatible material and have a secure, sealable lid.[1]

    • The label should clearly state "Hazardous Waste" and the chemical name: "this compound".

  • Contaminated Materials :

    • Any materials that have come into direct contact with the chemical, such as weighing papers, contaminated gloves, and bench protectors, must also be placed in the designated hazardous waste container.[1]

  • Empty Containers :

    • Original containers of this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from this process is considered hazardous and must be collected and added to a designated hazardous aqueous waste container.[1]

    • Once triple-rinsed and thoroughly dried, the container can be disposed of as non-hazardous waste, in accordance with your institution's policies.[1]

  • Spill Management :

    • In the event of a spill, evacuate and secure the area.

    • Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.[1]

    • Place the collected material into the labeled hazardous waste container.[6]

  • Final Disposal :

    • All collected waste must be disposed of through an approved waste disposal plant.[2][3][4][5]

    • Waste materials should not be mixed with other waste and should remain in their original or properly labeled containers.[2]

    • Follow all national and local regulations for the disposal of hazardous chemical waste.[2]

Potential Pre-Treatment and Degradation Methods

Note: These procedures should only be carried out by trained personnel in a controlled laboratory environment.

1. Reduction with Sodium Dithionite (B78146): This method involves the reduction of the azo bond.

  • Protocol: In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in water or a suitable solvent. Add a solution of sodium dithionite and stir. After the reaction is complete, the resulting solution should be neutralized to a pH between 6 and 8. The final solution, containing the degradation products, must still be collected and disposed of as hazardous waste.[6]

2. Oxidation with Fenton's Reagent: This method uses a solution of hydrogen peroxide and an iron catalyst to oxidize the compound.

  • Protocol: In a reaction vessel inside a chemical fume hood, dissolve the this compound waste in water. Add a solution of iron(II) sulfate (B86663) followed by the slow addition of hydrogen peroxide. After the reaction, raise the pH to above 10 with sodium hydroxide (B78521) to precipitate the iron catalyst. The supernatant and the precipitate should be collected in a designated hazardous waste container for final disposal.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid_waste Solid Waste (Unused chemical, contaminated materials) assess->solid_waste Solid liquid_waste Liquid Waste (Rinsate, solutions) assess->liquid_waste Liquid empty_container Empty Container assess->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Aqueous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse final_disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Dry Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid end End of Process final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Azobenzene-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Azobenzene-4,4'-dicarboxylic Acid (also known as 4,4'-Azodibenzoic Acid). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. A thorough risk assessment should be conducted before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1] Proper personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Activity Hand Protection Eye Protection Body Protection Respiratory Protection Footwear
Weighing and preparing solutions Double-gloving with nitrile glovesChemical splash gogglesFlame-resistant lab coatWork in a certified chemical fume hoodFully enclosed, chemical-resistant shoes
Running reactions and transfers Double-gloving with nitrile glovesChemical splash goggles and a face shieldFlame-resistant lab coat and a chemical-resistant apronWork in a certified chemical fume hoodFully enclosed, chemical-resistant shoes
Cleaning spills Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical splash goggles and a face shieldChemical-resistant apron or full-body suitNIOSH-approved respirator if outside a fume hoodChemical-resistant, steel-toed boots
Waste disposal Double-gloving with nitrile glovesChemical splash gogglesFlame-resistant lab coatWork in a well-ventilated areaFully enclosed, chemical-resistant shoes

Safe Handling and Operational Plan

Engineering Controls:

  • All work with this compound in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[3][4]

Standard Operating Procedures:

  • Preparation: Before handling, read the Safety Data Sheet (SDS) and be fully aware of the hazards.[4] Ensure all necessary PPE is available and in good condition.

  • Weighing: Handle the solid compound carefully within the fume hood to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the acid to the solvent while stirring. If using a concentrated acid as a solvent, always add the acid to water, never the other way around.[5]

  • Heating: If heating is required, use a controlled heating mantle or water bath. Avoid direct flames.[6]

  • Transfers: Use appropriate and clearly labeled containers. Never pipette by mouth.[4]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes and remove contaminated clothing.[4][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact a hazardous waste disposal team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemical-resistant container. Do not pour down the sink.[4][5]

  • Contaminated Materials: Any PPE, weigh boats, or other materials that have come into contact with the chemical should be disposed of as hazardous waste.[6]

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Experimental Workflow and Safety Diagram

The following diagram outlines the key steps and decision points for safely handling this compound.

start Start: Review SDS and Prepare PPE weigh Weigh Compound in Fume Hood start->weigh Proceed prep Prepare Solution in Fume Hood weigh->prep reaction Perform Experiment in Fume Hood prep->reaction spill Spill Occurs? reaction->spill spill_response Follow Spill Procedure spill->spill_response Yes waste Collect Waste in Labeled Containers spill->waste No spill_response->waste decon Decontaminate Work Area waste->decon dispose Dispose of Waste via EHS Guidelines decon->dispose end End of Procedure dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.